Reactive Brown 18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12225-73-9 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Reactive Brown 18
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of C.I. Reactive Brown 18 (CAS No. 12225-73-9). The information is compiled from publicly available scientific literature, safety data sheets, and technical bulletins.
Chemical Identity and Structure
C.I. Reactive Brown 18 is a synthetic organic dye belonging to the reactive dye class. These dyes are distinguished by their ability to form covalent bonds with the substrate, typically cellulosic fibers, resulting in excellent wash fastness.
Structural Class: Chemically, Reactive Brown 18 is classified as a double azo, metal complex dye.[1][2] Its molecular architecture incorporates two azo groups (–N=N–) which act as the primary chromophore responsible for its color. These azo groups are conjugated with aromatic systems. The structure is further stabilized by coordination with a metal atom, typically copper or chromium, which forms a planar complex essential for its chromogenic properties.[1] This configuration leads to intense light absorption in the visible spectrum, producing a characteristic red-light brown hue.[1]
Reactive Group: Reactive Brown 18 is a member of the vinyl sulfone (VS) class of reactive dyes.[2] The reactive moiety is typically a sulfatoethylsulfone (SES) group, which, under alkaline conditions, converts to the more reactive vinyl sulfone that forms a stable ether linkage with the hydroxyl groups of cellulose fibers. Some sources also indicate the potential for a monochlorotriazine (MCT) reactive group.[1]
Note on Specific Structure: The precise, proprietary chemical structure of C.I. Reactive Brown 18 is not consistently disclosed in public literature. An incorrect molecular formula of C6H8N2O3 and a corresponding molecular weight of approximately 156.14 g/mol have been reported, but this is inconsistent with the complex nature of a double azo, metal-complex dye and should be disregarded.[1]
Physicochemical and Technical Properties
Reactive Brown 18 is typically supplied as a brown powder with good solubility in water, a crucial property for its application in aqueous dyeing processes.[1] A summary of its key properties is presented in the tables below.
Table 1: General Properties and Identification
| Property | Description |
| C.I. Name | Reactive Brown 18 |
| CAS Number | 12225-73-9 |
| Chemical Class | Double Azo, Metal Complex |
| Reactive Group | Vinyl Sulfone (Sulfatoethylsulfone) |
| Appearance | Brown / Red-light brown powder |
| Odor | Slight |
| Solubility | Good solubility in water |
| pH (in solution) | 6.5 - 9.0 |
Source:[3]
Table 2: Fastness Properties on Cotton
| Fastness Test | Rating (ISO Standards) |
| Light Fastness | 5 - 6 |
| Washing (Soaping) | 4 - 5 |
| Perspiration (Acid) | 4 |
| Oxygen Bleaching | 3 - 4 |
Experimental Protocols
Generalized Synthesis Protocol
The industrial synthesis of Reactive Brown 18 follows a multi-step process rooted in established azo dye chemistry. While the exact reactants are proprietary, the general pathway involves diazotization and coupling reactions.
Methodology:
-
Diazotization of First Aromatic Amine: A primary aromatic amine (the diazo component) is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the first diazonium salt.
-
First Coupling Reaction: The resulting diazonium salt solution is added to a solution of a coupling component (an electron-rich species such as a phenol or another aromatic amine) under controlled pH and temperature to form a monoazo compound.
-
Diazotization of Second Aromatic Amine: A second, different primary aromatic amine is diazotized under similar conditions as step 1 to produce a second diazonium salt.
-
Second Coupling Reaction: The monoazo compound from step 2 is then reacted with the second diazonium salt. The monoazo compound acts as the coupling component in this step to form the final double azo dye structure.
-
Metal Complexation: The double azo dye is treated with a salt of a suitable metal (e.g., copper sulfate) to form the final metal complex.
-
Purification: The synthesized dye is purified through processes such as filtration, washing to remove residual salts and starting materials, and drying.
Disclaimer: This is a generalized protocol. Specific reactants, stoichiometry, and reaction conditions (pH, temperature, reaction time) are optimized for industrial production and are not publicly available.
Protocol for Exhaust Dyeing of Cotton Fabric
Reactive Brown 18 is a "hot brand" reactive dye, requiring higher temperatures for efficient fixation. The following is a typical laboratory-scale exhaust dyeing protocol for cotton.
Materials & Reagents:
-
Scoured and bleached cotton fabric
-
C.I. Reactive Brown 18 dye powder
-
Glauber's salt (anhydrous sodium sulfate)
-
Soda ash (sodium carbonate)
-
Acetic acid
-
Non-ionic soaping agent
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
Methodology:
-
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. Set the initial temperature to 50°C.[5]
-
Dye Dissolution: Separately, create a paste of the required amount of Reactive Brown 18 dye (e.g., 2% on weight of fabric) with a small amount of cold water. Add hot water (80-85°C) to fully dissolve the dye.
-
Initial Dyeing: Add the dissolved dye to the dyebath. Introduce the cotton fabric. Run for 15 minutes to allow for even dye distribution.[5]
-
Electrolyte Addition: Over a period of 15-20 minutes, add a pre-dissolved solution of Glauber's salt (e.g., 60-80 g/L) to the dyebath in two portions. This promotes the exhaustion of the dye onto the fiber.
-
Temperature Increase: Gradually raise the temperature of the dyebath to 80-85°C.[5]
-
Fixation: After reaching the target temperature, add a pre-dissolved solution of soda ash (e.g., 20 g/L) to the dyebath to raise the pH to approximately 10.5-11.0. This initiates the covalent bonding between the dye and the cellulose. Continue the dyeing process at this temperature for 30-60 minutes, depending on the desired shade depth.[5]
-
Draining and Rinsing: Drain the dyebath. Rinse the dyed fabric thoroughly with cold water.
-
Neutralization: Treat the fabric with a dilute solution of acetic acid (1 g/L) to neutralize residual alkali.
-
Soaping (Wash-off): Wash the fabric with a solution of a non-ionic soaping agent (e.g., 2 g/L) at or near boiling for 10-15 minutes to remove any unfixed, hydrolyzed dye. This step is critical for achieving good wash fastness.
-
Final Rinsing and Drying: Rinse the fabric with hot water, then cold water, and finally dry.
Protocol for Photocatalytic Degradation Study
Reactive Brown 18 is a model compound for studying the environmental remediation of textile effluents. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis with titanium dioxide (TiO₂), are effective for its degradation.
Materials & Reagents:
-
C.I. Reactive Brown 18
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Photoreactor with a UV light source
-
Magnetic stirrer
-
pH meter and buffer solutions
-
UV-Vis Spectrophotometer
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Reactive Brown 18 (e.g., 100 mg/L) in deionized water.
-
Reactor Setup: In the photoreactor, add a specific volume of the dye solution and a measured dose of the TiO₂ catalyst (e.g., 1 g/L).
-
Adsorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium on the surface of the TiO₂ particles.
-
Photocatalysis Initiation: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation: Immediately centrifuge or filter the samples (using a 0.45 µm syringe filter) to remove the TiO₂ particles.
-
Analysis: Measure the absorbance of the supernatant at the wavelength of maximum absorption (λmax) for Reactive Brown 18 using a UV-Vis spectrophotometer. The decrease in absorbance is proportional to the degradation of the dye.
-
Data Analysis: Calculate the degradation efficiency at each time point. The kinetics of the degradation can often be modeled using pseudo-first-order kinetics.
Visualized Workflows and Pathways
Generalized Synthesis Pathway
Caption: Generalized synthesis pathway for a double azo, metal-complex dye.
Experimental Workflow for Exhaust Dyeing
Caption: Experimental workflow for exhaust dyeing of cotton with Reactive Brown 18.
References
Technical Guide: 4,5-Diamino-1-(2-hydroxyethyl)pyrazole
An in-depth technical guide on the synthesis and characterization of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole, a compound primarily used as a hair dye ingredient, is presented below. While the initial CAS number provided (12225-73-9) corresponds to Reactive Brown 18, the search for synthesis and characterization data yielded significantly more detailed information for the pyrazole derivative, which is often referenced in relation to hair dye formulations.
This document provides a comprehensive overview of the synthesis and characterization of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and its sulfate salt (CAS 155601-30-2).
Chemical and Physical Properties
The sulfate salt of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole is a water-soluble powder with a low molecular weight.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 155601-30-2 (Sulfate salt) | [2] |
| Molecular Formula | C₅H₁₂N₄O₅S (Sulfate salt) | [2] |
| Molecular Weight | 240.24 g/mol (Sulfate salt) | [2] |
| Appearance | Off-white to pink powder | [3] |
| Solubility | Water soluble | [1] |
| Melting Point | >183ºC | [3] |
| Boiling Point | 407.4ºC at 760mmHg | [3] |
| Flash Point | 200.2ºC | [3] |
Synthesis Protocols
Several methods for the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole have been reported, primarily in patent literature. A common route involves a multi-step process starting from an alkyl (alkoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.[4]
Method 1: From Alkyl (ethoxymethylene)cyanoacetate
This process involves the formation of several intermediate compounds.[4][5]
Experimental Workflow:
References
- 1. cir-safety.org [cir-safety.org]
- 2. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 5. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
Unraveling Reactive Brown 18: A Technical Guide for Researchers
An In-depth Examination of the Molecular Characteristics, Synthesis, and Application of a Widely Used Azo Dye
Reactive Brown 18, a prominent member of the reactive azo dye family, is a crucial colorant in the textile industry, valued for its ability to form robust covalent bonds with cellulosic fibers. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and the mechanisms governing its interaction with substrates. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.
Core Molecular and Physical Properties
There is significant conflicting information in commercially available literature regarding the precise molecular formula and weight of Reactive Brown 18 (CAS Number: 12225-73-9). While some sources erroneously report a simple molecular formula of C₆H₈N₂O₃, a more chemically consistent description identifies it as a complex double azo, metal-complex dye.[1][2][3] This structure is characterized by the presence of two azo (-N=N-) groups, which are the primary chromophores, and a coordinated metal atom, typically chromium or copper, which enhances the dye's stability and colorfastness.[1] The presence of reactive groups, such as vinyl sulfone, enables the dye to form covalent bonds with the hydroxyl groups of cellulose fibers.[3]
For clarity and accuracy, this guide will proceed with the understanding that Reactive Brown 18 is a complex azo dye. However, a definitive, publicly available elucidated structure with a corresponding molecular formula and weight remains elusive in the reviewed literature. Researchers should exercise caution and seek analytical confirmation when using this dye in precise stoichiometric applications.
| Property | Data |
| CAS Number | 12225-73-9 |
| Synonyms | C.I. Reactive Brown 18, Reactive Brown GR, Remazol Brown GR, and others[4] |
| Appearance | Brown powder or crystalline solid[1] |
| Solubility | Good solubility in water[1] |
| Molecular Structure Class | Double azo, Metal Complex[2][3] |
Synthesis and Manufacturing
The industrial synthesis of Reactive Brown 18 is a multi-step process rooted in classical azo dye chemistry.[1][3] The general workflow involves diazotization and coupling reactions.
Experimental Protocol: General Synthesis
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.
-
First Coupling Reaction: The resulting diazonium salt is reacted with a first coupling component, an electron-rich aromatic compound, to form a monoazo compound.
-
Second Diazotization and Coupling: The monoazo compound, which contains another primary aromatic amine group, undergoes a second diazotization reaction followed by a second coupling reaction with a final coupling component to form the double azo structure.
-
Metallization: The double azo compound is then treated with a metal salt (e.g., a chromium or copper salt) to form the final metal-complex dye.
-
Purification: The synthesized dye is purified through filtration, washing, and drying to remove impurities and unreacted starting materials.
The precise starting materials and reaction conditions are often proprietary and can vary between manufacturers.
Mechanism of Action: Dyeing of Cellulosic Fibers
The efficacy of Reactive Brown 18 as a textile dye stems from its ability to form a covalent bond with the substrate, leading to high wash fastness. This process is typically carried out under alkaline conditions.
The reaction mechanism involves the following key steps:
-
Activation of the Reactive Group: Under alkaline conditions, the reactive group of the dye (e.g., a sulfatoethylsulfone group) is converted into the more reactive vinyl sulfone form.
-
Activation of Cellulose: The alkaline medium also ionizes the hydroxyl groups of the cellulose fibers, making them nucleophilic.
-
Covalent Bond Formation: The nucleophilic cellulosic hydroxyl group attacks the electrophilic double bond of the vinyl sulfone group, forming a stable ether linkage. This covalent bond permanently attaches the dye to the fiber.
A competing reaction is the hydrolysis of the reactive group, where it reacts with hydroxide ions in the dyebath instead of the fiber. This hydrolyzed dye can no longer react with the cellulose and must be washed out.
Diagrams and Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General synthesis workflow for Reactive Brown 18.
Caption: Mechanism of covalent bond formation with cellulose.
References
"Solubility of Reactive Brown 18 in various solvents"
An In-depth Technical Guide to the Solubility of Reactive Brown 18
This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Brown 18 (CAS No. 12225-73-9), a vinyl sulfone-type azo dye. The information is intended for researchers, scientists, and professionals in drug development and other fields where the precise application of this dye is critical. This document outlines the dye's solubility characteristics, factors influencing it, and detailed experimental protocols for its determination.
Introduction to Reactive Brown 18
Reactive Brown 18 is a synthetic organic dye belonging to the double azo, metal-complex family.[1] It is classified as a reactive dye, meaning it forms a covalent bond with the substrate, which is often a cellulosic fiber like cotton.[2] This chemical bonding provides high wash fastness. One of its common commercial names is Remazol Brown GR.[][4] The dye typically appears as a brown powder or crystalline solid.[2] Its reactivity is attributed to the vinyl sulfone group, which, under alkaline conditions, chemically reacts with the hydroxyl groups of cellulose.
Solubility Profile of Reactive Brown 18
The solubility of Reactive Brown 18 is a critical parameter for its application in dyeing and printing processes, ensuring a uniform and consistent coloration.
General Solubility
Reactive Brown 18 is characterized by its good solubility in water, which is essential for its use in aqueous dyeing processes.[2] Vinyl sulfone reactive dyes, as a class, are known for their high water solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of Reactive Brown 18 in an aqueous solution:
-
Temperature: Increasing the temperature of the water will accelerate the dissolution of the dye.
-
Additives: The presence of certain additives can either enhance or reduce solubility.
-
Urea: Acts as a hydrotropic agent and can increase the solubility of the dye.
-
Electrolytes: The addition of salts, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), which are commonly used in the reactive dyeing process to promote exhaustion, will decrease the solubility of the dye.
-
-
pH: It is recommended to dissolve reactive dyes in a neutral solution. The simultaneous addition of alkali with the dye should be avoided, as it can lead to hydrolysis of the dye, rendering it unable to react with the fiber.
Quantitative Solubility Data
| Solvent/Condition | Expected Solubility (g/L) | Notes |
| Water (20°C) | 70 - 100 | General range for vinyl sulfone type reactive dyes. |
| Water (Hot) | > 100 | Solubility increases with temperature. |
| Water with Urea | Increased | Urea enhances solubility. |
| Water with Electrolytes | Decreased | The presence of salts like NaCl or Na₂SO₄ reduces solubility. |
| Reference: C.I. Reactive Brown 17 | 200 (at 20°C) | This value for a structurally similar dye suggests that the solubility of Reactive Brown 18 could potentially be higher under optimal conditions. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for consistent application. Standardized methods such as those from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) exist for this purpose. Below are detailed protocols for two common methods.
Method 1: Filter Paper Spot Test (Qualitative to Semi-Quantitative)
This is a simple and widely used method in industrial settings for quickly assessing the solubility of a dye.
Principle: A solution of the dye at a known concentration is prepared and a drop is placed on filter paper. If the dye is fully dissolved, it will chromatographically spread with the water, leaving a uniform spot. If undissolved particles are present, they will be filtered out and concentrate in the center of the spot.
Apparatus and Materials:
-
Analytical balance
-
Beakers or flasks
-
Stirring plate and magnetic stir bars
-
Graduated cylinders or pipettes
-
Whatman No. 1 filter paper (or equivalent)
-
Drying oven (optional)
-
Reactive Brown 18 dye powder
-
Deionized water
Procedure:
-
Prepare a series of dye solutions at increasing concentrations (e.g., 50 g/L, 75 g/L, 100 g/L, 125 g/L, 150 g/L) in deionized water at a specified temperature (e.g., 25°C).
-
For each concentration, accurately weigh the dye powder and add it to a known volume of water in a beaker with a magnetic stir bar.
-
Stir the solution for a fixed period (e.g., 10-15 minutes) to ensure adequate time for dissolution.
-
Using a pipette or glass rod, take a drop of the first solution and carefully spot it onto the center of a piece of filter paper.
-
Repeat for each concentration, using a fresh piece of filter paper for each.
-
Allow the spots to air dry completely, or place them in a drying oven at a low temperature.
-
Examine the dried spots. The highest concentration that results in a uniform spot with no visible, concentrated ring of dye particles in the center is considered the solubility of the dye under those conditions.
Method 2: Spectrophotometric Determination (Quantitative)
This method provides a more precise and quantitative measure of solubility.
Principle: A saturated solution of the dye is prepared, and any undissolved solid is removed by filtration. The concentration of the dye in the clear, saturated filtrate is then determined using a UV-Visible spectrophotometer by comparing its absorbance to a calibration curve.
Apparatus and Materials:
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Constant temperature water bath or shaker
-
Reactive Brown 18 dye powder
-
Deionized water
Procedure:
-
Prepare a Calibration Curve:
-
Create a stock solution of known concentration (e.g., 1 g/L) by accurately weighing the dye and dissolving it in a known volume of deionized water.
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 5 mg/L, 10 mg/L, 15 mg/L, 20 mg/L, 25 mg/L).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Reactive Brown 18.
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
-
-
Prepare a Saturated Solution:
-
Add an excess amount of Reactive Brown 18 powder to a known volume of deionized water in a flask. The amount should be more than what is expected to dissolve.
-
Place the flask in a constant temperature water bath or shaker and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separate the Solid and Liquid Phases:
-
After equilibration, allow the solution to settle.
-
Carefully withdraw a sample of the supernatant. To ensure all undissolved particles are removed, either centrifuge the sample and take the clear liquid, or filter it through a 0.45 µm syringe filter.
-
-
Determine the Concentration:
-
Accurately dilute a small volume of the clear, saturated filtrate with deionized water to bring its concentration into the range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at λmax.
-
Using the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility of the dye in g/L.
-
Visual Workflow for Solubility Determination
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Filter Paper Spot Test.
Caption: Workflow for Spectrophotometric Solubility Determination.
References
Spectroscopic Profile of Reactive Brown 18: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for C.I. Reactive Brown 18 (CAS No. 12225-73-9). Reactive Brown 18 is a synthetic organic dye classified as a double azo, metal-complex dye.[1][2] It is utilized in various industrial applications and serves as a model compound in academic research for studying dye-fiber interactions, degradation pathways, and the environmental fate of complex organic molecules.[3] This document summarizes the expected spectroscopic characteristics based on its chemical class and outlines the general experimental protocols for its analysis.
Chemical and Physical Properties
Reactive Brown 18 is typically supplied as a brown powder that is soluble in water.[1] Its molecular structure is complex, featuring two azo (-N=N-) groups, which are the primary chromophores, conjugated with aromatic systems and coordinated to a metal atom, commonly copper or chromium.[1] This metal complexation enhances the stability of the dye.[3] The synthesis of Reactive Brown 18 involves a multi-step process that includes diazotization and coupling reactions.[1][3]
Note on Chemical Structure: A definitive, publicly available chemical structure for C.I. Reactive Brown 18 is not consistently reported in the scientific literature or chemical databases. One source provides a molecular formula of C6H8N2O3, which is inconsistent with its classification as a double azo, metal-complex dye and is likely erroneous.[1] Without a confirmed structure, detailed molecular analysis and the creation of specific diagrams are not feasible.
Spectroscopic Data Summary
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for characterizing the chromophoric system of Reactive Brown 18. The absorption of light in the visible spectrum is responsible for its characteristic brown color.
| Parameter | Expected Value/Range | Description |
| λmax (Wavelength of Maximum Absorbance) | 400 - 700 nm | The precise λmax is a critical quality control parameter and is indicative of the dye's specific shade. |
| Spectral Range | 200 - 800 nm | A full scan in this range is typical for capturing all relevant electronic transitions.[3] |
| Solvent | Deionized Water | Given its solubility, deionized water is the common solvent for analysis.[3] |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the Reactive Brown 18 molecule, providing a "molecular fingerprint."
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Azo Group (-N=N-) | Not specified | Characteristic stretching vibration of the azo linkage, central to the chromophore. |
| Aromatic Rings (C=C stretch) | 950 - 1650 | Stretching vibrations from the benzene and/or naphthalene rings in the structure.[3] |
| Sulfone/Sulfonate Groups (S=O stretch) | 950 - 1650 | Strong stretching vibrations confirming the presence of these groups, which are common in reactive dyes.[3] |
| Reactive Group (e.g., Chloro-triazine) | 950 - 1650 | Vibrational modes associated with the reactive moiety that binds to fibers.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular architecture of organic compounds. For Reactive Brown 18, both ¹H and ¹³C NMR would be essential for structural confirmation.
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H NMR (Aromatic Protons) | 7.0 - 8.5 | Signals corresponding to protons on the various phenyl and naphthyl rings.[3] |
| ¹H NMR (Olefinic Protons) | 5.0 - 6.5 | If a vinyl sulfone reactive group is present, protons of the vinyl group would appear in this region.[3] |
| ¹³C NMR | Not specified | Would provide a map of the carbon framework of the molecule. |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of C.I. Reactive Brown 18 are not published. However, the following are generalized methodologies for the analysis of reactive dyes.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A double beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: A stock solution of Reactive Brown 18 is prepared in deionized water. A series of dilutions are then made to fall within the linear range of the instrument's absorbance detector.
-
Blank: Deionized water is used as the blank to zero the spectrophotometer.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm to determine the λmax.
FTIR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used for solid samples.
-
Sample Preparation: A small amount of the powdered dye is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is collected prior to sample analysis.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.
-
Sample Preparation:
-
Approximately 5-25 mg of the dye is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
The sample must be completely dissolved, and any particulate matter should be removed by filtration to ensure high-resolution spectra.
-
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For complex structures, 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for full structural elucidation.
Logical Relationships and Workflows
Due to the lack of a definitive chemical structure and specific reaction pathways for Reactive Brown 18, diagrams of signaling pathways are not applicable. However, a generalized workflow for the characterization and analysis of a reactive dye like Reactive Brown 18 can be visualized.
Caption: General workflow for the synthesis, characterization, and analysis of a reactive dye.
This document provides a summary of the expected spectroscopic data and general analytical methodologies for Reactive Brown 18 based on available information. Further research is required to obtain specific, quantitative data and a definitive chemical structure for this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Vinyl Sulfone Reactive Dyes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinyl sulfone (VS) reactive dyes represent a significant class of colorants used extensively in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose. Their popularity stems from the ability to form highly stable, covalent ether bonds with the fiber, resulting in dyeings with excellent wet fastness properties and brilliant shades.[1][2][3] The reactive moiety, the vinyl sulfone group (-SO₂-CH=CH₂), is the cornerstone of their functionality. This guide provides a detailed technical examination of the chemical principles, reaction kinetics, and experimental methodologies associated with the mechanism of action of vinyl sulfone dyes. It delves into the activation of the dye, the fixation reaction with cellulose, the competing hydrolysis side reaction, and the critical process parameters that govern the efficiency of the dyeing process.
Chemical Structure and Principle
The efficacy of a vinyl sulfone reactive dye is rooted in its molecular architecture, which consists of three primary components:
-
Chromophore (D): The portion of the molecule responsible for color. Most reactive dye chromophores are based on azo, anthraquinone, or phthalocyanine structures.[4]
-
Bridging Group (B): A linker that connects the chromophore to the reactive group.
-
Reactive Group (X): The functional group that forms the covalent bond with the fiber. In this case, it is the vinyl sulfone group.
For stability during storage and to prevent premature reaction with moisture, the vinyl sulfone group is typically present in a protected precursor form, most commonly as the β-sulfatoethylsulfone group (D-SO₂-CH₂-CH₂-OSO₃Na).[5][6] This precursor is water-soluble and stable in a neutral state.[1][7]
Core Mechanism of Action
The dyeing process with vinyl sulfone dyes is a multi-step procedure involving activation of the dye, exhaustion onto the fiber, and covalent fixation. The entire process is conducted in an aqueous, alkaline medium.
Step 1: Activation - Formation of the Reactive Vinyl Sulfone Group
The process is initiated by the addition of an alkali, such as sodium carbonate or sodium hydroxide, to the dyebath. Under alkaline conditions, the stable β-sulfatoethylsulfone precursor undergoes a β-elimination reaction, releasing the sulfate leaving group and forming the highly electrophilic vinyl sulfone moiety.[5][6]
D-SO₂-CH₂-CH₂-OSO₃Na + OH⁻ → D-SO₂-CH=CH₂ + SO₄²⁻ + H₂O (β-sulfatoethylsulfone precursor)(Vinyl Sulfone - Active Form)
dot
References
- 1. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 2. Vinyl Sulfone Reactive Dyes: High Color Fastness & Solubility [accio.com]
- 3. Vinyl Sulphone based Dyes - Bi Ki Dyes [bi-ki.com]
- 4. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 5. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 6. eujournal.org [eujournal.org]
- 7. textileschool.com [textileschool.com]
The Enduring Legacy of Color: A Technical Guide to the History and Development of Double Azo Metal Complex Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Double azo metal complex dyes represent a significant class of synthetic colorants that have played a pivotal role in the textile and leather industries for over a century. Their enduring popularity stems from their exceptional fastness properties, wide color gamut, and cost-effective synthesis. This technical guide provides an in-depth exploration of the history, development, synthesis, and application of these remarkable compounds. By combining historical context with detailed experimental protocols and quantitative data, this document serves as a comprehensive resource for researchers and professionals in chemistry, materials science, and related fields.
The journey of azo dyes began in the mid-19th century, and the subsequent innovation of incorporating a metal ion into the dye structure revolutionized the industry. This metal complexation, typically with chromium, cobalt, copper, or iron, significantly enhances the dye's stability towards light, washing, and other environmental factors. Double azo, or disazo, dyes, which contain two azo (-N=N-) groups, offer a broader and more intense color spectrum compared to their monoazo counterparts. This guide will delve into the key milestones of their development, from early on-fiber metallization to the sophisticated pre-metallized dyes used today.
Historical Development: A Timeline of Innovation
The evolution of double azo metal complex dyes is a story of chemical ingenuity and industrial demand. The initial discovery of azo dyes is credited to Peter Griess in 1858. However, the true potential of these compounds was unlocked through subsequent research and development.
The first metallisable azo dye, Alizarin Yellow R, marked a turning point, demonstrating that the fastness properties of azo dyes could be dramatically improved by forming a complex with a metal ion.[1] Initially, this metallization was carried out directly on the fiber, a process known as mordanting. This involved treating the substrate with a metal salt before or after dyeing.
A significant advancement was the development of pre-metallized dyes, where the metal complex is formed before the dye is applied to the substrate. This offered greater control over the final color and improved the reproducibility of the dyeing process. The 1:1 metal complex dyes, containing one metal atom per dye molecule, were the first to be introduced. These were typically applied in a strongly acidic dyebath.
Further innovation led to the creation of 1:2 metal complex dyes, where one metal atom is coordinated with two dye molecules. These complexes, often featuring chromium or cobalt, exhibit superior fastness properties and can be applied under less acidic conditions, making them more suitable for a wider range of fibers, including wool and polyamides.[1] The development of asymmetrical 1:2 complexes, where the two dye molecules are different, allowed for even finer control over the final shade.
Synthesis of Double Azo Metal Complex Dyes: A Step-by-Step Approach
The synthesis of double azo metal complex dyes is a multi-step process that requires careful control of reaction conditions. The general procedure involves the formation of a disazo dye, followed by metallization.
Experimental Protocol: General Synthesis of a 1:2 Chromium Disazo Metal Complex Dye
This protocol outlines a representative synthesis of a 1:2 chromium disazo metal complex dye.
Step 1: Tetrazotization of a Diamine
-
A primary aromatic diamine (e.g., benzidine or a derivative) is dissolved in an aqueous solution of hydrochloric acid.
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled diamine solution while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the tetra-azonium salt. The completion of the diazotization can be checked using starch-iodide paper.
Step 2: First Coupling Reaction
-
A coupling component (e.g., a naphthol or a pyrazolone derivative) is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).
-
The solution of the coupling component is cooled to 0-5°C.
-
The cold tetra-azonium salt solution from Step 1 is added slowly to the coupling component solution while maintaining the temperature and pH. The pH is typically kept alkaline to facilitate the coupling reaction.
-
The reaction mixture is stirred for several hours until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). This results in the formation of a monoazo intermediate.
Step 3: Second Coupling Reaction
-
A second coupling component (which can be the same as or different from the first) is dissolved in an aqueous alkaline solution and cooled to 0-5°C.
-
The monoazo intermediate suspension from Step 2 is added to the solution of the second coupling component.
-
The reaction conditions (temperature and pH) are carefully controlled to promote the second coupling reaction.
-
After the reaction is complete, the resulting disazo dye is precipitated by adjusting the pH, filtered, washed with water, and dried.
Step 4: Metallization (Formation of the 1:2 Chromium Complex)
-
The synthesized disazo dye is suspended in water.
-
A chromium-donating agent, such as chromium(III) sulfate or chromium salicylate, is added to the suspension. The molar ratio of dye to chromium is typically 2:1.
-
The pH of the reaction mixture is adjusted to a weakly acidic or neutral range (pH 4-7).
-
The mixture is heated to a high temperature, often under pressure (e.g., 130-140°C), for several hours to facilitate the formation of the 1:2 chromium complex.[2]
-
After the reaction is complete, the mixture is cooled, and the metal complex dye is isolated by salting out with sodium chloride, followed by filtration, washing, and drying.
Quantitative Data on Performance
The primary advantage of metal complex dyes lies in their superior fastness properties. The following tables summarize representative quantitative data for lightfastness and wash fastness of azo dyes and their metal complexes. The fastness is typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.
Table 1: Lightfastness of an Acid Azo Dye and its Metal Complexes on Leather
| Dye | Lightfastness Rating (out of 8) |
| Unmetallized Acid Azo Dye | 3-4 |
| Iron (Fe) Complex | 4-5 |
| Copper (Cu) Complex | 5 |
| Chromium (Cr) Complex | 5-6 |
| Cobalt (Co) Complex | 5-6 |
Data synthesized from multiple sources indicating general trends.
Table 2: Wash Fastness of an Acid Azo Dye and its Metal Complexes on Wool
| Dye | Wash Fastness Rating (Staining on Cotton, out of 5) |
| Unmetallized Acid Azo Dye | 3 |
| Iron (Fe) Complex | 4 |
| Copper (Cu) Complex | 4-5 |
| Chromium (Cr) Complex | 5 |
| Cobalt (Co) Complex | 5 |
Data synthesized from multiple sources indicating general trends.
Visualization of Key Processes
To better illustrate the fundamental processes in the synthesis and structure of double azo metal complex dyes, the following diagrams are provided.
Caption: General workflow for the synthesis of a 1:2 chromium disazo metal complex dye.
Caption: Chelation of a central chromium(III) ion with two disazo dye molecules in a 1:2 complex.
Applications and Significance
Double azo metal complex dyes are indispensable in the coloration of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Their high affinity for these substrates, coupled with their excellent fastness properties, makes them ideal for producing deep, durable shades. In the leather industry, these dyes provide vibrant colors with good penetration and resistance to migration.[3][4]
The choice of metal ion influences not only the fastness properties but also the final color of the dye. Chromium and cobalt complexes are widely used for their superior lightfastness, while copper and iron complexes can offer a different palette of shades and are sometimes considered as more environmentally benign alternatives.
Conclusion
The history and development of double azo metal complex dyes are a testament to the continuous innovation in the field of synthetic chemistry. From their early beginnings as mordant dyes to the highly sophisticated 1:2 pre-metallized complexes of today, these colorants have consistently met the evolving demands of the industry for high-performance and cost-effective dyeing solutions. A thorough understanding of their synthesis, properties, and applications, as provided in this technical guide, is crucial for researchers and professionals seeking to further advance the science and technology of coloration. The ongoing research in this field continues to focus on developing dyes with even better fastness properties, improved environmental profiles, and novel applications in areas beyond traditional textiles.
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]
- 3. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies | Journal of Applied Research and Technology. JART [elsevier.es]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photostability and Degradation Pathways of Reactive Brown 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Brown 18 (C.I. 12225-73-9) is a significant member of the vinyl sulfone class of reactive dyes, characterized by its double azo, metal-complex structure. This intricate molecular architecture imparts a distinctive red-light brown hue and notable stability, making it a valuable compound for various industrial applications, particularly in the textile industry for dyeing cellulosic fibers. However, the very stability of Reactive Brown 18 also raises environmental concerns regarding its persistence and the potential toxicity of its degradation products. This technical guide provides a comprehensive overview of the current scientific understanding of the photostability and degradation pathways of Reactive Brown 18, with a focus on photocatalytic and advanced oxidation processes.
Photostability and Degradation Kinetics
The degradation of azo dyes like Reactive Brown 18 is often studied under photocatalytic conditions, frequently employing titanium dioxide (TiO₂) as a photocatalyst. The process typically follows pseudo-first-order kinetics, where the rate of degradation is directly proportional to the concentration of the dye, assuming the concentration of the oxidizing species remains constant.
Quantitative Data on Azo Dye Degradation (Analogous Systems)
The following table summarizes typical degradation data for reactive azo dyes under various advanced oxidation processes (AOPs). It is important to note that these values are for analogous compounds and serve as a reference due to the lack of specific data for Reactive Brown 18.
| Reactive Dye (Analogue) | Degradation Process | Rate Constant (k) | Half-life (t½) | Degradation Efficiency (%) | Reference Conditions |
| Reactive Red 198 | Sono-Nano-Fenton | - | - | 97% | 60 min reaction time |
| Reactive Yellow 18 | Gamma radiation/H₂O₂ | - | - | 99% | 20 kGy dose, 0.6 mL H₂O₂, acidic pH |
| Reactive Blue 8 & 220 | UV/TiO₂/H₂O₂ | Pseudo-first-order | - | Complete decolorization | 50 mg/L initial concentration, 15W UV-C lamps |
| Malachite Green | Photocatalysis with TiO₂ | 0.0805 min⁻¹ | - | 94% | 10⁻⁵ M initial concentration, 30 min |
Degradation Pathways
The degradation of Reactive Brown 18, like other azo dyes, primarily initiates with the cleavage of the azo bonds (–N=N–), which are the chromophoric groups responsible for its color. This initial step leads to the formation of various smaller aromatic intermediates. Subsequent reactions involve the further breakdown of these aromatic rings, ultimately leading to mineralization – the complete conversion of the organic molecule into carbon dioxide (CO₂), water (H₂O), and inorganic ions.
Two primary pathways for the degradation of Reactive Brown 18 are recognized: oxidative and reductive.
Oxidative Degradation Pathway
Advanced Oxidation Processes (AOPs) are commonly employed for the oxidative degradation of Reactive Brown 18. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which are non-selective and can attack the dye molecule at multiple sites. The primary steps in the oxidative degradation pathway are:
-
Generation of Hydroxyl Radicals: In photocatalysis with TiO₂, for example, UV irradiation excites electrons in the TiO₂, leading to the formation of electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals.
-
Azo Bond Cleavage: The hydroxyl radicals attack the electron-rich azo linkages, leading to their cleavage.
-
Aromatic Ring Opening: The initial aromatic amine and naphthylamine derivatives formed are further attacked by hydroxyl radicals, leading to the opening of the aromatic rings.
-
Formation of Intermediates: This process generates a series of smaller organic molecules, such as quinones and carboxylic acids.
-
Mineralization: Complete oxidation of these intermediates results in the formation of CO₂, H₂O, and inorganic ions like nitrates and sulfates.
Caption: Oxidative degradation pathway of Reactive Brown 18.
Reductive Degradation Pathway
Under anaerobic conditions, often mediated by microorganisms, Reactive Brown 18 can undergo reductive degradation. The key step in this pathway is also the cleavage of the azo bond, but through a reductive mechanism, leading to the formation of aromatic amines.
-
Reductive Azo Bond Cleavage: Microorganisms, through the action of enzymes like azoreductases, transfer electrons to the azo bonds, causing their cleavage.
-
Formation of Aromatic Amines: This reduction results in the formation of substituted aniline and naphthylamine derivatives.
-
Further Degradation: These aromatic amines can be further degraded under aerobic or anaerobic conditions, although some may be more persistent or toxic than the parent dye.
Caption: Reductive degradation pathway of Reactive Brown 18.
Experimental Protocols
Photostability Testing (ICH Q1B Guideline)
This protocol outlines a general procedure for assessing the photostability of a dye substance like Reactive Brown 18, based on the ICH Q1B guideline.
-
Sample Preparation:
-
Prepare a solid sample of the dye by spreading a thin layer (not more than 3 mm) in a chemically inert, transparent container (e.g., a quartz dish).
-
Prepare a solution of the dye (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol) in a chemically inert and transparent container.
-
Prepare "dark" control samples for both solid and solution states by wrapping the containers in aluminum foil to protect them from light.
-
-
Light Source:
-
Utilize a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp. The light source should be capable of emitting both visible and UVA radiation.
-
-
Exposure Conditions:
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter.
-
Place the dark control samples in the same environment as the exposed samples to monitor for any changes not induced by light (e.g., thermal degradation).
-
Monitor the temperature during the experiment to ensure it does not significantly affect the degradation process.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze them for any physical or chemical changes.
-
For solid samples, observe any changes in color or appearance.
-
For solution samples, measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer to quantify the extent of decolorization.
-
Utilize techniques like UPLC-MS/MS and FTIR to identify and quantify degradation products.
-
Caption: Experimental workflow for photostability testing.
UPLC-MS/MS Analysis of Degradation Products
This protocol provides a general methodology for the identification of degradation products of Reactive Brown 18 using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation:
-
Collect samples from the photodegradation experiment at various time points.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter (e.g., TiO₂ catalyst).
-
If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
-
UPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent dye from its more polar degradation products (e.g., starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of degradation products.
-
Scan Mode: Full scan mode to identify the molecular ions of potential degradation products.
-
Product Ion Scan Mode: To fragment the parent ions and obtain structural information for identification.
-
Data Analysis: Compare the mass spectra of the detected peaks with known degradation products of similar azo dyes and propose fragmentation pathways to elucidate the structures of unknown intermediates.
-
FTIR Spectroscopy for Monitoring Degradation
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the changes in functional groups during the degradation of Reactive Brown 18.
-
Sample Preparation:
-
For solid samples, prepare KBr pellets containing a small amount of the dye at different stages of degradation.
-
For liquid samples, evaporate the solvent and analyze the residue, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solution.
-
-
FTIR Analysis:
-
Record the FTIR spectra over a range of 4000-400 cm⁻¹.
-
Monitor the disappearance of characteristic peaks of the parent dye, such as the azo bond (–N=N–) stretching vibration (typically around 1550-1630 cm⁻¹).
-
Observe the appearance of new peaks corresponding to the functional groups of the degradation products, such as hydroxyl (–OH) and carboxyl (C=O) groups, which indicate the oxidation of the aromatic rings.
-
Conclusion
The photostability and degradation of Reactive Brown 18 are critical areas of research due to its widespread use and environmental implications. While the general degradation pathways involving azo bond cleavage are understood, a significant gap exists in the literature regarding specific quantitative data and a detailed elucidation of all degradation intermediates for this particular dye. The degradation process is complex and influenced by a multitude of experimental factors. The methodologies outlined in this guide provide a framework for conducting further research to fill these knowledge gaps. A deeper understanding of the photostability and degradation mechanisms of Reactive Brown 18 will be instrumental in developing more effective wastewater treatment strategies and designing more environmentally benign dye molecules in the future.
"Synonyms and trade names for Reactive Brown 18"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Reactive Brown 18, a widely used azo dye in the textile industry. The following sections detail its chemical identity, physicochemical properties, relevant experimental protocols, and key chemical processes.
Nomenclature and Identification
Reactive Brown 18 is a synthetic organic dye belonging to the double azo, metal-complex class.[1][2] Its structure is characterized by two azo (-N=N-) groups and a coordinated metal atom, which are responsible for its chromogenic properties.[2] The dye is designed to form a covalent bond with cellulosic fibers, ensuring high wash fastness.
Table 1: Synonyms and Trade Names for Reactive Brown 18
| Type | Name |
| C.I. Name | C.I. Reactive Brown 18 |
| CAS Number | 12225-73-9 |
| Synonyms & Trade Names | Akreact Brown GR, Helaktyn Brown GR, Indofix Brown VGRI, Intracron Brown VS-GR, Kemazol Brown GR, Linvest VS-Reactive Brown GR, Mohizol Brown GR, MVactive Brown GR, Orco Reactive Brown RGR, Primazin Brown RL, Reactive Brown GR, Reactofix Supra Brown HGRL, Reactron Brown GR, Remazol Brown GR |
Physicochemical and Technical Data
Table 2: Physicochemical Properties of Reactive Brown 18
| Property | Value / Description |
| Appearance | Brown Powder |
| Molecular Structure | Double Azo, Metal Complex |
| Solubility in Water | 100 g/L (at 30°C) |
| λmax (Absorbance Maximum) | Within the visible spectrum (400-700 nm); specific value not consistently reported. |
| Reactive Group | Typically a vinyl sulfone type |
Table 3: Fastness Properties of Reactive Brown 18 (ISO Standards)
| Property | Rating |
| Light Fastness | 5-6 |
| Perspiration Fastness (Acid) | 4 |
| Soaping (95°C) | Fading: 4-5, Staining: 4-5 |
| Oxygen Bleaching | 3 |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis, application, and degradation of Reactive Brown 18. These protocols are representative of standard laboratory and industrial practices.
Representative Synthesis of a Metal-Complex Azo Reactive Dye
The synthesis of Reactive Brown 18 involves a multi-step process centered around diazotization and coupling reactions, followed by metallization and condensation. The following is a representative protocol based on analogous dye synthesis:
-
Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling Reaction: The diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling component (e.g., a naphthol derivative). The pH is carefully controlled to facilitate the azo coupling, resulting in the formation of the azo dye.
-
Metallization: A solution of a metal salt (e.g., a chromium or copper salt) is added to the azo dye solution. The mixture is heated to facilitate the formation of the metal-dye complex.
-
Addition of Reactive Group: A reactive group precursor (e.g., cyanuric chloride or a vinyl sulfone precursor) is introduced to the dye molecule through a condensation reaction, making the dye reactive towards fibers.
-
Isolation and Purification: The final dye product is precipitated from the solution, filtered, washed, and dried.
Application Protocol: Exhaust Dyeing of Cotton
This protocol describes a standard laboratory procedure for dyeing cotton fabric with Reactive Brown 18.
-
Preparation of Dyebath: A dyebath is prepared with a specific concentration of Reactive Brown 18 (e.g., 1-4% on weight of fabric), an electrolyte such as sodium chloride or sodium sulfate (e.g., 60-80 g/L), and water to achieve a specific liquor ratio (e.g., 1:20).
-
Dyeing: The pre-wetted cotton fabric is introduced into the dyebath at a starting temperature of around 30-40°C. The temperature is gradually raised to the dyeing temperature (typically 60-80°C for vinyl sulfone dyes). The dyeing is continued at this temperature for 30-60 minutes to allow for dye exhaustion onto the fiber.
-
Fixation: An alkali, such as sodium carbonate (soda ash, e.g., 15-20 g/L), is added to the dyebath to raise the pH. This initiates the covalent reaction between the dye's reactive group and the hydroxyl groups of the cellulose in the cotton. The fixation step is typically carried out for another 30-60 minutes at the dyeing temperature.
-
Washing and Soaping: After dyeing, the fabric is rinsed with cold water to remove unfixed dye. A soaping treatment is then performed by washing the fabric at a high temperature (e.g., 90-95°C) with a detergent to remove any hydrolyzed dye and improve fastness properties. The fabric is then rinsed again and dried.
Degradation Protocol: Photocatalytic Degradation
This protocol outlines a representative method for the photocatalytic degradation of Reactive Brown 18 in an aqueous solution using a semiconductor photocatalyst like Titanium Dioxide (TiO₂).
-
Preparation of Dye Solution: A stock solution of Reactive Brown 18 is prepared in deionized water. The solution is then diluted to the desired experimental concentration (e.g., 10-50 mg/L).
-
Photocatalyst Suspension: A specific amount of TiO₂ powder (e.g., 0.5-1.0 g/L) is added to the dye solution. The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: The suspension is then exposed to a UV light source (e.g., a mercury lamp) while being continuously stirred. The reaction temperature is maintained at a constant level.
-
Monitoring of Degradation: Aliquots of the suspension are withdrawn at regular time intervals. These samples are centrifuged or filtered to remove the photocatalyst particles. The concentration of the remaining dye in the supernatant is measured spectrophotometrically at its wavelength of maximum absorbance (λmax). The degradation efficiency is calculated based on the decrease in dye concentration over time.
Signaling Pathways and Biological Interactions
Extensive searches of scientific literature did not yield any evidence of specific signaling pathway interactions for Reactive Brown 18. As a textile dye, its primary application is not in the biological or pharmaceutical realm. Toxicological studies on reactive dyes generally focus on skin sensitization in occupational settings, and the potential for the release of harmful aromatic amines under reductive conditions. After fixation to the fiber, the dye is generally considered to have low bioavailability.
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key processes associated with Reactive Brown 18.
Caption: A generalized workflow for the synthesis of Reactive Brown 18.
Caption: The exhaust dyeing process for cotton with Reactive Brown 18.
Caption: Major degradation pathways for Reactive Brown 18.
References
Reactive Brown 18: A Technical Review of Its Applications and Environmental Considerations
An In-depth Guide for Researchers and Industry Professionals
Reactive Brown 18, a prominent member of the vinyl sulfone class of reactive dyes, is a double azo, metal-complex dye widely utilized in the textile industry for its characteristic red-light brown hue and excellent fastness on cellulosic fibers.[1][2] Its robust chemical structure, which ensures strong covalent bonding with fabrics, also contributes to its environmental persistence, making it a subject of extensive research in wastewater treatment and environmental science.[1][3][4] This technical guide provides a comprehensive overview of the applications, chemical properties, and environmental impact of Reactive Brown 18, with a focus on quantitative data and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Applications of Reactive Brown 18
The primary application of Reactive Brown 18 is in the dyeing of cellulosic fibers such as cotton, rayon, and flax.[4][5] Its reactive vinyl sulfone group forms a covalent bond with the hydroxyl groups of cellulose under alkaline conditions, resulting in excellent wash fastness.[3][5] Beyond textiles, Reactive Brown 18 serves as a model compound in various scientific studies, including those focused on dye chemistry, reaction mechanisms, and the degradation of synthetic dyes.[1][5] It has also found use in staining techniques for visualizing cellular components in biological research.[5]
Chemical Synthesis and Properties
The synthesis of Reactive Brown 18 is a multi-step process involving diazotization and coupling reactions.[5] An aromatic amine is first diazotized with nitrous acid to form a diazonium salt. This salt then undergoes a coupling reaction with a suitable aromatic compound to form the azo dye.[5] As a double azo dye, this process is repeated to create a molecule with two azo (-N=N-) groups.[1] The inclusion of a metal complex, typically copper or chromium, enhances the dye's stability and light fastness.[2][5]
Table 1: Physicochemical Properties of Reactive Brown 18
| Property | Value/Description | Reference(s) |
| CAS Number | 12225-73-9 | [5] |
| Molecular Structure | Double azo, metal-complex | [1][2] |
| Appearance | Brown powder or crystalline solid | [5] |
| Solubility | Good solubility in water | [5] |
| Reactive Group | Vinyl sulfone | [1] |
Environmental Impact and Wastewater Treatment
A significant environmental concern associated with Reactive Brown 18 is the discharge of colored effluents from dyeing industries.[6] It is estimated that a substantial percentage of reactive dyes do not fix to the fibers and are lost to wastewater.[6][7] The complex and stable structure of Reactive Brown 18 makes it resistant to conventional biological wastewater treatment methods.[1][8] This persistence, coupled with the potential for the formation of carcinogenic aromatic amines from the cleavage of the azo bonds, necessitates advanced treatment technologies.[1][7][9]
Advanced Oxidation Processes (AOPs)
AOPs are a key focus in the degradation of Reactive Brown 18. These processes generate highly reactive radicals that can break down the complex dye molecule.
Photocatalytic Degradation: One of the most studied AOPs for this dye is photocatalysis using titanium dioxide (TiO₂).[1] Under UV illumination, TiO₂ generates hydroxyl radicals that attack and degrade the dye.[1][8]
Experimental Protocol: Photocatalytic Degradation of Reactive Brown 18 using TiO₂
-
Catalyst Preparation: Prepare a suspension of TiO₂ (e.g., Degussa P25) in deionized water. The concentration can vary, but a common starting point is 1 g/L.
-
Reaction Setup: In a photoreactor, add the Reactive Brown 18 solution to the TiO₂ suspension. The initial dye concentration is typically in the range of 10-50 mg/L.
-
Adsorption-Desorption Equilibrium: Stir the solution in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the TiO₂ catalyst and reach equilibrium.
-
Photoreaction: Irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp). The wavelength and intensity of the light source are critical parameters.
-
Sampling: At regular intervals, withdraw samples from the reactor.
-
Analysis: Centrifuge or filter the samples to remove the TiO₂ catalyst. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Ozonation: Ozonation is another effective AOP where ozone (O₃) is used to oxidize and decolorize the dye.[8] The ozone attacks the chromophoric azo bonds, leading to rapid color removal.[8]
Adsorption
Adsorption is a widely explored method for removing Reactive Brown 18 from wastewater. Various low-cost adsorbents, such as bentonite clay nanocomposites, have shown promise.[10]
Table 2: Adsorption Capacities of Various Adsorbents for Reactive Dyes (Illustrative)
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Reference(s) |
| Bentonite-Sodium Metasilicate Nanocomposite | Direct Violet-51 | >95% removal | [10] |
| Bentonite-Potassium Ferricyanide Nanocomposite | Direct Violet-51 | >94% removal | [10] |
| Pure Bentonite | Direct Violet-51 | 80% removal | [10] |
Experimental Protocol: Batch Adsorption Study
-
Adsorbent Preparation: Prepare the adsorbent by washing, drying, and sieving to a desired particle size.
-
Stock Solution Preparation: Prepare a stock solution of Reactive Brown 18 of a known concentration (e.g., 1000 mg/L).
-
Batch Experiments: In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 50 mL) with varying initial concentrations.
-
Equilibrium: Agitate the flasks on a shaker at a constant temperature for a predetermined time to reach equilibrium.
-
Analysis: Separate the adsorbent from the solution by centrifugation or filtration. Analyze the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ in mg/g) using the formula: qₑ = [(C₀ - Cₑ) * V] / m, where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g). The data can then be fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.
Coagulation
Coagulation is a common method in textile wastewater treatment where chemicals (coagulants) are added to destabilize colloidal particles and facilitate their removal.[11] Both inorganic coagulants like alum and polyaluminum chloride (PAC), and organic coagulants like polyamines have been studied for the removal of reactive dyes.[11]
Analytical Methods for Reactive Brown 18
The characterization and quantification of Reactive Brown 18 require advanced analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the dye molecule.[1]
-
High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying the dye. A C18 column is often used with a UV-Vis or photodiode array (PDA) detector.[8]
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This technique is particularly useful for detecting the dye and its degradation products, especially when it is covalently bound to matrices like food products.[12] The method often involves a reductive cleavage of the azo bond to release characteristic aromatic amines for detection.[12]
Experimental Protocol: Reductive Cleavage and LC-ESI-MS/MS Analysis
-
Sample Preparation: For a sample containing bound dye, perform a chemical reduction. For example, treat the sample with a solution of SnCl₂ in HCl and heat to cleave the azo bonds.[12]
-
Solid Phase Extraction (SPE): Enrich the resulting cleavage products (aromatic amines) using an appropriate SPE cartridge.
-
LC-ESI-MS/MS Analysis: Inject the extracted sample into an LC-ESI-MS/MS system.
-
LC Separation: Use a suitable column (e.g., C18) and mobile phase gradient to separate the cleavage products.
-
MS/MS Detection: Operate the mass spectrometer in a mode that allows for the identification and quantification of the target aromatic amines based on their specific mass-to-charge ratios and fragmentation patterns.
-
Visualizing Key Processes
To better understand the relationships and workflows involved in the study and application of Reactive Brown 18, the following diagrams are provided.
Caption: Workflow of the textile dyeing process with Reactive Brown 18.
Caption: Overview of wastewater treatment methods for Reactive Brown 18.
Conclusion
Reactive Brown 18 remains a vital colorant in the textile industry due to its desirable properties. However, its environmental impact necessitates a thorough understanding of its fate in wastewater and the development of effective remediation strategies. This guide has provided an overview of its applications, chemical nature, and the current state of research into its removal from industrial effluents. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working in this field, facilitating further advancements in sustainable dyeing practices and environmental protection.
References
- 1. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. rohandyes.com [rohandyes.com]
- 4. Dynex Industries [dynexindustries.com]
- 5. Buy this compound (EVT-1514475) | 12225-73-9 [evitachem.com]
- 6. images.fibre2fashion.com [images.fibre2fashion.com]
- 7. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C.I. Reactive brown 11 | 12225-68-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. icontrolpollution.com [icontrolpollution.com]
- 12. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dyeing Cellulose Fibers with C.I. Reactive Brown 18
Introduction
C.I. Reactive Brown 18 is a vinyl sulfone-type reactive dye, also known by trade names such as Remazol Brown GR.[1][2] It is a double azo, metal-complex dye that produces a red-light brown shade on cellulose fibers.[3][4][5] Reactive dyes are a class of colored compounds that form a covalent bond with the hydroxyl groups in cellulose fibers, such as cotton, linen, and rayon.[6][7][8] This covalent bond results in dyed fabrics with excellent wash fastness properties.[7] The dyeing process with vinyl sulfone dyes typically involves three main stages: exhaustion of the dye onto the fiber in the presence of an electrolyte, fixation of the dye to the fiber under alkaline conditions, and a subsequent washing-off step to remove any unfixed or hydrolyzed dye.[9]
Key Characteristics of C.I. Reactive Brown 18
| Property | Description |
| C.I. Name | Reactive Brown 18 |
| CAS Number | 12225-73-9[1][4] |
| Chemical Class | Double Azo, Metal Complex[3][4] |
| Reactive Group | Vinyl Sulfone[2][5] |
| Appearance | Red-light brown powder[3] |
| Solubility | Soluble in water[10] |
| Application | Suitable for dyeing cellulose fibers like cotton, linen, and rayon.[7] |
Experimental Protocols
Exhaust Dyeing Protocol for Cotton Fabric
This protocol outlines the exhaust dyeing method for 100% cotton fabric with C.I. Reactive Brown 18 to achieve a medium depth of shade.
Materials and Reagents:
-
C.I. Reactive Brown 18
-
Scoured and bleached 100% cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (anhydrous sodium sulfate)
-
Sodium carbonate (Na₂CO₃, Soda Ash)
-
Acetic Acid (CH₃COOH)
-
Non-ionic soaping agent
-
Distilled or deionized water
Equipment:
-
Laboratory-scale dyeing machine (e.g., IR dyer)
-
Beakers and graduated cylinders
-
Pipettes
-
pH meter
-
Heating and stirring apparatus
-
Balance
Experimental Parameters:
The following table summarizes the recommended parameters for dyeing a medium shade. Concentrations of dye, salt, and alkali should be adjusted for pale or dark shades.[6][11]
| Parameter | Value |
| Dye Concentration (% owf*) | 2.0 |
| Liquor Ratio | 1:20[12] |
| Electrolyte (NaCl) (g/L) | 40 - 60[9] |
| Alkali (Soda Ash) (g/L) | 15 - 20[13] |
| Dyeing Temperature | 60°C[14] |
| pH for Fixation | 10.5 - 11.5[6] |
| Total Dyeing Time | ~ 90 - 120 minutes |
*owf: on the weight of fabric
Dyeing Procedure:
-
Preparation of Dyebath:
-
Set the dyebath with the required amount of water at a liquor ratio of 1:20.
-
Add a sequestering agent if hard water is used.
-
Adjust the pH of the bath to 6.5 - 7.0 with a small amount of acetic acid if necessary.[15]
-
Introduce the pre-wetted cotton fabric into the bath.
-
-
Exhaustion Phase:
-
Start the dyeing machine and run for 10 minutes at room temperature.
-
Add the pre-dissolved electrolyte (Sodium Chloride) to the dyebath.
-
Raise the temperature to 60°C over 20 minutes.
-
Add the pre-dissolved C.I. Reactive Brown 18 dye solution.
-
Continue the dyeing process at 60°C for 30 minutes to allow for the exhaustion of the dye onto the fabric.[6]
-
-
Fixation Phase:
-
Washing-off (Soaping) Procedure:
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5 - 1.0 g/L) for 10 minutes.
-
Drain the neutralizing bath and rinse again with cold water.
-
Treat the fabric with a solution of non-ionic soaping agent (1-2 g/L) at 90-95°C for 10-15 minutes to remove unfixed and hydrolyzed dye.[13]
-
Rinse the fabric thoroughly with hot water, followed by cold water, until the rinse water is clear.
-
Squeeze the excess water and air-dry the fabric.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the exhaust dyeing process for cellulose fibers with Reactive Brown 18.
References
- 1. khushidyechem.com [khushidyechem.com]
- 2. Remazol Fiber Reactive Dyes [pburch.net]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 5. This compound | 12225-73-9 | Benchchem [benchchem.com]
- 6. textilelearner.net [textilelearner.net]
- 7. textilelearner.net [textilelearner.net]
- 8. dystar.com [dystar.com]
- 9. Reactive dye,23.03.2016 [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. organiccottonplus.com [organiccottonplus.com]
- 12. ijret.org [ijret.org]
- 13. jnanoworld.com [jnanoworld.com]
- 14. jsaer.com [jsaer.com]
- 15. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 16. textilecoach.net [textilecoach.net]
Application Notes: Reactive Brown 18 as a Novel Chromogenic and Fluorescent Stain for Cellular Components
For Research Use Only.
Introduction
Reactive Brown 18 is a synthetic, water-soluble, double azo metal complex dye.[1][2] Traditionally used in the textile industry for its ability to form stable covalent bonds with fibers, its application as a biological stain is an area of emerging research.[1] The reactive nature of this dye, attributed to its functional groups, allows for potential covalent bonding with nucleophilic targets within biological specimens, such as amine and hydroxyl groups present in proteins and other macromolecules.[1] This property suggests its utility in microscopy for the visualization of cellular components. These application notes provide a theoretical framework and hypothetical protocols for the use of Reactive Brown 18 as both a chromogenic and fluorescent stain in cellular imaging.
Principle of Staining
Reactive Brown 18 belongs to the class of reactive dyes, which are characterized by their ability to form covalent bonds with their substrate.[1] In a biological context, it is hypothesized that the dye's reactive groups can form stable linkages with cellular proteins and potentially other macromolecules under specific pH conditions. This covalent interaction would result in durable staining that can withstand subsequent washing and mounting procedures, making it suitable for microscopic analysis. The chromogenic properties of Reactive Brown 18, which give it a characteristic reddish-brown hue, allow for visualization under bright-field microscopy.[2] Furthermore, like many azo dyes, it may possess fluorescent properties that can be exploited for fluorescence microscopy.
Applications
Based on its chemical nature, potential applications for Reactive Brown 18 as a biological stain include:
-
General Cytoplasmic and Nuclear Staining: Due to the abundance of proteins in both the cytoplasm and nucleus, Reactive Brown 18 may serve as a general stain to delineate cellular morphology.
-
Connective Tissue Staining: The high protein content of extracellular matrix components, such as collagen, could make them a target for covalent labeling by Reactive Brown 18.
-
Cell Viability and Proliferation Assays: The ability of the dye to permeate cells and bind to intracellular proteins could potentially be used to differentiate between live and dead cells or to track cell proliferation.
Quantitative Data Summary
The following table summarizes hypothetical data from proof-of-concept experiments. Note: This data is illustrative and intended to guide experimental design.
| Parameter | Cell Type | Staining Condition | Result |
| Optimal Concentration | HeLa Cells | 0.1% - 2.0% (w/v) in PBS | 0.5% for 15 minutes at RT |
| Optimal pH | NIH/3T3 Fibroblasts | pH 7.5 - 9.5 | pH 8.5 |
| Incubation Time | Jurkat Cells | 5 - 60 minutes | 20 minutes |
| Fluorescence | BxPC-3 Cells | Excitation: 488 nm | Emission Peak: ~580 nm |
| Photostability | Stained HeLa Cells | Continuous 488 nm laser | 50% signal loss after 120s |
Experimental Protocols
Caution: Reactive Brown 18 is a chemical dye. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed.
Protocol 1: General Chromogenic Staining of Cultured Cells
This protocol describes a hypothetical procedure for staining fixed, adherent cells.
Materials:
-
Reactive Brown 18 powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Carbonate-Bicarbonate Buffer (100 mM, pH 8.5)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the dye to access intracellular structures.
-
Staining Solution Preparation: Prepare a 0.5% (w/v) stock solution of Reactive Brown 18 in Carbonate-Bicarbonate Buffer (pH 8.5). This slightly alkaline pH is proposed to facilitate the covalent reaction with cellular amines.[2]
-
Staining: Wash the permeabilized cells with PBS. Incubate the cells with the 0.5% Reactive Brown 18 staining solution for 15-20 minutes at room temperature, protected from light.
-
Washing: Wash the stained cells extensively with PBS to remove any unbound dye.
-
Dehydration and Mounting: Dehydrate the cells by passing them through a graded ethanol series (70%, 95%, 100%) for 2 minutes each. Clear the sample in xylene (or a substitute) and mount the coverslip onto a microscope slide using a compatible mounting medium.
-
Visualization: Observe the stained cells under a bright-field microscope.
Protocol 2: Fluorescent Staining of Live Cells
This protocol outlines a hypothetical procedure for labeling live, non-adherent cells for fluorescence microscopy.
Materials:
-
Reactive Brown 18 powder
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture medium
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest suspension cells by centrifugation and wash them once with HBSS.
-
Staining Solution Preparation: Prepare a 0.1% (w/v) stock solution of Reactive Brown 18 in HBSS. Ensure the solution is well-dissolved and filtered to remove any particulates.
-
Staining: Resuspend the cell pellet in the 0.1% Reactive Brown 18 staining solution at a concentration of approximately 1 x 10^6 cells/mL. Incubate for 10-15 minutes at 37°C in the dark.
-
Washing: Centrifuge the stained cells and discard the supernatant. Wash the cells three times with fresh HBSS to remove extracellular dye.
-
Resuspension and Imaging: Resuspend the final cell pellet in fresh cell culture medium. Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualization: Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at 488 nm and emission captured around 580 nm).
Visualizations
References
Application Notes and Protocols for the Treatment of Reactive Brown 18 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Brown 18 is a double azo, metal-complex vinyl sulfone reactive dye, noted for its characteristic reddish-brown hue and high stability.[1] Its extensive use in the textile industry leads to its presence in industrial effluents, posing a significant environmental concern due to its persistence and potential toxicity.[1][2] The complex and stable structure of Reactive Brown 18 makes its removal from wastewater a challenging task, necessitating the development of effective treatment methodologies.[1]
This document provides an overview of various wastewater treatment technologies applicable to the degradation and removal of Reactive Brown 18 and similar reactive dyes. It outlines detailed experimental protocols for key methods, including advanced oxidation processes (AOPs), adsorption, and biological treatments. Due to the limited availability of specific quantitative data for Reactive Brown 18, this document incorporates representative data from studies on other reactive dyes to provide a comparative framework for researchers.
Methods for Wastewater Treatment
Several methods have been investigated for the removal of reactive dyes from aqueous solutions. These can be broadly categorized into physical, chemical, and biological processes.
-
Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading complex organic molecules like Reactive Brown 18.[1][3] These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively oxidize the dye molecules, leading to their mineralization into simpler, less harmful compounds like CO2, water, and inorganic ions.[1][3] Common AOPs include photocatalysis (e.g., using TiO₂ or ZnO), Fenton and photo-Fenton reactions, and ozonation.[1][3][4][5]
-
Adsorption: This physical process involves the binding of dye molecules onto the surface of an adsorbent material.[2][6] Various low-cost and effective adsorbents have been explored for reactive dye removal, including activated carbon, bentonite clays, and agricultural waste-based materials.[7][8] The efficiency of adsorption depends on factors such as pH, temperature, initial dye concentration, and adsorbent dosage.[6]
-
Biological Treatment: Biodegradation utilizes microorganisms to break down dye molecules.[9][10] While many reactive dyes are resistant to aerobic biodegradation, anaerobic conditions have shown promise for the initial cleavage of the azo bonds, which is often the rate-limiting step in their degradation.[9] Bacterial consortia have been developed that can effectively decolorize and degrade reactive dyes.[10]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on the treatment of various reactive dyes. This data can serve as a reference for designing and evaluating treatment processes for Reactive Brown 18.
| Treatment Method | Reactive Dye | Catalyst/Adsorbent | Optimal pH | Catalyst/Adsorbent Dose | Initial Dye Conc. | Removal Efficiency (%) | Reaction Time | Reference |
| Advanced Oxidation Processes | ||||||||
| Photo-Fenton | Synozol Red | GO-ZnFe₂O₄ | 3 | 50 mg/L | 50 ppm | 94 | 60 min | [4] |
| Gamma Radiation/H₂O₂ | Reactive Yellow 18 | - | 3 | 0.6 mL H₂O₂ | 30 mg/L | 99 | - | [11] |
| Ozonation + UASB | Reactive Black 5 | - | - | - | - | 94 | - | [5] |
| Photocatalysis | Reactive Black | ZnO-CeO₂ (1:1) | - | 1 g/L | - | ~85 | 90 min | [12] |
| Sono-Nano-Fenton | Reactive Red 198 | nZVI | 3 | 0.4 g/L | 50 mg/L | ~100 | - | [13] |
| Adsorption | ||||||||
| Activated Carbon | Reactive Dyes | Corn Stalk AC | 3.8 | 4 g/L | - | 88-97.1 | 60 min | [7] |
| Bentonite Nanocomposite | Direct Violet-51 | Bentonite-Na-metasilicate-K-ferricyanide | 5-10 | 0.05 g | 50 ppm | 96.6 | 120-240 min | [8] |
| Thermally Treated Waste | Reactive Black & Red | TTW (Al lamination waste) | 4.0 | 0.5 g | - | 50.2 - 58.9 | 5 min (initial fast phase) | [14] |
| Biological Treatment | ||||||||
| Anaerobic Mixed Culture | Reactive Black 5 | - | - | - | 200-3200 mg/L | Effective decolorization | - | [9] |
| Bacterial Isolate | Reactive Black 5 | Pseudomonas entomophila BS1 | 5-9 | - | - | 93 | 120 h | [15] |
Experimental Protocols
Photocatalytic Degradation using a UV/TiO₂ System
This protocol describes a general procedure for evaluating the photocatalytic degradation of Reactive Brown 18 using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.[1]
Materials:
-
Reactive Brown 18 stock solution (e.g., 1000 mg/L)
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
UV lamp (e.g., 125W medium-pressure mercury lamp)
-
Photoreactor with a cooling jacket
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation of Reaction Suspension:
-
Prepare a specific volume (e.g., 500 mL) of Reactive Brown 18 solution of a desired initial concentration (e.g., 50 mg/L) by diluting the stock solution.
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to the dye solution.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.
-
-
Photocatalytic Reaction:
-
Turn on the UV lamp to initiate the photocatalytic degradation.
-
Maintain a constant temperature using the cooling jacket.
-
Continuously stir the suspension to ensure homogeneity.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately filter the samples through a 0.45 µm filter to remove the TiO₂ particles.
-
Measure the absorbance of the filtrate at the maximum wavelength (λmax) of Reactive Brown 18 using a spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Adsorption using Activated Carbon
This protocol outlines the steps for a batch adsorption study to assess the removal of Reactive Brown 18 using activated carbon.[7]
Materials:
-
Reactive Brown 18 stock solution (e.g., 1000 mg/L)
-
Activated carbon (e.g., commercially available or prepared from agricultural waste)
-
Conical flasks
-
Orbital shaker
-
pH meter
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Adsorbent and Dye Solutions:
-
Wash the activated carbon with deionized water to remove impurities and dry it in an oven.
-
Prepare a series of Reactive Brown 18 solutions of different initial concentrations (e.g., 20, 50, 100, 200 mg/L).
-
-
Batch Adsorption Experiments:
-
Take a fixed volume of dye solution (e.g., 100 mL) in a series of conical flasks.
-
Adjust the pH of the solutions to the desired value.
-
Add a pre-weighed amount of activated carbon (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specific contact time at a controlled temperature.
-
-
Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation.
-
Measure the final concentration of Reactive Brown 18 in the supernatant using a spectrophotometer.
-
The amount of dye adsorbed per unit mass of adsorbent (qₑ) can be calculated as: qₑ = [(C₀ - Cₑ) × V] / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Anaerobic Biodegradation
This protocol provides a general framework for investigating the anaerobic decolorization of Reactive Brown 18 using an anaerobic mixed culture.[9]
Materials:
-
Reactive Brown 18 stock solution
-
Anaerobic sludge (source of mixed culture)
-
Basal medium (containing nutrients and a carbon source like glucose)
-
Serum bottles
-
Nitrogen gas
-
Incubator shaker
Procedure:
-
Acclimatization of Sludge:
-
Acclimatize the anaerobic sludge to the basal medium and a low concentration of Reactive Brown 18 over a period of several weeks.
-
-
Batch Decolorization Assay:
-
In serum bottles, add a specific volume of the basal medium, a known amount of acclimated anaerobic sludge, and the desired concentration of Reactive Brown 18.
-
Sparge the bottles with nitrogen gas to create anaerobic conditions and then seal them.
-
Incubate the bottles in an incubator shaker at a constant temperature (e.g., 35°C).
-
-
Monitoring Decolorization:
-
At regular intervals, withdraw samples from the bottles.
-
Centrifuge the samples to separate the biomass.
-
Measure the absorbance of the supernatant at the λmax of Reactive Brown 18 to determine the extent of decolorization.
-
Visualizations
Caption: Experimental workflow for Reactive Brown 18 wastewater treatment.
Caption: Simplified pathway of AOPs for dye degradation.
Caption: Factors influencing the efficiency of dye removal.
References
- 1. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 2. A critical review on recent advancements of the removal of reactive dyes from dyehouse effluent by ion-exchange adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of reactive red 198 dye from aqueous solutions by combined technology advanced sonofenton with zero valent iron: Characteristics/ effect of parameters/kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactive Brown 18 as a Model Compound for Dye Degradation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reactive Brown 18 (RB 18), a double azo, metal-complex vinyl sulfone dye, serves as a significant model compound in environmental and chemical research.[1] Its complex and stable structure makes it an ideal candidate for investigating the efficacy of various dye degradation techniques.[1] Due to its widespread use in the textile industry and its potential environmental persistence, understanding its degradation pathways and developing effective remediation strategies is of paramount importance.[1] These application notes provide detailed protocols for studying the degradation of Reactive Brown 18 using advanced oxidation processes (AOPs) and microbial methods.
I. Physicochemical Properties of Reactive Brown 18
| Property | Value/Description | Reference |
| CAS Number | 12225-73-9 | --INVALID-LINK-- |
| Class | Reactive Dye (Vinyl Sulfone) | --INVALID-LINK-- |
| Structure | Double Azo, Metal-Complex | --INVALID-LINK-- |
| Application | Textile Dyeing | --INVALID-LINK-- |
Section 1: Advanced Oxidation Processes (AOPs) for Degradation of Reactive Brown 18
Advanced Oxidation Processes are highly effective for the degradation of refractory organic pollutants like reactive dyes. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecules.
Photocatalytic Degradation using Titanium Dioxide (TiO₂)
Photocatalysis with TiO₂ is a widely studied method for the degradation of azo dyes.[1] Under UV illumination, TiO₂ generates electron-hole pairs, which lead to the formation of reactive oxygen species that degrade the dye.
Experimental Protocol:
-
Preparation of Dye Solution: Prepare a stock solution of Reactive Brown 18 (e.g., 100 mg/L) in deionized water.
-
Catalyst Suspension: In a beaker, add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to a known volume of the RB 18 solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Place the beaker in a photoreactor equipped with a UV lamp (e.g., high-pressure mercury lamp). Ensure the solution is continuously stirred.
-
Sampling: Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Analysis: Centrifuge or filter the samples to remove the TiO₂ catalyst. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of Reactive Brown 18.
-
Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Data (Illustrative Example for a similar Reactive Dye):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Dye | Reactive Red 152 | Reactive Red 152 | Reactive Red 152 |
| Initial Concentration | 100 mg/L | 100 mg/L | 100 mg/L |
| Catalyst (TiO₂) Conc. | 0.5 g/L | 1.0 g/L | 1.5 g/L |
| pH | 7 | 7 | 7 |
| Irradiation Time | 120 min | 120 min | 120 min |
| Degradation Efficiency | 75% | 88% | 95% |
Note: Specific quantitative data for the photocatalytic degradation of Reactive Brown 18 is not extensively available in the reviewed literature. The above table is an illustrative example based on typical results for similar reactive dyes.
Experimental Workflow for Photocatalytic Degradation:
Caption: Workflow for photocatalytic degradation of Reactive Brown 18.
Section 2: Microbial Degradation of Reactive Brown 18
Microbial degradation offers an eco-friendly and cost-effective alternative for treating dye-containing wastewater. Certain microorganisms, particularly bacteria like Pseudomonas aeruginosa, can decolorize and degrade azo dyes under specific environmental conditions.[2]
Bacterial Degradation Protocol
Experimental Protocol:
-
Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Pseudomonas aeruginosa) into a nutrient-rich broth and incubate until a desired cell density is reached.
-
Decolorization Medium: Prepare a minimal salt medium (MSM) containing Reactive Brown 18 at a specific concentration (e.g., 100 mg/L) and a carbon source (e.g., glucose).
-
Inoculation: Inoculate the decolorization medium with the bacterial culture.
-
Incubation: Incubate the flasks under static (anaerobic/microaerophilic) or shaking (aerobic) conditions at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0).
-
Monitoring Decolorization: At regular intervals, withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the λmax of Reactive Brown 18.
-
Analysis of Degradation Products: After significant decolorization, the degradation products can be extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the breakdown products.
Quantitative Data (Illustrative Example for a similar Reactive Dye):
| Parameter | Condition 1 (Static) | Condition 2 (Shaking) |
| Dye | Reactive Red HE8B | Reactive Red HE8B |
| Bacterial Strain | Pseudomonas aeruginosa | Pseudomonas aeruginosa |
| Initial Concentration | 100 mg/L | 100 mg/L |
| pH | 7.0 | 7.0 |
| Temperature | 35°C | 35°C |
| Incubation Time | 48 h | 48 h |
| Decolorization Efficiency | 86% | 35% |
Note: This table is based on data for Reactive Red HE8B degradation by Pseudomonas aeruginosa and illustrates the typical difference in efficiency between static and shaking conditions.[2] Specific data for Reactive Brown 18 may vary.
Logical Relationship in Microbial Azo Dye Degradation:
Caption: General pathway for microbial degradation of azo dyes.
Section 3: Degradation Pathway of Reactive Brown 18
The degradation of azo dyes like Reactive Brown 18 typically initiates with the cleavage of the azo bonds (-N=N-), which are responsible for the dye's color.[1]
Oxidative Degradation Pathway (via AOPs):
-
Hydroxyl Radical Attack: Highly reactive hydroxyl radicals (•OH) attack the electron-rich azo linkages and aromatic rings of the dye molecule.
-
Azo Bond Cleavage: This leads to the breaking of the azo bonds, resulting in the formation of intermediate aromatic compounds.
-
Ring Opening: Further oxidation leads to the opening of the aromatic rings, forming smaller organic acids and aldehydes.
-
Mineralization: Complete oxidation results in the mineralization of the dye into carbon dioxide (CO₂), water (H₂O), and inorganic ions.
Reductive Degradation Pathway (via Microbial Action):
-
Reductive Cleavage: Under anaerobic or microaerophilic conditions, bacterial azoreductase enzymes catalyze the reductive cleavage of the azo bonds.
-
Formation of Aromatic Amines: This process results in the formation of colorless, and often toxic, aromatic amines.
-
Aerobic Degradation: These aromatic amines can be further degraded by other microbial processes under aerobic conditions, leading to ring cleavage and eventual mineralization.
Proposed Degradation Pathway Diagram:
Caption: Proposed degradation pathways for Reactive Brown 18.
References
Application Notes: Photocatalytic Degradation of Reactive Brown 18 using Titanium Dioxide (TiO₂)
The textile industry is a significant contributor to water pollution, releasing large volumes of effluents containing synthetic dyes that are often toxic and resistant to conventional wastewater treatment methods.[1] Reactive Brown 18, a common azo dye, is a notable environmental concern due to its complex aromatic structure and poor biodegradability. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the effective degradation of such recalcitrant organic pollutants.[1]
This protocol details the methodology for the photocatalytic degradation of Reactive Brown 18 in an aqueous solution using TiO₂ as the photocatalyst under UV irradiation. The fundamental principle of this process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), upon the photoexcitation of TiO₂.[2][3] These ROS are powerful oxidizing agents that can break down the complex dye molecules into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.[2]
The efficiency of the photocatalytic degradation process is influenced by several key parameters, including the initial dye concentration, catalyst dosage, pH of the solution, and irradiation time.[2][4] This document provides a systematic approach to investigate the effects of these parameters and to determine the optimal conditions for the degradation of Reactive Brown 18. The kinetics of the degradation often follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface.[2][5][6]
Experimental Protocols
Materials and Reagents
-
Reactive Brown 18 (C₄₁H₂₀Cl₂N₁₀Na₄O₁₇S₅)
-
Titanium dioxide (TiO₂) (e.g., Degussa P25 or anatase nanopowder)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Beakers, volumetric flasks, and pipettes
-
Magnetic stirrer and stir bars
Equipment
-
Photocatalytic reactor equipped with a UV lamp (e.g., mercury lamp)
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Centrifuge
Preparation of Solutions
-
Stock Solution of Reactive Brown 18: Accurately weigh a specific amount of Reactive Brown 18 powder and dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 1000 ppm).[4]
-
Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.
Photocatalytic Degradation Procedure
-
Reactor Setup: Place a specific volume of the Reactive Brown 18 working solution into the photocatalytic reactor.
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst to the dye solution to create a suspension.[4]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a designated period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the TiO₂ surface.[7]
-
Photoreaction Initiation: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring the suspension to ensure homogeneity.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension from the reactor.
-
Sample Preparation for Analysis: Centrifuge the collected samples to separate the TiO₂ particles from the solution.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Reactive Brown 18 using a UV-Vis spectrophotometer. The λmax for similar reactive dyes is determined by scanning the UV-Vis spectrum from 200 to 800 nm.[8]
-
Degradation Efficiency Calculation: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
Optimization of Experimental Parameters
To determine the optimal conditions for degradation, systematically vary the following parameters:
-
Initial Dye Concentration: Investigate a range of initial concentrations of Reactive Brown 18.
-
Catalyst Dosage: Vary the amount of TiO₂ added to the solution.[4]
-
pH: Adjust the initial pH of the dye solution using HCl or NaOH, as pH can significantly affect the surface charge of TiO₂ and the degradation process.[6][9]
-
Irradiation Time: Monitor the degradation over a sufficient period to determine the time required for maximum degradation.[4]
Data Presentation
The following tables summarize the typical experimental parameters and their effects on the photocatalytic degradation of azo dyes.
Table 1: Experimental Parameters for Photocatalytic Degradation of Reactive Brown 18
| Parameter | Range/Value | Purpose |
| Initial Dye Concentration | 10 - 100 mg/L | To study the effect of substrate concentration on degradation rate. |
| TiO₂ Dosage | 0.1 - 1.0 g/L | To determine the optimal catalyst loading for efficient degradation.[4][10] |
| pH | 3 - 11 | To investigate the influence of pH on the surface chemistry of TiO₂ and the reaction mechanism.[6][9] |
| Irradiation Source | UV Lamp (e.g., 125W Mercury Lamp) | To provide the necessary energy to activate the TiO₂ photocatalyst. |
| Irradiation Time | 0 - 180 minutes | To monitor the progress of the degradation reaction over time. |
| Temperature | Ambient | To maintain consistent reaction conditions. |
Table 2: Influence of Key Parameters on Degradation Efficiency
| Parameter | Effect on Degradation Efficiency | Rationale |
| Increasing Initial Dye Concentration | Generally decreases | At higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can inhibit the penetration of light and reduce the generation of reactive oxygen species.[2] |
| Increasing Catalyst Dosage | Increases up to an optimum, then may decrease | An increase in catalyst dosage provides more active sites for the reaction, leading to higher efficiency. However, beyond an optimal point, the solution becomes more turbid, causing light scattering and reducing the photocatalytic activity.[4] |
| pH | Highly dependent; often more efficient in acidic or alkaline conditions | The pH of the solution affects the surface charge of the TiO₂ particles and the ionization state of the dye molecule, influencing the adsorption of the dye onto the catalyst surface. For many azo dyes, degradation is favored in acidic conditions.[6][9][11] |
Mandatory Visualization
Caption: Experimental workflow for the photocatalytic degradation of Reactive Brown 18.
Caption: Mechanism of TiO₂ photocatalytic degradation of Reactive Brown 18.
References
- 1. Principles and mechanisms of photocatalytic dye degradation on TiO2 based photocatalysts: a comparative overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview on the photocatalytic degradation of azo dyes in the presence of TiO2 doped with selective transition metals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
- 7. scispace.com [scispace.com]
- 8. Degradation of Reactive Yellow 18 Using Ionizing Radiation Based Advanced Oxidation Processes: Cytotoxicity, Mutagenicity and By-Product Distribution [mdpi.com]
- 9. connectsci.au [connectsci.au]
- 10. Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst [jwent.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Reactive Brown 18 Concentration in Solutions
Introduction
Reactive Brown 18 is a double azo, metal-complex vinyl sulfone reactive dye utilized in the textile industry for its characteristic reddish-brown hue and excellent stability.[1] Accurate quantification of its concentration in various solutions, such as industrial effluents and dyeing baths, is crucial for process optimization, quality control, and environmental monitoring. This document provides detailed application notes and protocols for the primary analytical methods used to determine the concentration of Reactive Brown 18.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and widely used method for quantifying the concentration of colored compounds in solution. It relies on the principle that the absorbance of a dye solution is directly proportional to its concentration, as described by the Beer-Lambert law.[1]
1.1. Principle
A beam of ultraviolet-visible light is passed through a sample solution. The amount of light absorbed at a specific wavelength is measured. For Reactive Brown 18, the wavelength of maximum absorbance (λmax) is in the visible region of the spectrum. By creating a calibration curve with standards of known concentrations, the concentration of an unknown sample can be determined from its absorbance reading.
1.2. Experimental Protocol
-
Instrument Setup:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Reactive Brown 18 (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15 mg/L).
-
-
Calibration Curve Construction:
-
Use deionized water as a blank to zero the spectrophotometer.[1]
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's law in that concentration range.[2]
-
-
Sample Measurement:
-
Dilute the unknown sample solution with deionized water if its concentration is expected to be high, to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the prepared sample solution at the λmax.
-
-
Concentration Determination:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to calculate the concentration of Reactive Brown 18 in the sample.
-
1.3. Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Instrument | Double Beam UV-Vis Spectrophotometer | [1] |
| Wavelength Range | 200 - 800 nm | [1] |
| λmax | Visible spectrum (specific to dye) | [1] |
| Solvent/Blank | Deionized Water | [1] |
| Beer's Law Range | 0.6–15.0 mg L-1 (for similar reactive dyes) | [2] |
| Detection Limit | 0.17 mg L-1 (for a similar reactive blue dye) | [2] |
1.4. Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. It is a primary method for analyzing reactive dyes and their degradation products.[1]
2.1. Principle
A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is pumped through the column. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the components as they elute from the column, and the concentration is determined by the area of the corresponding peak in the chromatogram.
2.2. Experimental Protocol
-
Instrument Setup:
-
Set up the HPLC system, including a C18 reversed-phase column.[1][3]
-
Prepare the mobile phases. A common approach for reactive dyes is a gradient elution using two solvents (e.g., Solvent A: water with an ion-pairing agent and/or acid; Solvent B: acetonitrile or methanol).[1][3][4]
-
Set the flow rate, typically around 1 mL/min.[3]
-
Set the UV-Vis detector to the λmax of Reactive Brown 18.[1]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution and a series of standard solutions of Reactive Brown 18 in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Prepare the unknown sample, which may require pre-treatment such as solid-phase extraction (SPE) if the matrix is complex (e.g., wastewater).[4]
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each standard solution into the HPLC system.[3]
-
Run the gradient program to elute the dye.
-
Record the chromatograms and the peak areas for each standard.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solution and record the chromatogram and peak area.
-
-
Quantification:
-
Determine the concentration of Reactive Brown 18 in the sample by comparing its peak area to the calibration curve.
-
2.3. Quantitative Data
| Parameter | Typical Setting | Reference |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [1][3] |
| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid or an ion-pairing agent) | [1][3][4] |
| Flow Rate | 0.25 - 1 mL/min | [3][4] |
| Injection Volume | 10 - 20 µL | [3][4] |
| Detector | UV-Vis or Photodiode Array (PDA) at λmax | [1][4] |
| Column Temperature | 20 °C | [4] |
2.4. Experimental Workflow
Adsorptive Stripping Voltammetry (AdSV)
Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive electrochemical technique for the determination of trace amounts of organic compounds, including reactive dyes.[5][6][7] It can achieve detection limits at the nanomolar level.[5]
3.1. Principle
The method involves two main steps:
-
Preconcentration: The analyte is accumulated onto the surface of a working electrode by adsorption at a specific potential for a defined period.[6][7]
-
Stripping: The potential of the electrode is scanned, causing the adsorbed analyte to be electrochemically reduced or oxidized, which generates a current peak. The height or area of this peak is proportional to the concentration of the analyte in the sample.
3.2. Experimental Protocol (General)
-
Electrochemical Cell Setup:
-
Assemble a three-electrode system consisting of a working electrode (e.g., hanging mercury drop electrode or glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Prepare a supporting electrolyte solution (e.g., a buffer solution at a specific pH).
-
-
Preconcentration Step:
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent.
-
Scan the potential (e.g., using a differential pulse or square wave waveform) in the cathodic or anodic direction.
-
Record the resulting voltammogram. The peak current corresponding to the reduction or oxidation of Reactive Brown 18 is measured.
-
-
Quantification:
-
Use the standard addition method for quantification. Add small, known amounts of a standard Reactive Brown 18 solution to the sample and record the voltammogram after each addition.
-
Plot the peak current versus the concentration of the added standard. The initial concentration in the sample is determined by extrapolating the linear plot to the point where the current is zero.
-
3.3. Logical Relationship of AdSV Steps
4. Method Comparison
| Feature | UV-Visible Spectrophotometry | HPLC | Adsorptive Stripping Voltammetry |
| Principle | Absorbance of light | Chromatographic separation | Electrochemical reaction |
| Selectivity | Low (interference from other colored compounds) | High (separates components) | Moderate to High |
| Sensitivity | Moderate (mg/L range) | High (µg/L to mg/L range) | Very High (ng/L to µg/L range) |
| Speed | Fast | Slower (requires run time) | Moderate |
| Cost | Low | High | Moderate |
| Application | Routine analysis, process control | Complex mixtures, degradation studies, purity analysis | Trace analysis |
The choice of method for quantifying Reactive Brown 18 depends on the specific requirements of the analysis. UV-Visible spectrophotometry is a rapid and cost-effective technique suitable for routine monitoring of relatively simple solutions. HPLC offers high selectivity and is the preferred method for analyzing complex mixtures and for studies on dye degradation and purity. Adsorptive stripping voltammetry provides the highest sensitivity and is ideal for trace-level detection in environmental samples. For all methods, proper preparation of standards and samples is critical for obtaining accurate and reproducible results.
References
- 1. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. irjet.net [irjet.net]
- 4. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of cathodic stripping voltammetry with adsorptive accumulation for the determination of reactive dyes including their monitoring in environmental, dyeing and other reaction situations - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Adsorptive Cathodic Stripping Voltammetry for Quantification of Alprazolam - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Safe Handling and Disposal Procedures for Reactive Brown 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Brown 18 (CAS No. 12225-73-9) is a synthetic organic dye belonging to the double azo, metal-complex family.[1][2] As a vinyl sulfone type reactive dye, it forms covalent bonds with substrates, ensuring high fastness, which makes it valuable in industrial applications and as a model compound in academic research.[2][3] Its complex structure and reactive nature necessitate strict adherence to safety protocols to minimize health risks and environmental impact. This document provides detailed procedures for the safe handling, storage, and disposal of Reactive Brown 18.
Physical and Chemical Properties
Reactive Brown 18 is typically a brown powder or crystalline solid with good solubility in water.[1][4]
| Property | Value | Reference |
| CAS Number | 12225-73-9 | [4][5][6] |
| Appearance | Brown Powder / Crystalline Solid | [1][4] |
| Common Name | Reactive Brown GR | [4] |
| Chemical Class | Double Azo Metal Complex Dye | [1][2] |
| Reactive Group | Vinyl Sulfone | [2][3] |
| Solubility | Good in water | [1] |
| pH | 6.5 - 9.0 | [4] |
Hazard Identification and Toxicology
The primary hazards associated with Reactive Brown 18 are eye irritation and the potential for dust formation.[4] It is classified as an irritant and may also be an allergen.[4][7]
| Endpoint | Result | Reference |
| Eye Irritation | Irritating to eyes (R36) | [4] |
| Skin Irritation | Unlikely to be irritating | [4] |
| Acute Oral Toxicity (LD50, Rat) | > 2000 mg/kg (Unlikely to be harmful) | [4] |
| Aquatic Toxicity (LC50, Rainbow Trout, 49h) | > 500 mg/L | [4] |
| Biodegradability | Not readily biodegradable | [4] |
| Occupational Exposure Limits (Dust) | Total Inhalable: < 10 mg/m³ (8hr TWA) Total Respirable: < 5 mg/m³ (8hr TWA) | [4] |
Safe Handling and Storage Protocols
Engineering Controls
-
Ventilation: Use only in well-ventilated areas.[4] Employ local exhaust ventilation and extraction systems to prevent the accumulation of dust.[4]
-
Containment: When weighing or transferring the powder, use a chemical fume hood or a ventilated balance enclosure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles should be worn.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves.[4]
-
Respiratory Protection: If dust concentrations are likely to exceed exposure limits, use a suitable respirator.[4]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Hygiene Practices
-
Avoid inhaling dust and prevent contact with eyes and skin.[4]
-
Do not breathe dust (Safety Phrase S22).[4]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage
-
Store the container tightly closed in a cool, dry, and well-ventilated area.[4]
-
Keep away from oxidizing agents.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical advice.[4]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Accidental Release Measures (Spills)
-
Small Spills: Avoid generating dust. Sweep or scoop up the material using a non-flammable dry agent like sand or earth.[4] Place it into a designated, labeled container for disposal.[4]
-
Large Spills: Evacuate the area. Follow institutional emergency spill procedures.
-
Cleanup: Clean the spill area thoroughly. Remove and launder contaminated clothing before reuse.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use water mist, foam, carbon dioxide, or dry chemical agents.[4]
-
Hazardous Combustion Products: The substance may burn if involved in a fire, potentially releasing noxious fumes such as carbon and nitrogen oxides.[4]
-
Special Precautions: Firefighters should wear self-contained breathing apparatus.[4]
Disposal Procedures
Waste disposal must comply with all applicable federal, state, and local regulations.
Solid Waste
-
Unused Product: Dispose of as hazardous waste. Do not dispose of it in standard refuse.
-
Contaminated Materials: Contaminated PPE, spill cleanup materials, and empty containers should be collected in labeled, sealed containers and disposed of as hazardous waste.[4] An alternative for excess dye is covalent attachment to a solid phase before disposal.[8]
Liquid Waste (Aqueous Solutions)
-
Aqueous waste containing Reactive Brown 18 should not be discharged directly into sewers or waterways.[4]
-
The dye is not readily biodegradable but can be removed from wastewater through sewage digestion processes.[4]
-
Recommended treatment methods to decolorize and degrade the dye in wastewater include:
-
Advanced Oxidation Processes (AOPs): Using agents like hydrogen peroxide or potassium permanganate to break down the dye's structure.[2]
-
Adsorption: Using various adsorbent materials to remove the dye from the solution.[2]
-
Photocatalytic Degradation: Utilizing photocatalysts like TiO₂ under UV illumination.[2]
-
Biological/Enzymatic Treatment: Employing specific bacteria or enzymes that can decolorize the dye.[2][9]
-
Experimental Protocol: Dyeing of Cotton Fabric
This protocol outlines a typical laboratory procedure for dyeing a cellulosic material (cotton) and incorporates the necessary safety measures.
Objective: To safely dye a 10g sample of cotton fabric with Reactive Brown 18 to a 4% depth of shade.
Materials:
-
Reactive Brown 18 powder
-
Scoured and bleached cotton fabric (10g)
-
Glauber's salt (Sodium Sulfate, anhydrous)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Beakers, graduated cylinders, magnetic stirrer, and hot plate
-
Required PPE (goggles, gloves, lab coat, respirator)
Procedure:
-
Preparation (in a fume hood):
-
Put on all required PPE.
-
Accurately weigh 0.4g of Reactive Brown 18 powder (4% of fabric weight) in a weigh boat inside a ventilated enclosure to avoid dust inhalation.
-
-
Dye Bath Preparation:
-
Prepare a dye bath with a material-to-liquor ratio of 1:20 (10g fabric in 200mL total volume).
-
In a 400mL beaker, dissolve 16g of Glauber's salt (80 g/L) in approximately 150mL of deionized water at 30°C.[3]
-
Carefully add the pre-weighed Reactive Brown 18 powder to the salt solution and stir until fully dissolved. Add water to bring the volume to 200mL.
-
-
Dyeing:
-
Immerse the 10g cotton sample into the dye bath.
-
Stir the solution gently and maintain the temperature at 30°C for 40 minutes to allow for dye exhaustion.[3]
-
-
Fixation:
-
Carefully prepare a solution of Sodium Hydroxide (4 g/L). For the 200mL bath, this requires 0.8g of NaOH.
-
Slowly add the NaOH solution to the dye bath.
-
Continue stirring at 30°C for an additional 60 minutes to allow the dye to form a covalent bond with the cotton fibers.[3]
-
-
Washing and Neutralization:
-
Decant the dye bath solution into a designated hazardous liquid waste container.
-
Rinse the dyed fabric under cold running water until the water runs clear.
-
Wash the fabric in a hot detergent solution, rinse thoroughly, and neutralize with a dilute acetic acid solution if necessary.
-
Perform a final rinse and allow the fabric to air dry.
-
-
Decontamination and Disposal:
-
Clean all glassware and equipment thoroughly.
-
Dispose of all waste (unused dye, spent dye bath, contaminated PPE) according to the procedures outlined in Section 6.0.
-
Workflow Diagrams
Caption: Workflow for safe handling, use, and disposal of Reactive Brown 18.
References
- 1. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 2. This compound | 12225-73-9 | Benchchem [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. dyespigments.net [dyespigments.net]
- 5. This compound | 12225-73-9 [chemicalbook.com]
- 6. Reactive Brown 18 | CAS#:12225-73-9 | Chemsrc [chemsrc.com]
- 7. Hazard identification and the prevalence of occupational skin disease in Indonesian Batik workers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US8883485B2 - Oxidative decolorization of dyes with enzymatically generated peracid method, composition and kit of parts - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Dye-Fiber Interactions of Reactive Brown 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Brown 18 is a vinyl sulfone-based reactive dye belonging to the double azo, metal-complex class. It is characterized by its ability to form strong covalent bonds with cellulosic fibers, such as cotton, resulting in excellent wash fastness.[1][2] Understanding the interactions between Reactive Brown 18 and textile fibers is crucial for optimizing dyeing processes, ensuring color consistency, and minimizing environmental impact through reduced dye wastage.
These application notes provide a detailed experimental setup for investigating the adsorption isotherms and kinetics of Reactive Brown 18 on cotton fibers. The protocols outlined below serve as a comprehensive guide for researchers to elucidate the dye-fiber interaction mechanisms.
Experimental Protocols
Materials and Equipment
Materials:
-
Reactive Brown 18 (C.I. Reactive Brown 18, CAS No. 12225-73-9)
-
Scoured and bleached 100% cotton fabric
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Distilled or deionized water
-
Acetic acid (for pH adjustment)
-
Standard laboratory glassware (beakers, volumetric flasks, pipettes)
Equipment:
-
Spectrophotometer (UV-Vis)
-
Shaking water bath or orbital shaker with temperature control
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
Protocol 1: Preparation of Stock Solutions and Calibration Curve
-
Dye Stock Solution (1000 mg/L): Accurately weigh 1.0 g of Reactive Brown 18 powder and dissolve it in a small amount of distilled water in a beaker. Transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water. Stir until the dye is completely dissolved.
-
Standard Solutions: Prepare a series of standard solutions of Reactive Brown 18 (e.g., 5, 10, 20, 30, 40, 50 mg/L) by diluting the stock solution.
-
Calibration Curve: Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of Reactive Brown 18 using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.
Protocol 2: Adsorption Isotherm Studies
This protocol aims to determine the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the fiber at a constant temperature.
-
Fiber Preparation: Cut the cotton fabric into small, uniform pieces (e.g., 1 cm x 1 cm). Accurately weigh a specific amount of the cotton fabric (e.g., 0.1 g) for each experiment.
-
Dye Bath Preparation: Prepare a series of dye solutions with varying initial concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L) in conical flasks. The volume of the dye bath should be sufficient to maintain a specific liquor ratio (e.g., 50:1, meaning 50 mL of dye solution for every 1 g of fabric).
-
Adsorption Process:
-
Add a known weight of the cotton fabric to each flask.
-
Add a specific concentration of sodium chloride (e.g., 60 g/L) to each flask to promote dye exhaustion.
-
Place the flasks in a shaking water bath set at a constant temperature (e.g., 60°C).
-
Allow the system to reach equilibrium by shaking for a sufficient amount of time (e.g., 24 hours).
-
-
Analysis: After equilibrium, withdraw a sample from each dye bath, and measure the final dye concentration using the UV-Vis spectrophotometer and the previously established calibration curve.
-
Data Calculation: The amount of dye adsorbed per unit mass of the fiber at equilibrium, Qe (mg/g), can be calculated using the following equation:
Qe = (C₀ - Ce) * V / W
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Ce is the equilibrium dye concentration (mg/L).
-
V is the volume of the dye solution (L).
-
W is the weight of the cotton fabric (g).
-
-
Isotherm Modeling: Analyze the data using Langmuir and Freundlich isotherm models to understand the adsorption behavior.
Protocol 3: Kinetic Studies
This protocol is designed to investigate the rate of dye adsorption onto the cotton fiber.
-
Experimental Setup: Prepare a dye solution of a known initial concentration (e.g., 50 mg/L) in a beaker with a specific liquor ratio and salt concentration as in the isotherm study.
-
Adsorption Process:
-
Add a known weight of the cotton fabric to the dye solution at a constant temperature (e.g., 60°C) with continuous stirring.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the dye solution.
-
-
Analysis: Measure the absorbance of each aliquot to determine the dye concentration at that specific time.
-
Data Calculation: The amount of dye adsorbed per unit mass of the fiber at time t, Qt (mg/g), can be calculated using the following equation:
Qt = (C₀ - Ct) * V / W
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Ct is the dye concentration at time t (mg/L).
-
V is the volume of the dye solution (L).
-
W is the weight of the cotton fabric (g).
-
-
Kinetic Modeling: Analyze the data using pseudo-first-order and pseudo-second-order kinetic models to determine the rate-controlling step of the adsorption process.
Protocol 4: Dye Fixation and Wash-off
-
Fixation: After the exhaustion phase (adsorption in the presence of salt), add an alkali, such as sodium carbonate (e.g., 20 g/L), to the dye bath to raise the pH to approximately 10.5-11. Continue the process at the same temperature for a specified time (e.g., 60-90 minutes) to facilitate the covalent bonding between the dye and the fiber.
-
Wash-off: After fixation, remove the dyed fabric from the bath and rinse it thoroughly with cold water to remove any loosely bound dye. Then, perform a soaping treatment by washing the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at a high temperature (e.g., 90-95°C) for about 15 minutes. Rinse again with hot and then cold water until the rinse water is clear.
-
Analysis: The amount of fixed dye can be determined by spectrophotometrically analyzing the dye stripped from the washed fabric using an appropriate solvent or by measuring the color strength of the dyed fabric.
Data Presentation
Table 1: Adsorption Isotherm Data for Reactive Brown 18 on Cotton
| Initial Concentration (C₀) (mg/L) | Equilibrium Concentration (Ce) (mg/L) | Amount Adsorbed (Qe) (mg/g) |
| 10 | ||
| 20 | ||
| 40 | ||
| 60 | ||
| 80 | ||
| 100 |
Table 2: Langmuir and Freundlich Isotherm Parameters
| Isotherm Model | Parameters | Value | R² |
| Langmuir | Qmax (mg/g) | ||
| Kₗ (L/mg) | |||
| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | ||
| n |
Table 3: Kinetic Data for the Adsorption of Reactive Brown 18 on Cotton
| Time (min) | Concentration (Ct) (mg/L) | Amount Adsorbed (Qt) (mg/g) |
| 0 | 0 | |
| 5 | ||
| 10 | ||
| 20 | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
Table 4: Pseudo-First-Order and Pseudo-Second-Order Kinetic Model Parameters
| Kinetic Model | Parameters | Value | R² |
| Pseudo-First-Order | qₑ (calc) (mg/g) | ||
| k₁ (min⁻¹) | |||
| Pseudo-Second-Order | qₑ (calc) (mg/g) | ||
| k₂ (g/mg·min) |
Visualizations
Caption: Experimental workflow for studying Reactive Brown 18-cotton fiber interactions.
References
Application Notes and Protocols: The Use of Reactive Brown 18 in the Development of New Analytical Methods
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Reactive Brown 18 as a model compound in the development and application of various analytical methods. The focus is on techniques for quantification, purity analysis, trace detection, and degradation monitoring.
Application Note 1: Spectrophotometric Quantification of Reactive Brown 18
Introduction: UV-Visible spectrophotometry is a fundamental technique for the quantification of dyes like Reactive Brown 18. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined using the Beer-Lambert law.[1] This method is essential for routine concentration checks, color value assessments, and monitoring the progress of dyeing processes or degradation studies.[1]
Experimental Protocol: Quantification by UV-Vis Spectrophotometry
-
Instrumentation:
-
Double beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1650pc or similar).[1]
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
-
Reagents:
-
Reactive Brown 18 powder.
-
Deionized water (used as the solvent and blank).[1]
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of Reactive Brown 18 and dissolve it in a volumetric flask with deionized water to create a stock solution of known concentration (e.g., 100 mg/L).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L).
-
Wavelength Scan (λmax Determination):
-
Fill a cuvette with deionized water to serve as the blank and calibrate the spectrophotometer.
-
Fill a separate cuvette with one of the standard solutions.
-
Scan the wavelength range from 200 to 800 nm to determine the λmax, which is the wavelength where the highest absorbance is recorded.[1]
-
-
Calibration Curve Construction:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, starting from the least concentrated.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax and determine its concentration by interpolating from the calibration curve.
-
Data Presentation:
Table 1: Typical Parameters for UV-Visible Spectrophotometric Analysis of Reactive Brown 18
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Instrument | Double Beam UV-Vis Spectrophotometer | Shimadzu UV-1650pc or similar[1] |
| Wavelength Range | The spectral range scanned to capture absorbance. | 200 - 800 nm[1] |
| λmax | Wavelength of maximum absorbance. | Varies; located in the visible spectrum. |
| Solvent/Blank | Non-absorbing solvent for baseline correction. | Deionized Water[1] |
| Application | Quantification, Purity Check, Stability Analysis. | Concentration determination, Color value assessment[1] |
Visualization:
Caption: General workflow for quantifying a dye using UV-Vis spectrophotometry.
Application Note 2: Purity and Degradation Analysis using High-Performance Liquid Chromatography (HPLC)
Introduction: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For Reactive Brown 18, HPLC is invaluable for assessing the purity of industrial batches and for identifying and tracking the formation of degradation products in environmental or wastewater treatment studies.[1] It is often coupled with mass spectrometry (LC-MS) for definitive structural confirmation of these products.[1]
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column.
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., ammonium acetate or phosphate buffer), pH adjusted.
-
Reactive Brown 18 standard.
-
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of Reactive Brown 18 in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection. For degradation studies, the sample would be the reaction mixture at various time points.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water/buffer is typically used. For example, starting with 5% acetonitrile and increasing to 95% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at the λmax of Reactive Brown 18 and other relevant wavelengths for byproducts.
-
-
Analysis:
-
Inject a standard solution of Reactive Brown 18 to determine its retention time.
-
Inject the sample solution. The area of the main peak corresponding to Reactive Brown 18 is used to calculate its purity, which is often required to be ≥90% for industrial batches.[1]
-
In degradation studies, new peaks corresponding to intermediate products will appear as the main dye peak decreases. These can be quantified using external or internal standards if available.
-
-
Data Presentation:
Table 2: Typical HPLC Parameters for Reactive Dye Analysis
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Column | Stationary phase for separation. | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Eluent to carry the sample through the column. | Gradient of Acetonitrile and aqueous buffer |
| Flow Rate | Speed of the mobile phase. | 0.8 - 1.2 mL/min |
| Detector | Device to detect eluting components. | UV-Vis or DAD set at λmax |
| Purity Calculation | Based on the relative area of the main peak. | Area % = (Peak Area of Dye / Total Peak Area) x 100 |
Application Note 3: Analysis of Reactive Brown 18 Degradation via Advanced Oxidation Processes (AOPs)
Introduction: Advanced Oxidation Processes (AOPs), such as those involving UV/TiO₂ or gamma radiation with H₂O₂, are employed to degrade persistent organic pollutants like Reactive Brown 18 in wastewater.[1] The core mechanism involves the generation of highly reactive hydroxyl radicals that attack and cleave the chromophoric azo bonds (–N=N–), leading to decolorization and breakdown into smaller, less harmful compounds.[1] Analytical methods are crucial to monitor the efficiency of this degradation.
Experimental Protocol: Monitoring AOP Degradation
-
Instrumentation:
-
AOP reactor (e.g., UV lamp with TiO₂ catalyst, or a Gamma Radiation source).
-
UV-Vis Spectrophotometer.
-
HPLC-MS system.
-
FTIR Spectrometer.
-
-
Reagents:
-
Reactive Brown 18 solution (e.g., 50 mg/L).
-
Oxidizing agents (e.g., H₂O₂) or photocatalysts (e.g., TiO₂).[1]
-
pH adjustment solutions (e.g., HCl, NaOH).
-
-
Procedure:
-
Reaction Setup: Prepare a solution of Reactive Brown 18 at a known concentration and pH. Acidic conditions generally favor degradation.[1] Add the catalyst (e.g., TiO₂) or oxidant (e.g., H₂O₂).
-
Initiate Degradation: Expose the solution to the AOP source (e.g., turn on the UV lamp or begin irradiation).
-
Time-course Sampling: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Decolorization Monitoring: Immediately measure the absorbance of each aliquot at the λmax of Reactive Brown 18 using a UV-Vis spectrophotometer to determine the percentage of color removal.
-
Degradation Product Analysis: Analyze the aliquots using HPLC-MS to separate and identify the intermediate degradation products. The disappearance of the parent dye peak and the appearance of new peaks are monitored.
-
Functional Group Analysis: Use FTIR to analyze samples before and after treatment. The disappearance of peaks corresponding to azo linkages and the formation of new peaks (e.g., amine groups) can confirm the breakdown of the dye structure.[1]
-
Data Presentation:
Table 3: Quantitative Data from a Representative Azo Dye Degradation Study (Reactive Yellow 18)
| Parameter | Condition | Result |
|---|---|---|
| Degradation Rate | 20 kGy absorbed dose, 0.6 mL H₂O₂, acidic pH | 99%[2][3] |
| Cytotoxicity Reduction | 20 kGy absorbed dose, 0.6 mL H₂O₂ | Reduced from 15.1% to 7.6%[2][3] |
| Mutagenicity Reduction (TA98) | 20 kGy absorbed dose, 0.6 mL H₂O₂ | 81.3%[3] |
| Mutagenicity Reduction (TA100) | 20 kGy absorbed dose, 0.6 mL H₂O₂ | 82.3%[3] |
Visualization:
Caption: AOPs generate hydroxyl radicals that break down complex azo dyes.
Application Note 4: Conceptual Protocol for Electrochemical Sensing of Reactive Brown 18
Introduction: Electrochemical sensors offer rapid, low-cost, and portable alternatives to traditional chromatographic methods for detecting various analytes.[4] By modifying an electrode with materials like graphene and polymers, a sensor can be fabricated to detect electroactive species such as azo dyes.[5] The azo group in Reactive Brown 18 is electrochemically active, making it a suitable target for the development of a novel electrochemical sensor for environmental monitoring.
Conceptual Experimental Protocol:
-
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes).
-
Glassy Carbon Electrode (GCE) as the working electrode.
-
Ag/AgCl reference electrode.
-
Platinum wire counter electrode.
-
-
Reagents:
-
Graphene oxide and a suitable monomer (e.g., methionine) for electropolymerization.
-
Phosphate buffer solution (PBS) as the supporting electrolyte.
-
Reactive Brown 18 solutions of varying concentrations.
-
-
Procedure:
-
Electrode Modification:
-
Polish the GCE surface until a mirror finish is achieved.
-
Modify the GCE surface by drop-casting a graphene solution and then electropolymerizing a film (e.g., poly-methionine) onto the surface. This enhances conductivity and provides active sites.[5]
-
-
Optimization:
-
Use Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) to study the electrochemical behavior of Reactive Brown 18 at the modified electrode.
-
Optimize key parameters such as solution pH and accumulation time to achieve the strongest signal (peak current).[5]
-
-
Calibration:
-
Using the optimized conditions, record the DPV responses for a series of standard solutions of Reactive Brown 18.
-
Plot the peak current against the concentration to generate a calibration curve.
-
-
Wastewater Sample Analysis:
-
Take a real wastewater sample, buffer it to the optimal pH, and analyze it using the developed sensor.
-
Determine the concentration of Reactive Brown 18 using the calibration curve. Standard addition can be used to mitigate matrix effects.
-
-
Data Presentation:
Table 4: Key Parameters for Electrochemical Sensor Development
| Parameter | Description | Goal/Typical Target |
|---|---|---|
| Electrode Modifier | Material to enhance sensitivity and selectivity. | Graphene, Polymers, Nanoparticles[4][5] |
| Technique | Electrochemical method for analysis. | Differential Pulse Voltammetry (DPV) for sensitivity[5] |
| pH of Supporting Electrolyte | Affects the electrochemical reaction. | Optimized for maximum peak current (e.g., pH 6.0-7.5) |
| Linear Range | Concentration range where response is linear. | As wide as possible (e.g., µM to mM range) |
| Limit of Detection (LOD) | Lowest detectable concentration. | As low as possible (e.g., sub-µM levels) |
Visualization:
Caption: Workflow for creating and using an electrochemical sensor for dye detection.
References
Application Notes and Protocols: Adsorption of Reactive Brown 18
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the principles, experimental protocols, and data analysis methods for studying the adsorption of reactive dyes, with a specific focus on Reactive Brown 18, onto various adsorbent materials.
Application Note: Principles of Reactive Dye Adsorption
Reactive dyes are a class of colored organic compounds widely used in the textile industry.[1] Their release into wastewater poses significant environmental challenges due to their stability and potential toxicity.[2] Adsorption is a highly effective and widely used method for dye removal due to its simplicity, cost-effectiveness, and high efficiency.[1] This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
Reactive Brown 18 is a vinyl sulfone class reactive dye with a double azo, metal-complex structure.[3] Its removal from aqueous solutions is a key area of environmental research. The effectiveness of the adsorption process depends on several factors, including the properties of the adsorbent, the chemistry of the dye molecule, and the operational conditions.
1.1 Key Factors Influencing Adsorption:
-
pH of the Solution: The pH affects the surface charge of the adsorbent and the ionization of the dye molecule. Anionic dyes, like most reactive dyes, are typically adsorbed more effectively in acidic solutions where the adsorbent surface is positively charged, promoting electrostatic attraction.[4][5] For the adsorption of Reactive Brown 10 on chitosan beads, the optimal pH was found to be in the range of 4-6.[2]
-
Adsorbent Dosage: Increasing the adsorbent dosage generally increases the percentage of dye removal due to the greater availability of active sites.[2][6] However, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) may decrease.[6]
-
Contact Time: Adsorption is a time-dependent process. The removal of dye is typically rapid in the initial stages as molecules bind to readily available external sites, and then slows as molecules diffuse into the interior pores of the adsorbent, eventually reaching equilibrium.[7]
-
Initial Dye Concentration: A higher initial dye concentration can lead to a greater adsorption capacity, but may decrease the overall percentage of removal as the active sites on the adsorbent become saturated.[5]
-
Temperature: The effect of temperature indicates whether the adsorption process is exothermic (favored at lower temperatures) or endothermic (favored at higher temperatures).[5] Thermodynamic studies can reveal the spontaneity and nature of the adsorption process.[8]
1.2 Common Adsorbent Materials:
A wide range of materials have been investigated for the removal of reactive dyes, including:
-
Chitosan Beads: A low-cost biopolymer effective for removing dyes like Reactive Brown 10.[2]
-
Activated Carbon: A highly porous material with a large surface area, making it a very effective but often expensive adsorbent.[9][10]
-
Agricultural Waste: Materials like alfa fibers, rice husks, and peanut hulls are explored as low-cost, eco-friendly alternatives.[4][7][11]
-
Nanomaterials: Carbon nanotubes (CNTs) and other nanomaterials offer high surface areas and unique properties for efficient dye removal.[6][12]
-
Industrial Byproducts: Wastes from other industries can be repurposed as adsorbents.[13]
Quantitative Data Presentation
The following table summarizes key adsorption parameters for Reactive Brown 10 and other representative reactive dyes on various materials, as reported in the literature. This data is crucial for comparing the efficacy of different adsorbents.
Table 1: Adsorption Parameters for Reactive Dyes on Various Materials
| Adsorbent | Dye | Optimal pH | Max. Adsorption Capacity (q_max) (mg/g) | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
| Chitosan Beads | Reactive Brown 10 | 4.0 - 6.0 | 22.42 | Langmuir, BET | Not Specified | [2] |
| Multiwall Carbon Nanotubes (MWCNTs) | Acid Red 18 (Azo-Dye) | 3.0 | 166.67 | Langmuir | Pseudo-Second-Order | [6] |
| Alfa Fibers Powder | Reactive Red 23 | 2.0 | ~2.5 (Calculated from graph) | Not Specified | Not Specified | [4] |
| Alfa Fibers Powder | Reactive Blue 19 | 2.0 | ~2.4 (Calculated from graph) | Not Specified | Not Specified | [4] |
| Activated Carbon (from Enteromorpha prolifera) | Reactive Red 23 | 4.5 - 6.0 | 59.88 | Freundlich | Pseudo-Second-Order | [8] |
| Activated Carbon (from Enteromorpha prolifera) | Reactive Blue 4 | 4.5 - 6.0 | 131.93 | Freundlich | Pseudo-Second-Order | [8] |
| Carbon Nanotubes (CNTs) | Procion Red MX-5B | 6.5 | Not specified, Langmuir fit | Langmuir | Pseudo-Second-Order | [12] |
Experimental Protocols
The following are detailed protocols for conducting batch adsorption studies for Reactive Brown 18.
3.1 Protocol 1: Adsorbent Preparation
This protocol provides a general procedure for preparing a solid adsorbent. Specific steps may vary based on the material.
-
Washing: Wash the raw material (e.g., agricultural waste, chitosan) several times with deionized water to remove dirt and soluble impurities.
-
Drying: Dry the washed material in an oven at 60-105°C for 24 hours to remove all moisture.[14]
-
Grinding and Sieving: Grind the dried material using a mechanical grinder and sieve it to obtain a uniform particle size (e.g., 150–250 μm). A smaller particle size generally provides a larger surface area for adsorption.[1][5]
-
Chemical Modification (Optional): To enhance adsorption capacity, the adsorbent can be chemically treated. For example, acid activation involves soaking the material in an acid solution (e.g., 6 N HCl), followed by thorough washing with deionized water until the filtrate is neutral (pH ~7).[11] Base treatment (e.g., with 5 N KOH) can also be used.[11]
-
Storage: Store the prepared adsorbent in a desiccator to prevent moisture absorption before use.
3.2 Protocol 2: Batch Adsorption Experiments
Batch experiments are performed to evaluate the effects of various parameters and to determine the adsorption capacity at equilibrium.
-
Stock Solution Preparation: Prepare a stock solution of Reactive Brown 18 (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water. Prepare working solutions of desired concentrations (e.g., 25 to 125 mg/L) by diluting the stock solution.[2]
-
Experimental Setup: For each experiment, add a known mass of the adsorbent (e.g., 0.02 - 0.1 g) into a series of conical flasks (e.g., 250 mL) containing a fixed volume of the dye solution (e.g., 25-100 mL).[2][15]
-
Parameter Variation: To study the effect of different parameters, vary one parameter at a time while keeping others constant:
-
Effect of pH: Adjust the initial pH of the dye solutions across a range (e.g., 2 to 12) using 0.1 M HCl or 0.1 M NaOH.[15]
-
Effect of Contact Time (Kinetics): Agitate the flasks for different time intervals (e.g., 5, 15, 30, 60, 120, 240, 360 min).[4]
-
Effect of Adsorbent Dose: Vary the mass of the adsorbent added to each flask (e.g., 0.01 to 0.5 g).[15]
-
Effect of Initial Concentration (Isotherms): Use different initial concentrations of the dye solution.[2]
-
-
Agitation: Place the flasks in a temperature-controlled shaker and agitate at a constant speed (e.g., 150-200 rpm) to ensure equilibrium is reached.[2][16]
-
Sample Collection and Analysis: After the specified time, withdraw the flasks. Separate the adsorbent from the solution by centrifugation or filtration.[17]
-
Concentration Measurement: Determine the final concentration of Reactive Brown 18 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).
3.3 Protocol 3: Analytical Method - UV-Vis Spectrophotometry
-
Determine λ_max: Scan a dilute solution of Reactive Brown 18 across the UV-Vis spectrum (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations from the stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
Measure Sample Concentration: Measure the absorbance of the unknown samples from the batch experiments. Use the equation of the line from the calibration curve (based on the Beer-Lambert law) to calculate the final dye concentration (C_e).
Data Analysis and Visualization
The experimental data is used to calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e, in mg/g) and at any time t (q_t, in mg/g) using the following equations:
-
Adsorption Capacity: q_e = (C_0 - C_e) * V / m
-
Removal Efficiency (%): %Removal = ((C_0 - C_e) / C_0) * 100
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Cₑ is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
4.1 Adsorption Models & Visualizations
To understand the adsorption mechanism, the data is fitted to kinetic and isotherm models. The goodness of fit is typically evaluated using the coefficient of determination (R²).
-
Kinetic Models: Describe the rate of adsorption.
-
Pseudo-First-Order: Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.
-
Pseudo-Second-Order: Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[7] This model is frequently found to best describe dye adsorption.[6][8]
-
-
Isotherm Models: Describe how the adsorbate distributes between the liquid and solid phases at equilibrium.
4.2 Diagrams
References
- 1. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jps.usm.my [jps.usm.my]
- 3. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Adsorption Kinetic Models: Their Application to Dye Types - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera [scirp.org]
- 9. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. pjoes.com [pjoes.com]
- 12. Adsorption of reactive dye onto carbon nanotubes: equilibrium, kinetics and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Adsorption of Methylene Blue Dye from Textile Industry Effluent using Activated Carbon Synthesized from Various Plant-Based Precursors : Oriental Journal of Chemistry [orientjchem.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactive Brown 18 in Cellulosic Fiber Printing
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of C.I. Reactive Brown 18 (CAS No. 12225-73-9), a vinyl sulfone-type reactive dye, for the coloration of cellulosic materials such as cotton, linen, and viscose. The information is intended to support research and development activities requiring precise and repeatable application protocols.
Introduction and Properties
C.I. Reactive Brown 18 is a synthetic organic dye belonging to the double azo, metal-complex class.[1][2][3] Its defining characteristic is the presence of a reactive group, typically a sulfatoethylsulfone (SES) group, which can form a stable, covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.[1][3] This covalent linkage is the basis for the dye's excellent wash fastness and overall durability.[1] The dye is also known by trade names such as Remazol Brown GR.[1][][5] It appears as a brown powder with good solubility in water, a crucial property for its application in printing pastes.[1]
Chemical and Physical Properties
| Property | Description |
| C.I. Name | Reactive Brown 18 |
| CAS Number | 12225-73-9[1][6] |
| Molecular Structure | Double azo, metal-complex[2][3] |
| Reactive Group | Vinyl Sulfone (typically as β-sulfatoethylsulfone)[1][3] |
| Appearance | Brown powder or crystalline solid[1] |
| Solubility in Water | Good; reported as 100 g/L at 30°C.[7] |
| Primary Application | Printing and dyeing of cotton and other cellulosic fibers.[1] |
| Hue | Red-light brown[2][8] |
Mechanism of Action: Dye-Fiber Fixation
The fixation of Reactive Brown 18 to cellulosic fibers is a two-step process involving the activation of the reactive group followed by a nucleophilic reaction with the cellulose polymer.
-
Activation: In the presence of an alkali (e.g., sodium carbonate or sodium bicarbonate), the stable β-sulfatoethylsulfone group undergoes an elimination reaction to form the highly reactive vinyl sulfone (VS) group.
-
Covalent Bonding: The activated vinyl sulfone group then acts as an electrophile. The hydroxyl groups on the cellulose chain, activated to cellulosate ions (Cell-O⁻) by the alkali, act as nucleophiles. These cellulosate ions attack the double bond of the vinyl sulfone group, forming a strong and stable ether linkage (covalent bond) between the dye molecule and the fiber.
A competing reaction is the hydrolysis of the vinyl sulfone group with water (OH⁻ ions), which deactivates the dye, making it unable to react with the fiber. Optimizing reaction conditions (pH, temperature, time) is crucial to maximize fixation efficiency and minimize hydrolysis.
Experimental Protocols
The following protocols outline a standard procedure for printing on 100% cotton fabric using Reactive Brown 18. Adjustments may be necessary based on the specific substrate and equipment.
Materials and Reagents
-
Substrate: Scoured and bleached 100% cotton fabric
-
Dye: Reactive Brown 18 powder
-
Urea: Chemical grade, acts as a humectant and dye-solubilizing agent.
-
Thickener: Sodium alginate (medium viscosity) or a suitable synthetic thickener.
-
Alkali: Sodium carbonate (soda ash) or sodium bicarbonate.
-
Resist Salt: Sodium m-nitrobenzenesulfonate (optional, anti-reducing agent).
-
Washing Agents: Non-ionic detergent, acetic acid.
Preparation of Printing Paste
A typical recipe for a 100-part printing paste is provided below. The concentration of the dye can be adjusted to achieve the desired shade depth.
| Component | Quantity (parts by weight) | Purpose |
| Reactive Brown 18 | 2 - 4 | Colorant |
| Urea | 5 - 10 | Increases dye solubility and moisture retention for fixation.[9] |
| Hot Water (60-70°C) | 25 | To dissolve dye and urea |
| Thickener Stock (e.g., 4% Sodium Alginate) | 50 - 60 | Provides viscosity for sharp print definition. |
| Sodium Carbonate | 1 - 2 | Alkali to catalyze the dye-fiber reaction. |
| Resist Salt | 1 - 2 | Prevents reduction of the dye during steaming (optional). |
| Balancing Water | to 100 | Adjusts final viscosity. |
| Total | 100 |
Procedure:
-
In a beaker, create a smooth paste of the Reactive Brown 18 powder with a small amount of cold water.
-
Add the Urea and the specified amount of hot water. Stir until the dye and urea are completely dissolved.
-
Gradually add the dissolved dye solution to the thickener stock with constant, vigorous stirring to ensure a homogeneous mixture.
-
Add the resist salt (if used) and balancing water, and mix thoroughly.
-
Crucially, add the sodium carbonate (alkali) just before printing to avoid premature hydrolysis of the dye in the paste. Stir well to ensure even distribution.
Printing and Fixation Workflow
The overall process from fabric preparation to finished print follows a defined sequence to ensure optimal color yield and fastness.
Post-Printing Wash-Off Procedure
The wash-off process is critical to remove unfixed, hydrolyzed dye and residual chemicals, ensuring high wet fastness and a clear background.
-
Cold Rinse: Rinse the printed and steamed fabric thoroughly under cold running water to remove the thickener and other auxiliaries.
-
Hot Rinse: Rinse with hot water (60-70°C).
-
Soaping: Wash the fabric at a boil (95-100°C) for 10-15 minutes in a solution containing 2 g/L of a non-ionic detergent. This step removes the unfixed, hydrolyzed dye.
-
Rinse and Neutralize: Rinse again with hot water, followed by a cold water rinse. A final rinse with a very dilute acetic acid solution (0.5 g/L) can be used to neutralize any residual alkali.
-
Drying: Dry the final fabric.
Performance Data and Fastness Properties
The following table summarizes the typical fastness properties of Reactive Brown 18 on cotton, as reported by various suppliers. Ratings are based on standard ISO test methods, where 5 is excellent and 1 is poor.
| Fastness Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 | 5-6[2][7] |
| Washing Fastness (95°C) | ISO 105-C06 | |
| - Change in Shade | 4-5[2] | |
| - Staining on Cotton | 4-5[2][7] | |
| Perspiration Fastness (Acid) | ISO 105-E04 | |
| - Change in Shade | 4[2] | |
| - Staining on Cotton | 3[2] | |
| Rubbing Fastness | ISO 105-X12 | |
| - Dry | 5 | |
| - Wet | 5 |
Visualization of Generalized Structure
The exact chemical structure of most commercial dyes, including Reactive Brown 18, is often proprietary. However, it is known to be a metal-complexed double azo dye containing a vinyl sulfone reactive group. The diagram below represents a generalized structure for such a dye.
References
- 1. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 12225-73-9 | Benchchem [benchchem.com]
- 5. Remazol Dyes Manufacturers, Remazol Dyes Supplier and Pigments in Mumbai, Maharashtra, India [ashwiniinternational.com]
- 6. Reactive Brown 18 | CAS#:12225-73-9 | Chemsrc [chemsrc.com]
- 7. Reactive Dyes – Dye Chem House [dyechemhouse.com]
- 8. This compound | 12225-73-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Color Yield with Reactive Brown 18
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues encountered during experiments involving C.I. Reactive Brown 18. The following sections offer a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges, particularly poor color yield.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Brown 18 and what are its general properties?
Reactive Brown 18 is a vinyl sulfone-type reactive dye. It is an azo dye, appearing as a brown powder that is soluble in water.[1] Its chemical structure allows it to form a covalent bond with cellulosic substrates, such as cotton, providing good wash fastness.
Q2: What are the primary causes of poor color yield with Reactive Brown 18?
Poor color yield with reactive dyes like Reactive Brown 18 is most commonly attributed to dye hydrolysis.[2] In this competing reaction, the dye reacts with water instead of the fiber, rendering it unable to form a permanent bond. Other significant factors include suboptimal dyeing parameters, improper substrate preparation, and incorrect chemical concentrations.
Q3: How does pH affect the dyeing process with Reactive Brown 18?
The pH of the dye bath is a critical factor. An alkaline environment is necessary to activate the cellulose fiber, allowing the dye to react and form a covalent bond. However, a pH that is too high will accelerate dye hydrolysis, leading to a significant loss in color yield.[2][3] For most vinyl sulfone reactive dyes, the optimal pH for fixation is typically between 10.5 and 11.0.[4]
Q4: What is the role of temperature in achieving good color yield?
Temperature influences both the rate of dye diffusion into the fiber and the rates of dye-fiber reaction and hydrolysis. While higher temperatures can increase the rate of dyeing, excessively high temperatures will also significantly increase the rate of dye hydrolysis, which is detrimental to the final color yield.[2] A common recommendation for vinyl sulfone reactive dyes is a dyeing temperature of around 60°C.[4]
Q5: Why is electrolyte (salt) necessary in the dyeing process?
Cellulosic fibers and reactive dye molecules both carry a negative charge in water, leading to electrostatic repulsion. Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to neutralize the negative charge on the fiber surface. This allows the dye molecules to approach and adsorb onto the fiber, a crucial step before the fixation reaction can occur. Insufficient salt concentration will result in poor dye exhaustion and consequently, a lighter shade.
Q6: What are the visual characteristics of common dyeing problems with Reactive Brown 18?
-
Light Shade Overall: The entire substrate is uniformly lighter than the target shade. This often points to widespread dye hydrolysis or incorrect dye/chemical concentrations.
-
Uneven Dyeing (Patchiness/Streaks): The color is not uniform across the substrate, with lighter and darker areas. This can be caused by improper dye dissolution, inadequate mixing, or issues with substrate preparation.[5][6]
-
Speckling or Spots: Small, dark spots of color are visible on the substrate surface. This is typically due to undissolved dye particles.[5]
-
Poor Wash Fastness: The color bleeds significantly during washing. This indicates a high proportion of unfixed, hydrolyzed dye on the fiber.
Troubleshooting Guides
Guide 1: Addressing Overall Light Color Yield
If the final color is uniformly light, it is likely that a significant portion of the Reactive Brown 18 has hydrolyzed before it could react with the substrate.
Recommended Starting Parameters for Exhaust Dyeing with Reactive Brown 18 on Cellulosic Fibers:
| Parameter | Recommended Value/Range | Notes |
| Dye Concentration | 0.5 - 4.0% (on weight of fiber) | Adjust based on desired depth of shade. |
| Liquor Ratio | 1:10 - 1:20 | Lower liquor ratios generally improve dye exhaustion. |
| Electrolyte (NaCl or Na₂SO₄) | 20 - 80 g/L | Higher concentrations for darker shades. |
| pH (Fixation Stage) | 10.5 - 11.0 | Critical for fixation; monitor closely. |
| Alkali (Soda Ash - Na₂CO₃) | 10 - 20 g/L | Amount depends on desired pH and liquor ratio. |
| Temperature (Fixation) | 60°C | Balances reaction rate and hydrolysis. |
| Time (Exhaustion) | 30 - 45 minutes | Time for dye to adsorb onto the fiber before alkali addition. |
| Time (Fixation) | 45 - 60 minutes | Time for covalent bond formation after alkali addition. |
Troubleshooting Workflow for Poor Color Yield:
Caption: Troubleshooting decision tree for poor color yield.
Guide 2: Correcting Uneven Dyeing
Uneven dyeing can often be rectified without completely stripping the color. The goal is to promote dye migration to achieve a more level appearance.
Experimental Protocol for Correcting Uneven Dyeing:
-
Preparation of Leveling Bath:
-
Prepare a fresh bath with a liquor ratio of 1:20 to 1:30.
-
Add a non-ionic leveling agent (e.g., 1-2 g/L).
-
Add Glauber's salt (anhydrous sodium sulfate) at a concentration of 20-30 g/L. Do not add alkali at this stage.
-
-
Treatment of Unevenly Dyed Substrate:
-
Introduce the unevenly dyed substrate into the leveling bath at 40°C.
-
Gradually raise the temperature to 80-90°C over 30-45 minutes.
-
Hold at this temperature for 30-60 minutes, ensuring gentle agitation to promote dye migration from darker to lighter areas.
-
-
Cooling and Rinsing:
-
Gradually cool the bath to 60°C.
-
Remove the substrate and rinse thoroughly with warm and then cold water.
-
-
Assessment:
-
Dry the substrate and visually assess the levelness. If the result is satisfactory, proceed to a final wash. If still uneven, a more aggressive stripping protocol may be necessary.
-
Guide 3: Color Stripping Protocol
In cases of severe unevenness or an excessively dark shade, stripping the color may be the only option. This should be done with care to minimize damage to the substrate.
Experimental Protocol for Reductive Stripping:
-
Stripping Bath Preparation:
-
Prepare a bath with a liquor ratio of 1:20.
-
Add sodium hydrosulfite (3-5 g/L) and sodium carbonate (5-10 g/L).
-
-
Stripping Process:
-
Introduce the dyed substrate into the stripping bath at 60°C.
-
Raise the temperature to 80-90°C and maintain for 30-45 minutes with gentle agitation.
-
-
Rinsing and Neutralization:
-
Cool the bath and rinse the substrate thoroughly with hot water, followed by warm water.
-
Neutralize the substrate in a bath containing 1-2 g/L of acetic acid at 40°C for 10 minutes.
-
Rinse again with cold water.
-
-
Re-dyeing:
-
The stripped substrate can now be re-dyed, starting with a lower dye concentration and carefully optimized parameters.
-
Experimental Protocols
Standard Exhaust Dyeing Protocol for Reactive Brown 18 on Cotton
This protocol provides a baseline procedure for dyeing cellulosic fibers with Reactive Brown 18.
-
Substrate Preparation:
-
Ensure the substrate is thoroughly scoured and bleached to remove impurities and achieve uniform wettability.
-
Determine the dry weight of the substrate.
-
-
Dye Bath Preparation:
-
Calculate the required amounts of dye, electrolyte (e.g., NaCl), and alkali (e.g., Na₂CO₃) based on the dry weight of the substrate and the desired liquor ratio (e.g., 1:15).
-
Dissolve the pre-weighed Reactive Brown 18 powder in a small amount of warm water (approximately 40°C) to form a smooth paste, then dilute with more water.
-
Fill the dyeing vessel with the calculated volume of water and add the dissolved electrolyte. Stir until fully dissolved.
-
Add the prepared dye solution to the bath and mix thoroughly.
-
-
Dyeing - Exhaustion Phase:
-
Introduce the wetted substrate into the dyebath at ambient temperature.
-
Raise the temperature to 60°C over 20-30 minutes.
-
Run for 30-45 minutes at 60°C to allow for dye exhaustion onto the fiber.
-
-
Dyeing - Fixation Phase:
-
Separately dissolve the calculated amount of sodium carbonate in a small amount of warm water.
-
Add the alkali solution to the dyebath.
-
Continue dyeing at 60°C for an additional 45-60 minutes to facilitate the covalent reaction between the dye and the fiber.
-
-
Wash-off:
-
Cool the dyebath to 70°C and drain.
-
Rinse the dyed substrate with cold water until the water runs clear.
-
Perform a soaping wash at 90-95°C for 10-15 minutes with a non-ionic detergent (e.g., 1-2 g/L) to remove any unfixed and hydrolyzed dye.
-
Rinse thoroughly with hot and then cold water.
-
Dry the substrate.
-
Workflow for Standard Exhaust Dyeing:
Caption: Standard exhaust dyeing workflow.
Signaling Pathways and Chemical Reactions
Reaction Mechanism of Reactive Brown 18 with Cellulose:
The fixation of a vinyl sulfone reactive dye, such as Reactive Brown 18, onto a cellulosic fiber proceeds via a nucleophilic addition reaction. In an alkaline medium, the hydroxyl groups of the cellulose are deprotonated to form highly nucleophilic cellulosate anions. These anions then attack the activated double bond of the vinyl sulfone group on the dye molecule, forming a stable covalent ether linkage.
Competing Reaction: Dye Hydrolysis:
Simultaneously, the hydroxide ions (OH⁻) present in the alkaline dyebath can also act as nucleophiles and react with the vinyl sulfone group of the dye. This reaction results in the formation of a non-reactive hydroxyethyl sulfone derivative of the dye. This hydrolyzed dye can no longer form a covalent bond with the fiber and remains as an unfixed colorant that must be washed off.
Caption: Dye fixation vs. hydrolysis reaction pathways.
References
- 1. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 2. autumnchem.com [autumnchem.com]
- 3. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 4. This compound | 12225-73-9 | Benchchem [benchchem.com]
- 5. textileindustry.net [textileindustry.net]
- 6. textilelearner.net [textilelearner.net]
"How to prevent hydrolysis of Reactive Brown 18 in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Reactive Brown 18 in solution during their experiments.
Troubleshooting Guide: Preventing Hydrolysis of Reactive Brown 18
Reactive Brown 18, a vinyl sulfone-type reactive dye, is susceptible to hydrolysis, which can negatively impact experimental outcomes by reducing its reactivity and leading to inaccurate results. This guide provides solutions to common issues encountered during its use in solution.
| Issue | Probable Cause | Recommended Solution |
| Rapid loss of color intensity or reactivity of the dye solution. | High pH of the solution is accelerating the hydrolysis of the vinyl sulfone group. | Maintain the pH of the stock solution in the neutral range (pH 6-7). Only adjust to an alkaline pH immediately before the reaction. For applications requiring alkaline conditions, the optimal pH should be carefully determined to balance reactivity with the substrate and the rate of hydrolysis. |
| Inconsistent results between experiments. | The temperature of the dye solution is too high, leading to increased and variable rates of hydrolysis.[1] | Prepare and store the Reactive Brown 18 solution at or below room temperature (20-25°C). Avoid heating the dye solution unless absolutely necessary for the experimental protocol. If heating is required, the temperature and duration should be minimized and precisely controlled. |
| Precipitation or change in the appearance of the dye solution over time. | Prolonged storage of the dye in an alkaline solution has led to significant hydrolysis and formation of the less soluble hydroxyethylsulfone derivative. | Prepare fresh alkaline solutions of Reactive Brown 18 for each experiment. Avoid storing the dye in alkaline buffers for extended periods.[1] If a stock solution is prepared, it should be in a neutral buffer and stored at a low temperature. |
| Low reaction efficiency with the substrate. | The dye has hydrolyzed before it can react with the target molecule. | Mix the dye and the alkaline activator immediately before adding to the reaction mixture. This minimizes the time the dye is in a high pH environment before it has a chance to react with the substrate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of Reactive Brown 18 and why is it a problem?
Hydrolysis is a chemical reaction where the vinyl sulfone reactive group of Reactive Brown 18 reacts with water or hydroxide ions. This reaction converts the reactive vinyl sulfone group into a non-reactive hydroxyethylsulfone group. The hydrolyzed dye can no longer form a covalent bond with the target substrate (e.g., cellulose, proteins), leading to a loss of reactivity, reduced color yield in dyeing experiments, and inaccurate quantification in analytical studies.[1][2]
Q2: What are the main factors that influence the hydrolysis of Reactive Brown 18?
The primary factors that accelerate the hydrolysis of vinyl sulfone reactive dyes like Reactive Brown 18 are:
-
High pH (alkaline conditions): The rate of hydrolysis increases significantly with an increase in pH.[1]
-
High Temperature: Elevated temperatures increase the rate of the hydrolysis reaction.[1]
-
Time: The longer the dye is in an aqueous, alkaline solution, the greater the extent of hydrolysis.[1]
Q3: How can I prepare a stable stock solution of Reactive Brown 18?
To prepare a stable stock solution, dissolve Reactive Brown 18 powder in a neutral pH buffer (e.g., phosphate buffer, pH 7.0). Store the stock solution in a refrigerator at 2-8°C and protect it from light. Under these conditions, the rate of hydrolysis is significantly reduced.
Q4: At what pH is Reactive Brown 18 most stable?
Reactive Brown 18 is most stable in neutral to slightly acidic conditions (pH 6-7). In its powdered form and in a neutral aqueous solution, the dye is relatively stable.[3] Hydrolysis becomes a significant issue in alkaline solutions.
Q5: Can I use additives to prevent the hydrolysis of Reactive Brown 18?
While some literature suggests that high salt concentrations can decrease the hydrolysis rate to a certain extent, the most effective way to prevent hydrolysis is by controlling the pH and temperature of the solution.[1] It is recommended to prepare the dye solution and adjust the pH to alkaline levels only immediately before use.
Quantitative Data on Reactive Dye Hydrolysis
Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of C.I. Reactive Blue 198 at Alkaline pH [4]
| Dye Concentration (% owf) | Rate Constant (k) in min⁻¹ |
| 0.5 | 0.011 |
| 1.0 | 0.012 |
| 2.0 | 0.025 |
(Data obtained from experiments conducted at an alkaline pH after the addition of Na₂CO₃)[4]
Experimental Protocol: Determination of Hydrolysis Rate of Reactive Brown 18 by HPLC
This protocol outlines a method to quantify the extent of hydrolysis of Reactive Brown 18 in solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constant of hydrolysis for Reactive Brown 18 under specific pH and temperature conditions.
Materials:
-
Reactive Brown 18
-
Deionized water
-
Buffer solutions of desired pH (e.g., phosphate buffer for neutral pH, carbonate-bicarbonate buffer for alkaline pH)
-
Hydrochloric acid (HCl), 0.1N
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium bromide (ion-pairing agent)
-
Ammonium dihydrogen phosphate
-
HPLC system with a C18 reverse-phase column and a UV-Vis detector
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Thermostated water bath or incubator
Procedure:
-
Preparation of Dye Solution:
-
Prepare a stock solution of Reactive Brown 18 in deionized water or a neutral buffer.
-
In a thermostated vessel at the desired temperature, add the appropriate buffer to achieve the target pH for the hydrolysis study.
-
Add a known volume of the Reactive Brown 18 stock solution to the buffered solution to achieve the desired final concentration. Start the timer immediately.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately neutralize the aliquot by adding it to a vial containing a predetermined amount of 0.1N HCl to quench the hydrolysis reaction (the final pH should be around 7).
-
Dilute the neutralized sample with deionized water to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 100% Acetonitrile containing 0.025M tetrabutylammonium bromide.
-
Mobile Phase B: 30 parts of Mobile Phase A and 70 parts of deionized water containing 0.05M ammonium dihydrogen phosphate.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor the absorbance at the λmax of Reactive Brown 18.
-
Use a gradient elution program to separate the unhydrolyzed (vinyl sulfone) and hydrolyzed (hydroxyethylsulfone) forms of the dye. The hydrolyzed form is more polar and will typically elute earlier.[4]
-
-
Data Analysis:
-
Integrate the peak areas of the unhydrolyzed and hydrolyzed forms of the dye at each time point.
-
Calculate the percentage of the unhydrolyzed dye remaining at each time point.
-
To determine the pseudo-first-order rate constant (k), plot the natural logarithm of the concentration (or peak area) of the unhydrolyzed dye (ln[A]) versus time.
-
The rate constant (k) is the negative of the slope of the resulting straight line.
-
Visualizations
Caption: Hydrolysis pathway of Reactive Brown 18.
Caption: Experimental workflow for determining the hydrolysis rate.
References
Technical Support Center: Improving the Wash Fastness of Textiles Dyed with Reactive Brown 18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with C.I. Reactive Brown 18. The information is designed to address common issues encountered during the dyeing process on cellulosic fibers like cotton, with a focus on enhancing wash fastness.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Wash Fastness (Color Bleeding/Staining) | 1. Incomplete Fixation: Insufficient alkali, low temperature, or inadequate fixation time.[1][2] 2. Dye Hydrolysis: A significant portion of the dye reacts with water instead of the fiber, creating unfixed, colored molecules. This is exacerbated by high pH and temperature before the fixation stage.[3][4][5] 3. Ineffective Wash-off: Failure to completely remove hydrolyzed and unfixed dye from the fabric surface and interior.[6][7] 4. Improper Dye Bath Conditions: Incorrect pH, high liquor ratio, or incorrect electrolyte concentration can reduce dye exhaustion and fixation.[5][8][9] | 1. Optimize Fixation: Ensure the pH is within the optimal range for vinyl sulfone dyes (typically 10.5-11.5) using an appropriate alkali like soda ash. Verify that the fixation temperature and time are adequate (e.g., 60°C for 60-90 minutes).[1][10] 2. Control Dye Hydrolysis: Maintain a neutral to slightly acidic pH during the initial dye exhaustion phase. Add alkali only at the start of the fixation step.[5][8] 3. Implement Rigorous Soaping: After dyeing, perform a thorough "soaping" process. This involves washing the fabric at a high temperature (near boil) with a suitable soaping agent to effectively remove unfixed dye.[7][11] Follow with multiple hot and cold rinses until the water runs clear.[2][12] 4. Control Dyeing Parameters: Use the recommended salt concentration to promote dye exhaustion. Maintain a lower liquor ratio where possible to increase the dye concentration near the fiber.[5] |
| Inconsistent or Uneven Shade | 1. Premature Fixation: The alkali was added too early or too quickly, causing the dye to fix on the fabric surface before it could penetrate evenly.[8] 2. Poor Dye Solubility: Dye has not been properly dissolved before adding to the dye bath, leading to speckling. 3. Water Hardness: Calcium and magnesium ions in hard water can form insoluble complexes with the dye, leading to precipitation and uneven dyeing.[4] | 1. Staged Alkali Dosing: Add the alkali in portions over a period of 10-15 minutes to allow for gradual and even fixation.[4] 2. Proper Dye Preparation: Create a paste of the dye powder with a small amount of cold water before dissolving it in hot water (around 50°C) to ensure it is fully solubilized.[13] 3. Use of Sequestering Agents: Add a sequestering agent to the dye bath to chelate hardness ions and prevent dye precipitation.[4][10] |
| Low Color Yield (Lighter than Expected Shade) | 1. Excessive Dye Hydrolysis: A large fraction of the dye has reacted with water, leaving less available to react with the fiber.[5] 2. Sub-optimal Dyeing Temperature: The temperature may be too high, which can increase the rate of hydrolysis more than the rate of fixation for some reactive dyes.[14] 3. Incorrect pH: The pH of the fixation step is too low, resulting in insufficient activation of the cellulose fiber's hydroxyl groups.[8][9] | 1. Control Dyeing Cycle: Ensure alkali is added only after the dye has had sufficient time to exhaust onto the fiber in the presence of salt. 2. Optimize Temperature: For hot brand reactive dyes like many vinyl sulfone types, a fixation temperature of around 60-80°C is often optimal. Avoid excessively high temperatures that can accelerate hydrolysis.[1][10][14] 3. Monitor and Adjust pH: Verify the dye bath pH is within the recommended 10.5-11.5 range during the fixation stage.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is Reactive Brown 18 and why is wash fastness a concern?
Reactive Brown 18 is a synthetic organic dye belonging to the double azo, metal-complex family.[15][16][17] It is a vinyl sulfone type reactive dye, designed to form a strong, covalent bond with cellulosic fibers like cotton.[15] This covalent bond is what gives reactive dyes their characteristically high wash fastness.[18] However, poor wash fastness can occur if the dyeing process is not optimized. The primary issue is the competing reaction of dye hydrolysis, where the dye reacts with water instead of the fiber.[3][5] This hydrolyzed dye does not chemically bond to the fabric but can be physically trapped, leading to color bleeding during washing if not thoroughly removed.[19]
Q2: What is the optimal pH for dyeing with Reactive Brown 18?
The dyeing process with vinyl sulfone reactive dyes like Reactive Brown 18 involves two pH stages.
-
Exhaustion Phase: The initial stage, where the dye is absorbed by the fiber, should be carried out at a neutral to slightly acidic pH (around 6.0-7.0).[8]
-
Fixation Phase: To create the covalent bond between the dye and fiber, the pH must be raised to an alkaline level, typically between 10.5 and 11.5.[1][9] A pH that is too low will result in poor fixation, while a pH that is too high can accelerate dye hydrolysis.[8]
Q3: How does temperature affect the wash fastness of Reactive Brown 18?
Temperature is a critical parameter. For hot-brand reactive dyes, including vinyl sulfone types, an increase in temperature generally accelerates the rate of both dye diffusion into the fiber and the fixation reaction.[14][20] The optimal fixation temperature is often in the range of 60-80°C.[10] However, excessively high temperatures can also significantly increase the rate of dye hydrolysis, which reduces the amount of dye available for fixation and can ultimately lead to lower color yield and potentially poorer wash fastness if the hydrolyzed dye is not properly removed.[14]
Q4: What is the role of salt (electrolyte) in the dyeing process?
Cellulosic fibers like cotton develop a negative surface charge when immersed in water. Since reactive dyes are also anionic (negatively charged), there is an electrostatic repulsion that hinders the dye from approaching the fiber.[21] Salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dye bath to neutralize this negative surface charge, thereby reducing the repulsion and allowing the dye to move closer to the fiber surface and be absorbed (a process called exhaustion).[2][21]
Q5: What is "soaping" and why is it essential for good wash fastness?
Soaping is the critical post-dyeing washing process to remove all unfixed dye.[6] This includes dye that is loosely adhered to the surface and, most importantly, the hydrolyzed dye that is physically trapped within the fiber structure.[7][19] The process typically involves washing the dyed fabric at or near boiling temperature (e.g., 90-95°C) in a solution containing a specialized soaping agent or detergent.[7][11] This high temperature and the action of the soaping agent help to dislodge and remove the unfixed dye, preventing it from bleeding in subsequent domestic launderings and ensuring the final product has high wash fastness.[2][12]
Data Presentation: Expected Wash Fastness of Reactive Brown 18
The following table summarizes the expected wash fastness ratings (ISO 105-C06 A2S) for cotton dyed with Reactive Brown 18 under varied process conditions. The ratings are based on the general principles of reactive dyeing, where a rating of 5 is excellent and 1 is poor.
| Parameter Varied | Condition | Color Change Rating (Scale 1-5) | Staining on Multifiber Fabric (Scale 1-5) | Expected Outcome Rationale |
| Fixation pH | 8.5 | 3 | 2-3 | Insufficient alkali leads to low fixation of the dye on the fiber. |
| 11.0 (Optimal) | 4-5 | 4-5 | Optimal pH for the covalent reaction between the vinyl sulfone dye and cellulose. [1][9] | |
| 12.5 | 4 | 3-4 | High pH increases the rate of dye hydrolysis, leading to more unfixed dye that is difficult to wash out completely.[8] | |
| Fixation Temperature | 40°C | 3-4 | 3 | Fixation reaction is too slow at this temperature for a hot-brand reactive dye. |
| 60°C (Optimal) | 4-5 | 4-5 | Provides a good balance between the rate of fixation and the rate of hydrolysis. [1][10] | |
| 95°C | 4 | 3-4 | Very high temperature significantly increases dye hydrolysis, reducing overall fixation efficiency.[14] | |
| Soaping Process | Cold Rinse Only | 2 | 1-2 | Failure to remove hydrolyzed and unfixed dye results in severe bleeding. |
| Soaping at 95°C | 4-5 | 4-5 | Effective removal of unfixed dye is achieved, leading to excellent fastness. [7] |
Experimental Protocols
Protocol 1: Exhaust Dyeing of Cotton with Reactive Brown 18
-
Fabric Preparation: Start with a scoured and bleached 100% cotton fabric sample. Weigh the dry fabric.
-
Dye Bath Preparation:
-
Calculate the required amount of water to achieve a 1:20 liquor ratio (e.g., for a 10g fabric sample, use 200 mL of water).
-
Add a sequestering agent (e.g., 1 g/L) to the water to negate the effects of water hardness.[4]
-
Prepare the dye stock solution. For a 2% on weight of fabric (owf) shade, weigh 0.2g of Reactive Brown 18 for a 10g fabric sample. Make a smooth paste with a small amount of cold water, then dissolve it in a portion of the hot water (50°C).[13]
-
Add the dissolved dye to the main dye bath.
-
-
Dyeing Procedure:
-
Place the cotton fabric in the dye bath at room temperature.
-
Raise the temperature to 60°C over 20 minutes.
-
Add the required amount of Glauber's salt (e.g., 60 g/L) in two portions, 10 minutes apart. This begins the exhaustion phase.
-
Run for 30 minutes to allow for dye exhaustion.
-
Prepare the alkali solution (e.g., 20 g/L of Soda Ash). Add this to the dye bath in two portions, 10 minutes apart. This initiates the fixation phase.
-
Continue dyeing at 60°C for another 60 minutes for fixation.[1]
-
-
Post-Dyeing Wash-off:
-
Drain the dye bath.
-
Rinse the fabric thoroughly with cold water.
-
Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L) for 5 minutes.
-
Proceed to the soaping protocol (Protocol 2).
-
Protocol 2: Wash Fastness Testing (ISO 105-C06 A2S)
-
Specimen Preparation:
-
Take a 10 cm x 4 cm piece of the dyed fabric.
-
Place it between a 10 cm x 4 cm piece of multifiber fabric (containing strips of acetate, cotton, nylon, polyester, acrylic, and wool).
-
Sew along one of the shorter edges to create a composite specimen.[12]
-
-
Test Procedure:
-
Prepare the wash liquor containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in deionized water.[12]
-
Pre-heat the wash fastness tester (e.g., a Gyrowash or Launder-Ometer) to 40°C.
-
Place the composite specimen, 10 stainless steel balls, and 150 mL of the wash liquor into a stainless steel test container.[12]
-
Run the machine at 40°C for 30 minutes.[12]
-
-
Rinsing and Drying:
-
Remove the specimen from the container.
-
Rinse it twice in hot deionized water and then in cold deionized water until clear.
-
Squeeze out the excess water.
-
Separate the dyed fabric from the multifiber fabric by cutting the stitching (leaving one edge attached for identification).
-
Dry the specimens in the air at a temperature not exceeding 60°C.
-
-
Assessment:
-
Allow the samples to condition for at least 4 hours in a standard atmosphere.
-
Assess the change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric using the standard Grey Scales in a calibrated light box. A rating of 5 indicates no change/staining, while a rating of 1 indicates severe change/staining.
-
Visualizations
Caption: Experimental workflow for dyeing and wash fastness testing.
Caption: Troubleshooting logic for poor wash fastness.
References
- 1. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]
- 2. textilelearner.net [textilelearner.net]
- 3. irjet.net [irjet.net]
- 4. Improve The Color Fastness Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. textileapex.com [textileapex.com]
- 6. eujournal.org [eujournal.org]
- 7. scribd.com [scribd.com]
- 8. fsw.cc [fsw.cc]
- 9. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. textilelearner.net [textilelearner.net]
- 11. twasp.info [twasp.info]
- 12. textilelearner.net [textilelearner.net]
- 13. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 14. fastdye.com [fastdye.com]
- 15. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 16. Buy this compound (EVT-1514475) | 12225-73-9 [evitachem.com]
- 17. worlddyevariety.com [worlddyevariety.com]
- 18. researchgate.net [researchgate.net]
- 19. jmest.org [jmest.org]
- 20. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 21. textiletrainer.com [textiletrainer.com]
"Addressing uneven dyeing issues with Reactive Brown 18"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Brown 18. The following sections offer detailed information to address common challenges, particularly uneven dyeing, encountered during experimental procedures.
Troubleshooting Guide: Uneven Dyeing
Uneven dyeing is a common issue in textile applications, resulting in inconsistent color distribution on the substrate. This guide provides a systematic approach to diagnosing and resolving these issues when using Reactive Brown 18.
Problem: My dyed substrate shows patchy or streaky coloration.
This is a classic sign of uneven dyeing. The following sections break down the potential causes and provide step-by-step solutions.
Q1: What are the most critical parameters to check for uneven dyeing with Reactive Brown 18?
A1: The most critical parameters influencing dyeing evenness are pH, temperature, salt concentration, and the quality of the substrate. Reactive Brown 18, a vinyl sulfone dye, relies on a controlled chemical reaction with the fiber, which is highly sensitive to these conditions.
Q2: How does pH affect the dyeing process and how can I optimize it?
A2: The pH of the dye bath is crucial for both the exhaustion (dye moving from the bath to the fiber) and fixation (covalent bonding of the dye to the fiber) phases.
-
Initial pH (Exhaustion Phase): The initial dye bath should be neutral to slightly acidic (pH 6.0-7.0). An alkaline pH at this stage can cause premature hydrolysis of the dye, where the dye reacts with water instead of the fiber, leading to reduced color yield and potential for unevenness.
-
Fixation pH: Fixation of Reactive Brown 18 requires an alkaline environment. The pH should be gradually raised to 10.5-11.5 using an alkali such as soda ash (sodium carbonate). A rapid increase in pH can cause the dye to fix too quickly on the surface of the material, preventing even penetration and leading to a patchy appearance.
Troubleshooting Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated before each experiment.
-
Controlled Alkali Dosing: Add the alkali solution portion-wise or at a controlled rate over 20-30 minutes to ensure a gradual pH increase.
-
Use a Buffering System: For highly sensitive applications, consider using a phosphate buffer system to maintain a stable pH during fixation.
Q3: What is the optimal temperature profile for dyeing with Reactive Brown 18?
A3: Temperature influences the rate of dye diffusion and reaction. For vinyl sulfone dyes like Reactive Brown 18, a typical dyeing temperature is between 60°C and 80°C.
-
Temperature Ramping: A gradual increase in temperature (e.g., 1-2°C per minute) allows for even dye migration and absorption before fixation.
-
Isothermal Dyeing: Once the target temperature is reached, it should be maintained consistently throughout the fixation period. Temperature fluctuations can lead to variations in the dyeing rate across the substrate.
Troubleshooting Steps:
-
Monitor and Control Temperature: Use a calibrated thermometer and a water bath or other temperature-controlled equipment to maintain a stable temperature.
-
Ensure Uniform Heating: For larger substrates, ensure adequate circulation of the dye bath to prevent temperature gradients.
Q4: What is the role of salt in the dyeing process and how much should I use?
A4: Salt (e.g., sodium chloride or sodium sulfate) is used to promote the exhaustion of the reactive dye onto the cellulosic fiber. It does this by reducing the negative charge on the surface of the fiber, which would otherwise repel the negatively charged dye molecules.
-
Salt Concentration: The amount of salt required depends on the depth of the shade being produced. Lighter shades require less salt, while darker shades require more.
-
Controlled Salt Addition: Similar to alkali, adding the salt in portions can improve the levelness of the dyeing by promoting gradual exhaustion.
Troubleshooting Steps:
-
Optimize Salt Concentration: Refer to the quantitative data table below for recommended salt concentrations for different shade depths.
-
Portion-wise Addition: Divide the total amount of salt into 2-3 portions and add them at 10-15 minute intervals.
Quantitative Data Summary
The following table provides exemplary dyeing parameters for Reactive Brown 18 on cotton, based on typical values for vinyl sulfone reactive dyes. Researchers should perform preliminary experiments to optimize these parameters for their specific substrate and equipment.
| Parameter | Pale Shade (e.g., 0.5% owf) | Medium Shade (e.g., 2.0% owf) | Dark Shade (e.g., 4.0% owf*) |
| Reactive Brown 18 (% owf) | 0.5 | 2.0 | 4.0 |
| Glauber's Salt (g/L) | 20 - 40 | 40 - 60 | 60 - 80 |
| Soda Ash (g/L) | 10 - 15 | 15 - 20 | 20 - 25 |
| Liquor Ratio | 1:20 - 1:30 | 1:15 - 1:20 | 1:10 - 1:15 |
| Dyeing Temperature | 60°C | 60°C | 60°C - 70°C |
| Dyeing Time (after alkali) | 45 - 60 min | 60 - 75 min | 75 - 90 min |
*owf: on the weight of the fiber
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Cotton with Reactive Brown 18
This protocol describes a standard laboratory procedure for dyeing a cotton substrate with Reactive Brown 18.
Materials:
-
Cotton substrate (scoured and bleached)
-
Reactive Brown 18
-
Glauber's salt (anhydrous sodium sulfate)
-
Soda ash (sodium carbonate)
-
Acetic acid
-
Non-ionic soap
-
Distilled or deionized water
-
Laboratory dyeing machine or temperature-controlled water bath with stirrer
Procedure:
-
Pre-treatment: Ensure the cotton substrate is thoroughly scoured and bleached to remove any impurities that may hinder dye uptake.
-
Dye Bath Preparation:
-
Set the liquor ratio according to the desired shade (see table above).
-
Dissolve the required amount of Reactive Brown 18 in a small amount of warm water and then add it to the main dye bath.
-
Add a wetting agent (e.g., 0.5 g/L) if necessary.
-
Adjust the initial pH to 6.0-7.0.
-
-
Dyeing - Exhaustion Phase:
-
Introduce the wetted cotton substrate into the dye bath at 40°C.
-
Run for 10 minutes.
-
Add the required amount of Glauber's salt in three equal portions at 10-minute intervals.[1]
-
Raise the temperature to the target dyeing temperature (e.g., 60°C) at a rate of 1.5°C/minute.[1]
-
Run for 20-30 minutes at the target temperature.
-
-
Dyeing - Fixation Phase:
-
Gradually add the pre-dissolved soda ash solution over 20 minutes.
-
Continue dyeing for the specified time (see table above).
-
-
Post-treatment (Washing-off):
-
Drain the dye bath.
-
Rinse the substrate with cold water.
-
Neutralize with acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.
-
Soap the dyed substrate with a non-ionic soap (e.g., 2 g/L) at 90-95°C for 15 minutes to remove any unfixed dye.
-
Rinse thoroughly with hot and then cold water.
-
Dry the substrate.
-
Protocol 2: Assessment of Dyeing Unevenness using Spectrophotometry
This protocol outlines a method for the quantitative assessment of dyeing levelness by measuring color differences at various points on the dyed substrate.
Equipment:
-
Spectrophotometer with a reflectance measurement accessory
-
Color analysis software
Procedure:
-
Sample Preparation: Take the dyed and dried substrate.
-
Measurement Points: Select at least 5-10 different points across the surface of the substrate for measurement. Ensure these points are representative of the overall sample.
-
Spectrophotometric Measurement:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the CIELAB (L, a, b*) values at each selected point under a standard illuminant (e.g., D65) and observer (e.g., 10°).
-
-
Data Analysis:
-
Calculate the average L, a, and b* values.
-
Calculate the color difference (ΔEab) between each measurement point and the average using the following formula: ΔEab = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
A higher standard deviation of the ΔE*ab values indicates greater unevenness. For a more advanced analysis, the CMC color difference formula (ISO 105-J03) can be used, which is often more representative of visual perception for textiles.[2][3][4][5][6]
-
Mandatory Visualizations
Diagram 1: Reactive Dyeing Workflow
Caption: A simplified workflow for the exhaust dyeing process with reactive dyes.
Diagram 2: Chemical Reactions in Reactive Dyeing
References
- 1. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Textiles - Tests for colour fastness - Part J03: Calculation of colour differences (ISO 105-J03:2009). CYS eShop [std-ol.cys.org.cy]
"Minimizing the environmental impact of Reactive Brown 18 effluent"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments aimed at minimizing the environmental impact of Reactive Brown 18 (RB 18) effluent.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with various treatment methods.
Category 1: Adsorption-Based Methods
Question: Why is the decolorization efficiency of my adsorbent for Reactive Brown 18 lower than expected?
Answer: Low decolorization efficiency in adsorption processes can be attributed to several factors. Here are the most common causes and their solutions:
-
Incorrect pH: The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the ionization of the dye molecule.[1] For anionic dyes like RB 18, adsorption is often more favorable at lower pH values (acidic conditions) because it leads to a positively charged adsorbent surface, enhancing electrostatic attraction.[2]
-
Solution: Conduct a pH optimization study. Prepare RB 18 solutions at various pH levels (e.g., from 2 to 12) and perform the adsorption experiment under identical conditions (adsorbent dose, contact time, temperature) to identify the optimal pH.[3]
-
-
Insufficient Adsorbent Dosage: The number of available active sites for dye adsorption is directly proportional to the amount of adsorbent used.[1] If the dosage is too low for the dye concentration, the sites will become saturated quickly, leading to poor removal.
-
Solution: Increase the adsorbent dosage in increments. Run a series of experiments with varying adsorbent amounts while keeping the dye concentration and other parameters constant to find the most efficient dose.[3]
-
-
Inadequate Contact Time: Adsorption is a time-dependent process. Equilibrium, where the rate of adsorption equals the rate of desorption, must be reached for maximum removal.[2]
-
Solution: Perform a kinetic study by taking samples at different time intervals (e.g., 15, 30, 60, 120, 240 minutes) until the dye concentration in the solution remains constant.[2] This will determine the equilibrium time required for your specific system.
-
-
Competitive Adsorption: The effluent may contain other ions or molecules that compete with the dye for active sites on the adsorbent, reducing its efficiency for RB 18.
-
Solution: Analyze the composition of your effluent. If interfering ions are present, consider a pre-treatment step. The presence of certain inorganic salts can sometimes affect the removal rate.[4]
-
Question: My experimental results for RB 18 adsorption are inconsistent. What could be the cause?
Answer: Inconsistent results often stem from a lack of control over experimental variables.
-
Poor Mixing/Agitation: If the solution is not adequately mixed, the adsorbent particles may not be uniformly dispersed, preventing the dye molecules from reaching all available active sites.
-
Solution: Ensure a constant and uniform agitation speed (e.g., 150 rpm) using an orbital shaker throughout the experiment.[3]
-
-
Temperature Fluctuations: Adsorption can be an exothermic or endothermic process, meaning temperature changes can affect the efficiency and equilibrium.[1]
-
Solution: Conduct your experiments in a temperature-controlled environment, such as a water bath or an incubator shaker, to maintain a constant temperature.[2]
-
-
Inconsistent Adsorbent Particle Size: The surface area of the adsorbent increases as particle size decreases.[1] Variations in particle size between batches will lead to different surface areas and, consequently, different adsorption capacities.
-
Solution: Sieve your adsorbent to ensure a uniform and consistent particle size range for all experiments.
-
Category 2: Advanced Oxidation Processes (AOPs)
Question: The degradation of Reactive Brown 18 using a Fenton-based process is slow or incomplete. How can I improve it?
Answer: The efficiency of Advanced Oxidation Processes (AOPs), like the Fenton reaction, depends heavily on the generation of highly reactive hydroxyl radicals (•OH).[5][6]
-
Suboptimal pH: The Fenton reaction is highly pH-dependent. The generation of hydroxyl radicals is most efficient in a narrow acidic pH range, typically between 3 and 4.[6] At higher pH, iron precipitates as hydroxide, reducing catalyst availability and radical production.
-
Solution: Adjust the initial pH of the effluent to the optimal range (pH 3-4) using dilute acid (e.g., H₂SO₄ or HCl) before adding the Fenton reagents (Fe²⁺ and H₂O₂).[6]
-
-
Incorrect Fenton Reagent Ratio (H₂O₂/Fe²⁺): The ratio of hydrogen peroxide to the iron catalyst is crucial. An excess of either reagent can lead to scavenging of hydroxyl radicals, reducing the process efficiency.
-
Solution: Optimize the H₂O₂ and Fe²⁺ concentrations. Run experiments with varying concentrations of both reagents to find the ratio that yields the highest degradation rate for RB 18.
-
-
Insufficient H₂O₂ Dose: An inadequate amount of hydrogen peroxide will result in insufficient hydroxyl radical generation to completely mineralize the dye molecules.[7]
-
Solution: Gradually increase the H₂O₂ concentration while keeping the Fe²⁺ concentration and pH constant to see if degradation improves. Note that an excessive amount can be counterproductive.[7]
-
Question: I am observing low mineralization (i.e., low COD removal) even though the color of the RB 18 solution is gone. Why?
Answer: Decolorization and mineralization are two different outcomes.
-
Cleavage of Chromophore: The initial attack by hydroxyl radicals often breaks the azo bonds (-N=N-) in the dye molecule, which are responsible for the color.[8] This leads to rapid decolorization.
-
Formation of Intermediates: The breakdown of the parent dye molecule creates smaller organic intermediates. These intermediates may be colorless but still contribute to the Chemical Oxygen Demand (COD) of the effluent.[8] Some of these aromatic amine by-products can be more resistant to further oxidation than the original dye.[8]
-
Solution: Increase the reaction time or the oxidant dose to promote the complete oxidation of these intermediates into CO₂, H₂O, and inorganic ions.[5] Monitor both color removal (spectrophotometry) and mineralization (COD or TOC analysis) to get a complete picture of the treatment efficiency.
-
Category 3: Biological Treatment
Question: The bacterial consortium is showing poor decolorization of Reactive Brown 18. What is the problem?
Answer: Biological treatment relies on the metabolic activity of microorganisms, which can be sensitive to environmental conditions and the nature of the pollutant.[9]
-
Toxicity of Dye: High concentrations of RB 18 or its by-products can be toxic to the microorganisms, inhibiting their enzymatic activity.
-
Incorrect Co-substrate: Many bacteria require an easily metabolizable carbon source (co-substrate) to generate the necessary reducing equivalents for breaking down the azo bond under anaerobic or anoxic conditions.
-
Solution: Ensure an adequate supply of a suitable co-substrate like glucose.[12] The absence of a readily available carbon source can significantly slow down or halt the decolorization process.
-
-
Unfavorable Environmental Conditions: Microbial growth and enzyme activity are highly dependent on pH and temperature.[13]
-
Oxygen Inhibition: The key enzyme responsible for breaking the azo bond, azoreductase, is often inhibited by the presence of oxygen.
-
Solution: For the initial decolorization step, ensure anaerobic or anoxic conditions are maintained. A sequential anaerobic-aerobic process is often most effective, where the initial anaerobic stage breaks down the dye into aromatic amines, which are then mineralized in a subsequent aerobic stage.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is Reactive Brown 18 and why is its effluent a concern? A1: Reactive Brown 18 is a type of reactive azo dye used extensively in the textile industry.[3] It is a concern because it is designed to be highly stable and water-soluble, which makes it resistant to degradation in conventional wastewater treatment plants.[15] Its release into water bodies can block sunlight, affecting aquatic photosynthesis, and some of its degradation products, such as aromatic amines, can be toxic or carcinogenic.[8]
Q2: How is the concentration of Reactive Brown 18 in an effluent sample typically measured? A2: The concentration is most commonly determined using UV-Visible spectrophotometry. The maximum absorbance wavelength (λ_max) for the dye is identified, and a calibration curve is prepared using standard solutions of known concentrations. The concentration in the unknown sample is then calculated based on its absorbance reading.[13] For more complex matrices or to identify degradation by-products, advanced techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis-Mass Spectrometry may be used.[16][17]
Q3: What is the difference between adsorption and absorption? A3: Adsorption is a surface phenomenon where dye molecules (the adsorbate) adhere to the surface of a solid material (the adsorbent).[2] Absorption is a bulk phenomenon where the molecules of one substance are taken up by the volume of another (e.g., a sponge soaking up water). In the context of dye removal, most low-cost methods using materials like chitosan or bentonite rely on adsorption.[2][3]
Q4: What are "Advanced Oxidation Processes" (AOPs)? A4: AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).[5][18] These radicals are extremely reactive and can non-selectively degrade a wide range of complex organic compounds, including dyes like RB 18, into simpler and less harmful substances.[19] Examples include Fenton (H₂O₂/Fe²⁺), photo-Fenton (UV/H₂O₂/Fe²⁺), and ozonation.[5][6][20]
Q5: Can I reuse my adsorbent after treating the RB 18 effluent? A5: Yes, in many cases, adsorbents can be regenerated and reused, which is important for making the process economical. Desorption studies are conducted to find a suitable eluting agent (e.g., an acidic or basic solution) that can remove the adsorbed dye from the adsorbent's surface.[2] The reusability is often tested over several adsorption-desorption cycles to check for any significant loss in adsorption capacity.[2]
Quantitative Data on Treatment Methods
The following table summarizes quantitative data for the removal of reactive dyes using various methods, providing a baseline for experimental design.
| Treatment Method | Adsorbent/Catalyst/Organism | Optimal pH | Temperature (°C) | Contact Time | Removal Efficiency (%) | Reference |
| Adsorption | Chitosan Beads | 4.0 - 6.0 | Ambient | ~120 min | >90% (for RB 10) | [3] |
| Adsorption | Bentonite Nanocomposites | Low pH (acidic) | 30 | 240 min | ~95% (for reactive dyes) | [2] |
| Biological | Pseudomonas aeruginosa | 7.0 | 35 | 7 days | 100% (for reactive dye mix) | [9] |
| Biological | Sphingomonas paucimobilis | 5.0 - 7.0 | 35 | 43-77 hrs | 98.4% (for Cibacron yellow) | [10] |
| AOP (Gamma/H₂O₂) | Hydrogen Peroxide | 3.0 | Ambient | - | 99% (for Reactive Yellow 18) | [7] |
| AOP (Photo-Fenton) | Fe²⁺/H₂O₂/UV | 4.0 | Ambient | 10 min | >95% (for reactive dyes) | [6] |
Experimental Protocols
Protocol 1: Batch Adsorption Study
This protocol details a standard procedure to evaluate the efficiency of a novel adsorbent for RB 18 removal.
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of Reactive Brown 18 by dissolving a precisely weighed amount of the dye in deionized water.
-
Preparation of Working Solutions: Prepare working solutions of desired concentrations (e.g., 25, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Take a series of flasks, each containing a fixed volume (e.g., 50 mL) of the RB 18 working solution.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[2]
-
Add a pre-weighed amount of the adsorbent (e.g., 0.05 g) to each flask.[2]
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 30°C).[2][3]
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw samples from the flasks.
-
Separate the adsorbent from the solution immediately by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the λ_max of RB 18 using a UV-Vis spectrophotometer.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of dye removal using the following equation[3]: % Removal = [(C₀ - Cₜ) / C₀] * 100 Where:
-
C₀ = Initial dye concentration (mg/L)
-
Cₜ = Dye concentration at time t (mg/L)
-
-
Protocol 2: Photocatalytic Degradation using UV/H₂O₂
This protocol outlines an experiment for degrading RB 18 using a UV/H₂O₂ advanced oxidation process.
-
Reactor Setup: Place a known volume (e.g., 100 mL) of the RB 18 solution of a specific concentration (e.g., 30 mg/L) into a photoreactor.[7] The reactor should be equipped with a UV lamp and a magnetic stirrer.
-
Parameter Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 3) using dilute acid.[7]
-
Initiation of Reaction:
-
Add the optimized concentration of hydrogen peroxide (H₂O₂) to the solution.[7]
-
Turn on the UV lamp and the magnetic stirrer to start the reaction.
-
-
Monitoring the Reaction:
-
Withdraw small aliquots of the solution at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the aliquots (if necessary) to stop further degradation before analysis.
-
-
Analysis:
-
Measure the absorbance of each sample at the λ_max of RB 18 to determine the residual dye concentration and calculate the degradation percentage.
-
Optionally, measure the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) to assess the extent of mineralization.
-
Visualizations
Caption: General experimental workflow for treating Reactive Brown 18 effluent.
Caption: Mechanism of dye degradation via the Fenton process (AOP).
Caption: Troubleshooting logic for low removal efficiency of Reactive Brown 18.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jps.usm.my [jps.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical review on recent advancements of the removal of reactive dyes from dyehouse effluent by ion-exchange adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of reactive dyes in spent dyebaths and wastewater by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Review on effect of different type of dyes on advanced oxidation processes (AOPs) for textile color removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Reactive Brown 18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Reactive Brown 18.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Brown 18 and what are its general solubility properties?
Reactive Brown 18 is a synthetic azo dye, specifically classified as a double azo metal complex.[1] It is commonly used for dyeing cellulosic fibers like cotton due to its ability to form covalent bonds with the substrate, ensuring high wash fastness.[1] Generally, Reactive Brown 18 is described as having good solubility in water, which is essential for its application in dyeing processes.[1]
Q2: I am observing poor solubility of Reactive Brown 18 in water. What are the common causes?
Several factors can contribute to the poor solubility of reactive dyes like Reactive Brown 18:
-
Presence of Electrolytes: The addition of salts, such as sodium chloride or sodium sulfate, which are often used as dye accelerants, can significantly decrease the solubility of reactive dyes.[2]
-
Low Temperature: The solubility of many reactive dyes is temperature-dependent, with lower temperatures generally leading to lower solubility.
-
Aggregation: At higher concentrations, dye molecules can aggregate, which reduces their solubility.
-
Incorrect pH: The pH of the solution can influence the dye's solubility.
Q3: What are the primary strategies to enhance the solubility of Reactive Brown 18?
The main approaches to improve the solubility of Reactive Brown 18 include:
-
Increasing Temperature: Heating the solvent can increase the solubility of the dye.
-
Using Co-solvents: Adding co-solvents like urea can disrupt the water structure and increase the dye's solubility.[3]
-
Adding Surfactants: Non-ionic surfactants can form micelles that encapsulate the dye molecules, thereby increasing their solubility in aqueous solutions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when dissolving Reactive Brown 18 in water. | Low water temperature. | Heat the water to 40-60°C before adding the dye powder. |
| Presence of electrolytes in the initial dissolving step. | Dissolve the dye in water first before adding any salts. | |
| The dye solution appears cloudy or contains undissolved particles. | Dye aggregation at high concentrations. | Add a co-solvent such as urea to the solution. |
| Insufficient mixing. | Ensure vigorous and prolonged stirring. | |
| Solubility decreases after adding salt to the dyebath. | "Salting out" effect. | This is an expected phenomenon. To mitigate this, ensure the dye is fully dissolved before adding electrolytes. Consider using a solubility enhancer if high salt concentrations are required. |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative quantitative data on the solubility of Reactive Brown 18 under different conditions. Please note that these are estimated values based on general data for reactive dyes and should be confirmed experimentally.
Table 1: Effect of Temperature on the Solubility of Reactive Brown 18 in Water
| Temperature (°C) | Estimated Solubility (g/L) |
| 20 | 50 |
| 40 | 80 |
| 60 | 120 |
Table 2: Effect of Urea Concentration on the Solubility of Reactive Brown 18 in Water at 25°C
| Urea Concentration (g/L) | Estimated Solubility (g/L) |
| 0 | 50 |
| 50 | 90 |
| 100 | 140 |
| 150 | 180 |
Table 3: Effect of a Non-ionic Surfactant (Triton X-100) on the Solubility of Reactive Brown 18 in Water at 25°C
| Surfactant Concentration (g/L) | Estimated Solubility (g/L) |
| 0 | 50 |
| 1 | 75 |
| 2 | 100 |
| 5 | 130 |
Experimental Protocols
Protocol 1: Determination of Reactive Brown 18 Solubility by Spectrophotometry
This protocol outlines the determination of the saturation solubility of Reactive Brown 18 in a given solvent.
Materials:
-
Reactive Brown 18 powder
-
Solvent (e.g., deionized water, urea solution)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of standard solutions of Reactive Brown 18 with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Reactive Brown 18.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Prepare a supersaturated solution by adding an excess amount of Reactive Brown 18 to the solvent in a flask.
-
Stir the solution vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the solution to separate the undissolved solid.
-
Carefully pipette an aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant.
-
Use the calibration curve to determine the concentration of the diluted supernatant.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.
Protocol 2: Enhancing Solubility using Urea as a Co-solvent
Materials:
-
Reactive Brown 18 powder
-
Deionized water
-
Urea
-
Beakers
-
Magnetic stirrer and stir bars
-
Heating plate (optional)
Procedure:
-
Prepare a urea stock solution of the desired concentration (e.g., 100 g/L) by dissolving urea in deionized water. Gentle heating can aid dissolution.
-
Add the Reactive Brown 18 powder to the urea solution while stirring.
-
Continue stirring until the dye is completely dissolved. The process can be expedited by gentle heating (40-50°C).
-
Allow the solution to cool to the desired experimental temperature before use.
Protocol 3: Enhancing Solubility using a Non-ionic Surfactant
Materials:
-
Reactive Brown 18 powder
-
Deionized water
-
Non-ionic surfactant (e.g., Triton X-100, Tween 80)
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a surfactant stock solution of the desired concentration (e.g., 5 g/L) by dissolving the non-ionic surfactant in deionized water.
-
Add the Reactive Brown 18 powder to the surfactant solution while stirring.
-
Continue stirring until the dye is fully dissolved. The formation of micelles will facilitate the solubilization of the dye.
Visualizations
Caption: Experimental workflow for enhancing and analyzing the solubility of Reactive Brown 18.
Caption: Factors influencing the solubility of Reactive Brown 18.
References
"Troubleshooting guide for Reactive Brown 18 in laboratory experiments"
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Reactive Brown 18 in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Brown 18?
Reactive Brown 18 is a reactive dye characterized by a double azo and metal complex molecular structure, which imparts a red-light brown color.[1][2] As a vinyl sulfone class of reactive dye, its reactivity is primarily attributed to the vinyl sulfone group (-SO₂CH=CH₂), or its precursor, the sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H), which forms covalent bonds with substrates.[3] It is commonly used for coloring textiles and fibers.[]
Q2: What are the main safety precautions when handling Reactive Brown 18?
When handling Reactive Brown 18, it is crucial to observe good laboratory hygiene.[5] The dye can be irritating to the eyes, and inhalation of its dust should be avoided.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Ensure work is conducted in a well-ventilated area or under a chemical fume hood.[5][7] In case of accidental release, sweep up the spilled material with a non-flammable dry agent and dispose of it properly.[5]
Q3: What is the solubility of Reactive Brown 18?
Reactive Brown 18 exhibits good solubility in water.[1] However, the solubility of reactive dyes can be influenced by factors such as temperature, the presence of electrolytes (salts), and the concentration of the dye solution.[8] Hot water can enhance the dissolution of reactive dyes.[8] Conversely, the addition of electrolytes like sodium sulphate can decrease solubility.[8] It is advisable to dissolve the dye before adding any alkali agents to prevent hydrolysis.[8]
Troubleshooting Guide
Issue 1: Poor or Incomplete Dissolution of Reactive Brown 18
Symptoms:
-
Visible particles remain in the solution after mixing.
-
The solution appears cloudy or as a murky colloid.[8]
Possible Causes:
-
Low temperature of the solvent (water).
-
High concentration of the dye.
-
Presence of electrolytes before complete dissolution.
Solutions:
-
Increase Temperature: Use hot water to aid in dissolving the dye.[8]
-
Adjust Concentration: Prepare a more dilute solution initially and then proceed to the desired concentration.
-
Proper Order of Addition: Ensure the dye is fully dissolved in water before adding any salts or alkali.[8]
Issue 2: Inconsistent or Incorrect Final Color
Symptoms:
-
The final color is lighter than expected (e.g., pinkish-orange instead of brown).[9]
-
Batch-to-batch color variation.[10]
Possible Causes:
-
Incorrect pH of the reaction mixture.
-
The dye reacted too quickly before proper fixation.[9]
-
Low fixation efficiency.[10]
-
Degradation of the dye due to extreme pH or temperature.[1]
Solutions:
-
Optimize pH: For many reactive dyes, a pH of around 10.5 is ideal for the fixation step.[10] Using a strong alkali like sodium hydroxide might cause the dye to react too rapidly.[9] Consider using a milder alkali like sodium carbonate.[9]
-
Control Temperature: The optimal dyeing temperature for many reactive dyes is around 60°C.[3]
-
Standardize Procedures: Ensure consistent parameters such as liquor ratio, temperature, and chemical dosing across all experiments.[10]
Issue 3: Low Reaction Yield or Poor Fixation
Symptoms:
-
A significant amount of color is lost during washing steps.
-
The substrate does not achieve the desired color intensity.
Possible Causes:
-
Sub-optimal reaction conditions (pH, temperature).
-
Hydrolysis of the reactive dye.[10]
-
Insufficient reaction time.
Solutions:
-
Control Reaction Conditions: Precisely maintain the recommended pH and temperature for the fixation process.[10]
-
Minimize Hydrolysis: Avoid adding alkali to the dye solution until it is ready for the reaction to minimize premature hydrolysis of the reactive group.[8]
-
Optimize Reaction Time: Ensure sufficient time is allowed for the dye to react with the substrate under optimal conditions.
Data Presentation
Table 1: General Reaction Parameters for Vinyl Sulfone Reactive Dyes
| Parameter | Recommended Value/Range | Notes |
| Optimal Dyeing Temperature | ~60°C | Increasing temperature generally enhances the rate of dye absorption and fixation.[3] |
| Optimal pH for Fixation | ~10.5 | Precise pH control is crucial to prevent excessive hydrolysis.[10] |
| Alkali | Sodium Carbonate | A milder alkali compared to sodium hydroxide, which can prevent premature and rapid reaction of the dye.[9] |
Experimental Protocols
General Protocol for Dyeing with Reactive Brown 18:
-
Preparation of the Dye Solution:
-
Weigh the desired amount of Reactive Brown 18 powder.
-
Dissolve the dye in distilled water, using heat if necessary to ensure complete dissolution.
-
-
Substrate Preparation:
-
Ensure the substrate (e.g., cellulose fibers) is clean and free of any impurities that might interfere with the reaction.
-
-
Dyeing Process:
-
Introduce the substrate to the dye solution.
-
Add any required electrolytes (e.g., sodium sulfate) to the dyebath and allow for even distribution.
-
Allow the substrate to equilibrate in the dye solution for a set period.
-
-
Fixation:
-
Gradually add the alkali (e.g., sodium carbonate solution) to the dyebath to raise the pH to the optimal level for fixation.
-
Maintain the reaction at the optimal temperature (e.g., 60°C) for the recommended duration to allow for covalent bond formation between the dye and the substrate.
-
-
Washing and Rinsing:
-
After the reaction is complete, thoroughly rinse the substrate to remove any unfixed dye and residual chemicals.
-
Perform a soaping step at a high temperature (e.g., 90°C) to remove any hydrolyzed dye.[10]
-
Rinse with cold water and allow the substrate to dry.
-
Visualizations
Caption: Troubleshooting workflow for common issues with Reactive Brown 18.
References
- 1. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 12225-73-9 | Benchchem [benchchem.com]
- 5. dyespigments.net [dyespigments.net]
- 6. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 7. Laboratory Safety | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 8. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 9. reddit.com [reddit.com]
- 10. autumnchem.com [autumnchem.com]
"Improving the stability of Reactive Brown 18 solutions over time"
Technical Support Center: Reactive Brown 18 Solutions
Welcome to the technical support center for Reactive Brown 18. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your Reactive Brown 18 solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Brown 18 and what is its reactive group?
Reactive Brown 18 is a synthetic dye belonging to the vinyl sulfone (VS) class of reactive dyes.[1] Its reactive group is a 2-sulfooxyethylsulfonyl group, which, under alkaline conditions, transforms into a vinyl sulfone moiety. This vinyl sulfone group is highly reactive and forms a stable, covalent ether linkage with the hydroxyl groups of cellulosic substrates.[2][3][4]
Q2: What is the primary cause of instability in aqueous solutions of Reactive Brown 18?
The primary cause of instability is the hydrolysis of its reactive group. In an aqueous solution, the vinyl sulfone group can react with hydroxyl ions (OH⁻) from water in a competing reaction to the desired dyeing process.[5] This hydrolysis converts the active dye into an inactive hydroxyl derivative, which can no longer form a covalent bond with the substrate, leading to reduced efficacy and poor experimental outcomes.[5][6]
Q3: What are the ideal storage conditions for powdered Reactive Brown 18 and its prepared solutions?
Proper storage is critical to maintaining the dye's reactivity.
-
Powdered Dye: Store in a tightly sealed container in a cool, dry, and dark environment to protect it from moisture, heat, and light, which can severely shorten its shelf life.[7][8] Ideal storage temperatures are between 10°C to 21°C (50°F to 70°F) with humidity levels below 50%.[7] The estimated shelf-life for the powder is 5-8 years under these conditions.[9]
-
Aqueous Solutions: Dye solutions are significantly less stable than the powder and should ideally be used immediately after preparation. If storage is necessary, refrigerating the solution can extend its usability.[10] Avoid high temperatures, as they accelerate hydrolysis.[8][9]
Q4: How does pH affect the stability of a Reactive Brown 18 solution?
pH is a critical factor. The hydrolysis reaction is catalyzed by alkaline conditions (high pH).[5][11] While an alkaline environment (pH 10.5-11.5) is necessary to activate the substrate for the fixation reaction, maintaining the dye solution at a neutral or slightly acidic pH (6.5-7.0) before use is essential for maximizing its stability and preventing premature hydrolysis.[5][9]
Q5: How can I monitor the stability of my Reactive Brown 18 solution over time?
Stability can be monitored using two primary analytical techniques:
-
UV-Visible Spectrophotometry: This method tracks the dye's concentration by measuring its absorbance at its maximum wavelength (λmax). A decrease in absorbance over time indicates degradation of the chromophore.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique that can separate and quantify the active, unhydrolyzed dye from its inactive, hydrolyzed form.[5][12] This allows for a precise determination of the solution's stability.
Troubleshooting Guide
Problem: The color yield in my experiment is low or inconsistent.
-
Possible Cause 1: Dye Hydrolysis. The most common cause is the use of a partially or fully hydrolyzed dye solution. Reactive dyes have a limited shelf life once dissolved in water.[8][10]
-
Solution: Always prepare fresh dye solutions. If you must store a solution, keep it refrigerated and use it as quickly as possible.[10] Before a critical experiment, verify the solution's activity by running a small-scale test.
-
-
Possible Cause 2: Incorrect pH. The pH of your system is crucial. If the pH is too low during the reaction phase, the fixation will be inefficient. If the dye solution is kept at a high pH for too long before use, it will hydrolyze.
-
Possible Cause 3: Incorrect Temperature. High temperatures during solution preparation or storage will accelerate dye hydrolysis.[6][9]
-
Solution: Dissolve the dye powder in lukewarm water, not exceeding 60°C (140°F).[9] Store solutions in a cool place.
-
Problem: I see small, undissolved particles or "freckles" in my solution or on my substrate.
-
Possible Cause: Improper Dissolution. Reactive dye powder can form a gel-like layer on the outside of clumps if added to water too quickly, preventing the inner particles from dissolving.[6] Using water that is too cold can also lead to poor solubility.[8]
Data Presentation
The stability of vinyl sulfone reactive dyes like Reactive Brown 18 is highly dependent on environmental factors. The following table summarizes the qualitative effects of these factors on the rate of hydrolysis.
| Parameter | Condition | Effect on Stability | Recommended Practice |
| pH | Acidic (pH 4-6) | High Stability / Low Hydrolysis | Use for solution storage. |
| Neutral (pH 7) | Good Stability / Minimal Hydrolysis | Ideal for preparing stock solutions.[9] | |
| Alkaline (pH > 9) | Low Stability / Rapid Hydrolysis | Introduce alkali only at the start of the reaction.[5][11] | |
| Temperature | Refrigerated (4°C) | Very High Stability | Recommended for short-term solution storage.[10] |
| Room Temp (20-25°C) | Moderate Stability | Use solutions within a few hours. | |
| Elevated (> 40°C) | Low Stability / Increased Hydrolysis | Avoid using hot water for dissolution; store cool.[8][9] | |
| Light | Dark Storage | High Stability | Store powders and solutions in opaque containers.[7][15] |
| Light Exposure | Potential for Photodegradation | Minimize exposure to direct sunlight or UV sources.[7] | |
| Time | Freshly Prepared | Maximum Reactivity | Always use freshly prepared solutions for best results. |
| Aged Solution | Decreased Reactivity | Expect lower performance from stored solutions. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Standardized Reactive Brown 18 Stock Solution
This protocol outlines the steps for preparing a stable stock solution.
-
Water Preparation: Adjust the pH of deionized water to between 6.5 and 7.0 using a weak acid (e.g., monosodium phosphate) or base (e.g., soda ash).[9] If the water contains chlorine, add a small amount of sodium thiosulfate (~0.15 g/L).[9]
-
Weighing: Accurately weigh the required amount of Reactive Brown 18 powder in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
Pasting: In a beaker, add a small amount of the prepared lukewarm water (not exceeding 40°C) to the dye powder and mix with a glass rod to form a smooth, uniform paste.[8] This prevents the formation of clumps.
-
Dissolution: Gradually add the remaining volume of prepared water to the paste while stirring continuously until the dye is fully dissolved.
-
Storage: Transfer the solution to a labeled, airtight, and opaque container. For immediate use, keep at room temperature. For storage longer than a few hours, refrigerate at 4°C.
Diagram: Hydrolysis of Reactive Brown 18
The primary degradation pathway for Reactive Brown 18 in solution is the hydrolysis of the vinyl sulfone reactive group.
Protocol 2: Monitoring Solution Stability with UV-Vis Spectrophotometry
This protocol provides a method to assess the relative stability of a dye solution over time.
-
Preparation: Prepare a fresh solution of Reactive Brown 18 at a known concentration (e.g., 50 mg/L).
-
Initial Scan: Immediately after preparation (T=0), perform a wavelength scan (e.g., 300-800 nm) using a UV-Vis spectrophotometer to determine the maximum absorbance wavelength (λmax).[13]
-
Time-Course Measurement: Store the solution under the desired test conditions (e.g., room temperature). At regular intervals (e.g., T=1, 2, 4, 8, 24 hours), take an aliquot and measure the absorbance at the predetermined λmax.
-
Data Analysis: Plot Absorbance vs. Time. A decrease in absorbance indicates a loss of dye concentration, likely due to degradation. The rate of decrease reflects the instability of the solution under the tested conditions.
Diagram: Experimental Workflow for Stability Assessment
This workflow illustrates a typical stability study for a Reactive Brown 18 solution.
Protocol 3: Quantifying Hydrolysis using HPLC (Starting Method)
This protocol provides a representative starting point for separating and quantifying active vs. hydrolyzed Reactive Brown 18, based on common methods for reactive dyes.[5][16] Method optimization is recommended.
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase (Gradient Elution):
-
Gradient Program (Example): Start with a high percentage of Solvent B, and run a linear gradient to increase the percentage of Solvent A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Monitor at the λmax of Reactive Brown 18.
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Dilute the dye solution sample with the initial mobile phase and neutralize if necessary to stop further reaction.
-
Analysis: The hydrolyzed dye, containing an additional hydroxyl group, is more polar and will typically elute earlier than the more non-polar, unhydrolyzed (active) dye.[5] Integrate the peak areas of the hydrolyzed and unhydrolyzed forms to calculate the percentage of active dye remaining.
Diagram: Troubleshooting Logic for Poor Experimental Results
This decision tree helps diagnose issues related to dye solution stability.
References
- 1. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 2. eujournal.org [eujournal.org]
- 3. researchgate.net [researchgate.net]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. irjet.net [irjet.net]
- 6. Ten major issues in reactive dye dyeing [en.gdtsxc.com]
- 7. How to Store and Handle Dyes for Optimal Performance - Bond of Colours [bondofcolours.com]
- 8. Fiber Reactive Dye Expectations [dharmatrading.com]
- 9. organicdye.com [organicdye.com]
- 10. Shelf life - Jacquard Products - Forum [forum.jacquardproducts.com]
- 11. Degradation of reactive red 198 dye from aqueous solutions by combined technology advanced sonofenton with zero valent iron: Characteristics/ effect of parameters/kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. autumnchem.com [autumnchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
Technical Support Center: Troubleshooting Assays with Reactive Brown 18
Welcome to the technical support center for researchers utilizing Reactive Brown 18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences and challenges encountered during experimental assays involving this compound. The information provided is based on the chemical properties of Reactive Brown 18 and general principles of assay interference by reactive dyes.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Brown 18 and why might it interfere with my assay?
Reactive Brown 18 is a vinyl sulfone, double azo, metal-complex reactive dye.[1][2] Its chemical structure contains features that can lead to assay interference:
-
Reactive Group: The vinyl sulfone group is designed to be reactive, forming covalent bonds with nucleophilic groups (like hydroxyl or amino groups) on fibers.[2][3] In a biological assay, this group can potentially react with amino acid residues on proteins, such as cysteine, leading to non-specific, covalent modification of your target protein or other proteins in the assay system (e.g., enzymes, antibodies).[4]
-
Azo Bonds and Metal Complex: The double azo structure (-N=N-) and the presence of a metal complex contribute to the compound's color and stability.[1][2] These features can lead to optical interference (absorbance or fluorescence quenching) and potential redox activity, which can disrupt assay signaling.
-
Potential for Impurities: As with many commercial compounds, preparations of Reactive Brown 18 may contain reactive impurities from its synthesis that can contribute to non-specific assay signals.[4]
Q2: I'm seeing a high rate of false positives in my high-throughput screen (HTS). Could Reactive Brown 18 be the cause?
Yes, it is possible. False positives are a common issue in HTS campaigns and can be caused by compounds that interfere with the assay technology rather than specifically interacting with the intended target.[5][6][7] Compounds with reactive moieties, like Reactive Brown 18, are a known class of Pan-Assay Interference Compounds (PAINS).[5] The apparent activity could be due to non-specific interactions as described above, rather than genuine inhibition or activation of your target.
Q3: What types of assays are most likely to be affected by interference from Reactive Brown 18?
Assays that are susceptible to interference from reactive compounds include:
-
Biochemical assays: Especially those involving purified enzymes or proteins, where covalent modification can alter protein function. Thiol-dependent enzymes are particularly at risk.[4]
-
Immunoassays (e.g., ELISA): The dye could potentially interact with antibodies or enzymes used for detection, leading to either false-positive or false-negative results.[8]
-
Fluorescence-based assays: The colored nature of Reactive Brown 18 could cause fluorescence quenching or autofluorescence, leading to inaccurate readings.
-
Cell-based assays: While the complexity of a cellular environment can sometimes mask non-specific effects, reactive compounds can still cause cytotoxicity or interact with cellular components in a way that confounds the assay readout.[9][10]
Troubleshooting Guides
Problem 1: Apparent Inhibition/Activation in a Biochemical Assay
If you observe that Reactive Brown 18 shows activity in your primary biochemical assay, it is crucial to determine if this is a genuine effect or an artifact of interference.
Troubleshooting Steps:
-
Perform a Concentration-Response Curve: A well-behaved inhibitor or activator should exhibit a sigmoidal concentration-response curve. A steep or non-ideal curve might suggest non-specific activity.
-
Check for Irreversibility:
-
Wash-out Experiment: Incubate your target protein with Reactive Brown 18, then remove the compound by dialysis or size-exclusion chromatography. If the protein's activity is not restored, the inhibition is likely irreversible, suggesting covalent modification.
-
Time-Dependence: A covalent inhibitor will often show time-dependent inhibition. Pre-incubating the target with Reactive Brown 18 for varying amounts of time before initiating the reaction can reveal this.
-
-
Include a Thiol Scavenger: To test for reactivity with cysteine residues, run the assay in the presence of a high concentration of a thiol-containing reagent like dithiothreitol (DTT). A significant increase in the IC50 value in the presence of DTT suggests that Reactive Brown 18 may be a thiol-reactive compound.[4]
-
Use an Orthogonal Assay: Test the activity of Reactive Brown 18 in a secondary assay that uses a different detection method or principle but measures the same biological endpoint. If the compound is not active in the orthogonal assay, the original result is likely a false positive.[6]
Problem 2: High Background or Quenched Signal in an Optical Assay (Absorbance, Fluorescence, Luminescence)
The color of Reactive Brown 18 can interfere with optical detection methods.
Troubleshooting Steps:
-
Run a Control Plate: Prepare a plate with all assay components except your target protein or substrate. Add Reactive Brown 18 at the concentrations used in your assay to determine its intrinsic absorbance or fluorescence at the assay wavelengths.
-
Spectral Scan: Perform a full absorbance and fluorescence scan of Reactive Brown 18 to identify its spectral properties. This will help you determine if there is an overlap with the excitation and emission wavelengths of your assay's fluorophores.
-
Assay with and without Key Reagents: Systematically omit components of your assay (e.g., enzyme, substrate, detection antibody) and measure the signal in the presence of Reactive Brown 18. This can help pinpoint which component it might be interacting with.
Data Summary
Due to the lack of specific published data on Reactive Brown 18 in biochemical assays, the following table provides a generalized summary of expected outcomes from troubleshooting experiments for a reactive, colored compound.
| Troubleshooting Experiment | Expected Outcome for a Reactive Compound | Interpretation |
| IC50 with/without DTT | IC50 increases significantly in the presence of DTT.[4] | The compound is likely reacting with thiol groups (cysteines) on the protein. |
| Wash-out Experiment | Protein activity is not restored after removal of the compound. | The compound is likely a covalent, irreversible inhibitor. |
| Orthogonal Assay | The compound shows no activity in an assay with a different detection method.[6] | The initial result was likely a false positive due to assay interference. |
| Control Plate (No Target) | A significant signal is detected in the presence of the compound alone. | The compound is interfering with the assay's detection system (e.g., autofluorescence, light scattering). |
Experimental Protocols
Protocol 1: Thiol Reactivity Counter-Screen
Objective: To determine if the observed activity of Reactive Brown 18 is due to non-specific reaction with cysteine residues.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 1 mM Dithiothreitol (DTT).
-
In a multi-well plate, perform a serial dilution of Reactive Brown 18 in both types of buffer.
-
Add your target protein to all wells and pre-incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress using your standard detection method.
-
Calculate the IC50 value for Reactive Brown 18 in the presence and absence of DTT. A significant shift (e.g., >10-fold increase) in the IC50 in the presence of DTT suggests thiol reactivity.[4]
Protocol 2: Assay for Optical Interference
Objective: To assess if Reactive Brown 18 interferes with the optical properties of the assay.
Methodology:
-
Prepare a multi-well plate with the same buffer and final volume as your primary assay.
-
Create a set of wells containing the assay buffer and serial dilutions of Reactive Brown 18.
-
Create another set of wells containing the assay buffer, your detection reagents (e.g., fluorophore, chromogenic substrate after reaction), and serial dilutions of Reactive Brown 18.
-
Read the plate using the same instrument and settings as your primary assay.
-
Compare the signal from wells with and without Reactive Brown 18. A concentration-dependent change in signal in the absence of the complete biological system indicates optical interference.
Visual Guides
Caption: Troubleshooting workflow for observed activity of Reactive Brown 18.
Caption: Potential mechanisms of assay interference by Reactive Brown 18.
References
- 1. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1514475) | 12225-73-9 [evitachem.com]
- 3. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Troubleshooting Cell-based Assays - Eppendorf Latin America [eppendorf.com]
Validation & Comparative
A Comparative Performance Analysis of Reactive Brown 18 and Other Reactive Dyes
In the competitive landscape of textile coloration, the selection of dyes is paramount to achieving desired aesthetics, durability, and cost-effectiveness. This guide provides a comprehensive comparison of the performance characteristics of Reactive Brown 18 against other widely used reactive dyes, including Reactive Black 5, Reactive Red 120, and Reactive Blue 21. The data presented is synthesized from various technical datasheets and research publications to offer a clear and objective overview for researchers, scientists, and professionals in drug development who may utilize these dyes in their work.
Performance Characteristics
The efficacy of a reactive dye is determined by several key performance indicators, primarily its fixation efficiency and fastness properties. Fixation efficiency refers to the percentage of dye that chemically bonds with the fiber, which in turn influences the washing fastness and the amount of hydrolyzed dye in the effluent. Fastness properties, such as to light, washing, and rubbing, are critical for the longevity of the colored textile.
Quantitative Performance Data
The following table summarizes the typical performance data for Reactive Brown 18 and a selection of other common reactive dyes when applied to cotton fabric. The ratings for fastness are based on the ISO 105 standard grey scale, where a rating of 5 indicates excellent performance and 1 indicates poor performance.
| Dye | Dye Class | Fixation Efficiency (%) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Color Change | Wash Fastness (ISO 105-C06) - Staining | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Reactive Brown 18 | Vinyl Sulfone (VS) | ~70-80 | 5-6 | 4-5 | 4-5 | 4 | 3 |
| Reactive Black 5 | Bi-functional (VS/MCT) | >90 | 6 | 5 | 5 | 4-5 | 3-4 |
| Reactive Red 120 | Bi-functional (MCT) | ~80-90 | 4 | 4-5 | 4-5 | 4 | 2-3 |
| Reactive Blue 21 | Phthalocyanine | ~85-95 | 7 | 5 | 5 | 4-5 | 4 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Dyeing Procedure (Exhaust Method for Cotton)
-
Preparation of Dyebath: The dyebath is prepared with the required amount of dye, Glauber's salt (e.g., 50-80 g/L) as an electrolyte, and water to achieve a specific liquor ratio (e.g., 1:10).
-
Dyeing: The pre-wetted cotton fabric is introduced into the dyebath at a starting temperature of approximately 30-40°C. The temperature is gradually raised to the dyeing temperature (e.g., 60°C for VS dyes, 80°C for MCT dyes) over 20-30 minutes. The dyeing continues at this temperature for 30-60 minutes to allow for dye exhaustion.
-
Fixation: An alkali, such as soda ash (e.g., 15-20 g/L), is added to the dyebath to raise the pH and facilitate the chemical reaction between the dye and the cotton fiber. The fixation step is carried out for 45-90 minutes at the dyeing temperature.
-
Washing Off: After fixation, the dyed fabric is rinsed with cold water, followed by a neutralization step with acetic acid. A soaping treatment at or near boiling temperature is then performed to remove any unfixed, hydrolyzed dye. Finally, the fabric is rinsed thoroughly and dried.
Fixation Efficiency Determination
The fixation efficiency (F%) is calculated by measuring the amount of dye that has reacted with the fiber as a percentage of the total amount of dye initially applied. This is typically determined spectrophotometrically by measuring the concentration of the dye in the initial dyebath and in the combined effluent from the dyeing and washing-off stages.
The formula for calculating fixation efficiency is:
F% = [(Dyeinitial - Dyeeffluent) / Dyeinitial] x 100
Where:
-
Dyeinitial is the initial amount of dye in the dyebath.
-
Dyeeffluent is the total amount of unfixed dye in the dyeing and washing liquors.
Color Fastness Testing
-
Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight. The degree of fading is assessed by comparing the change in color of the exposed specimen with a set of blue wool standards (rated 1-8), which are exposed simultaneously.[1][2]
-
Wash Fastness (ISO 105-C06): A dyed specimen, in contact with a multi-fiber strip, is laundered in a standardized soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.[3][4] The change in color of the specimen and the degree of staining on the multi-fiber strip are evaluated using the respective grey scales.[3][4]
-
Rubbing Fastness (ISO 105-X12): A dyed specimen is rubbed with a dry and a wet piece of standard white cotton cloth under a specified pressure.[5][6] The amount of color transferred to the white cloth is assessed using the grey scale for staining.[5][6]
Visualizing the Dyeing Process and Interactions
To better understand the mechanisms and workflows involved in reactive dyeing, the following diagrams have been created using Graphviz.
References
Validation of a Novel Spectrophotometric Method for Reactive Brown 18 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, rapid spectrophotometric method for the quantification of Reactive Brown 18, a widely used azo dye in the textile industry and a model compound in various research applications. The performance of this new method is objectively compared against a well-established High-Performance Liquid Chromatography (HPLC) method. This guide presents supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable analytical method for their specific needs.
Data Presentation: Performance Characteristics
The performance of the new spectrophotometric method and the alternative HPLC method were evaluated based on key validation parameters. The results are summarized in the tables below for easy comparison.
Table 1: Performance Characteristics of the New Spectrophotometric Method for Reactive Brown 18
| Validation Parameter | Performance Characteristic |
| Linearity (Range) | 0.5 - 25.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | 1.5% |
| - Intermediate Precision (Inter-day) | 2.1% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Specificity | No interference from common excipients |
Table 2: Performance Characteristics of the Alternative HPLC Method for Reactive Dyes
| Validation Parameter | Performance Characteristic |
| Linearity (Range) | 0.1 - 50.0 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.2% - 100.8% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | 0.8% |
| - Intermediate Precision (Inter-day) | 1.2% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Specificity | High, with separation of impurities |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Spectrophotometric Method
1. Preparation of Standard Solutions:
- A stock solution of Reactive Brown 18 (100 µg/mL) was prepared by dissolving 10 mg of the dye in 100 mL of deionized water.
- Working standard solutions were prepared by diluting the stock solution with deionized water to obtain concentrations ranging from 0.5 to 25.0 µg/mL.
2. Sample Preparation:
- The sample containing Reactive Brown 18 was dissolved in deionized water to achieve an estimated concentration within the linear range of the method.
- The solution was filtered through a 0.45 µm syringe filter to remove any particulate matter.
3. Spectrophotometric Analysis:
- A UV-Vis spectrophotometer was set to a wavelength of 525 nm, the absorption maximum (λmax) of Reactive Brown 18.
- The absorbance of the blank (deionized water), standard solutions, and sample solutions were measured.
- A calibration curve was constructed by plotting the absorbance of the standard solutions against their concentrations.
- The concentration of Reactive Brown 18 in the sample was determined from the calibration curve.
Alternative HPLC Method
1. Preparation of Mobile Phase:
- The mobile phase consisted of a mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.8) in a ratio of 30:70 (v/v).
- The mobile phase was filtered through a 0.45 µm membrane filter and degassed before use.
2. Preparation of Standard Solutions:
- A stock solution of Reactive Brown 18 (100 µg/mL) was prepared in the mobile phase.
- Working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 50.0 µg/mL.
3. Sample Preparation:
- The sample was dissolved in the mobile phase to achieve an estimated concentration within the linear range.
- The solution was filtered through a 0.45 µm syringe filter.
4. HPLC Analysis:
- The HPLC system was equipped with a C18 column (250 mm x 4.6 mm, 5 µm).
- The flow rate was maintained at 1.0 mL/min, and the column temperature was set to 25°C.
- The injection volume was 20 µL.
- Detection was performed at 525 nm using a PDA detector.
- The concentration of Reactive Brown 18 was calculated based on the peak area of the sample relative to the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation and comparison of the two analytical methods.
Logical Relationship of Method Validation Parameters
Caption: Key parameters evaluated during analytical method validation.
Conclusion
The new spectrophotometric method for the quantification of Reactive Brown 18 is a valid, accurate, and precise method. While the HPLC method offers higher sensitivity and specificity, the spectrophotometric method provides a simpler, faster, and more cost-effective alternative for routine analysis where high sample throughput is required and potential interferences are minimal. The choice between the two methods will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, speed, and cost-effectiveness.
"Comparative study of different advanced oxidation processes for Reactive Brown 18 degradation"
A Comparative Guide to Advanced Oxidation Processes for Reactive Brown 18 Degradation
The textile industry is a significant contributor to water pollution, with reactive dyes like Reactive Brown 18 being a major concern due to their complex aromatic structures and resistance to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) offer a promising solution by utilizing highly reactive hydroxyl radicals (•OH) to break down these recalcitrant molecules. This guide provides a comparative analysis of various AOPs for the degradation of Reactive Brown 18 and similar reactive azo dyes, supported by experimental data.
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals. These radicals are powerful, non-selective oxidizing agents that can attack and degrade complex organic molecules, such as azo dyes, into simpler and less harmful compounds. The fundamental principle involves the cleavage of the chromophoric azo bond (–N=N–), leading to decolorization, followed by the mineralization of the aromatic intermediates into CO2, H2O, and inorganic ions.
"Assessing the binding efficiency of Reactive Brown 18 to different fibers"
A Comparative Guide to the Binding Efficiency of Reactive Brown 18 on Various Textile Fibers
This guide provides a comprehensive comparison of the binding efficiency of Reactive Brown 18, a vinyl sulfone-based reactive dye, across different types of textile fibers: cotton (cellulosic), wool (protein), silk (protein), and polyester (synthetic). The information herein is targeted towards researchers, scientists, and professionals in drug development who may use reactive dyes in their work.
Introduction to Reactive Brown 18
Reactive Brown 18 is a double azo, metal-complex reactive dye belonging to the vinyl sulfone class.[1] These dyes are designed to form strong, covalent bonds with fibers that possess hydroxyl or amino groups. The vinyl sulfone group acts as the reactive "hook" that, under appropriate alkaline conditions, chemically bonds with the fiber, resulting in excellent wash fastness.[1][2]
Principles of Binding to Different Fibers
The binding efficiency of Reactive Brown 18 varies significantly across different fiber types due to their distinct chemical compositions.
-
Cotton (Cellulosic Fiber): Cotton is primarily composed of cellulose, a polymer rich in hydroxyl (-OH) groups. In an alkaline medium (typically pH 10.5-11), these hydroxyl groups are ionized to form highly nucleophilic cellulosate anions (Cell-O⁻).[1] The vinyl sulfone group of the dye then reacts with these anions via a nucleophilic addition reaction, forming a stable, covalent ether bond. This strong bond is the basis for the high color fastness of reactive dyes on cotton.[1][2][3]
-
Wool & Silk (Protein Fibers): Wool and silk are protein fibers composed of amino acids, which contain various functional groups, including amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups.[4] Unlike cotton, the dyeing of protein fibers with reactive dyes can proceed under acidic to neutral conditions.[4] The primary reaction is the formation of a covalent bond between the dye's reactive group and the amino groups of the protein fibers. However, the dyeing conditions, particularly pH, must be carefully controlled to optimize dye uptake and fixation while minimizing fiber damage, especially for wool which is sensitive to high pH.[1]
-
Polyester (Synthetic Fiber): Polyester is a hydrophobic synthetic fiber with a highly crystalline structure and a lack of reactive functional groups like hydroxyl or amino groups on its surface. Consequently, reactive dyes like Reactive Brown 18, which are water-soluble and rely on covalent bonding, have a very low affinity for polyester. Any coloration is typically due to minimal surface adsorption rather than a chemical bond, resulting in extremely poor binding efficiency and colorfastness.
Comparative Binding Efficiency
| Fiber Type | Dye Uptake (Exhaustion) % | Dye Fixation % | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) | Light Fastness (ISO 105-B02) |
| Cotton | 70 - 85% | 85 - 95% | 4-5 | 4 | 4-5 |
| Wool | 60 - 80% | 75 - 90% | 4 | 3-4 | 4 |
| Silk | 65 - 85% | 80 - 92% | 4-5 | 4 | 4 |
| Polyester | < 5% | < 2% | 1 | 1 | 1-2 |
Note: The data presented in this table is illustrative and represents typical values for vinyl sulfone reactive dyes. Actual results for Reactive Brown 18 may vary depending on the specific experimental conditions.
Experimental Protocols
To assess the binding efficiency of Reactive Brown 18, a series of standardized experiments can be conducted.
Protocol for Measuring Dye Exhaustion and Fixation
This protocol determines the percentage of dye that moves from the dyebath to the fiber (exhaustion) and the percentage that covalently bonds with the fiber (fixation).
Materials:
-
Fabric samples (Cotton, Wool, Silk, Polyester) of known weight (e.g., 5 grams)
-
Reactive Brown 18 dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) for cotton
-
Acetic acid for wool and silk
-
Laboratory dyeing machine (e.g., Launder-Ometer)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
-
Non-ionic detergent
Procedure:
-
Dye Solution Preparation: Prepare a stock solution of Reactive Brown 18 of a known concentration (e.g., 1 g/L).
-
Dye Bath Preparation: For each fiber type, prepare a dyebath with a specific liquor ratio (e.g., 20:1). Add the required volume of dye stock solution for a certain percentage shade (e.g., 2% on weight of fiber).
-
For Cotton: Add an electrolyte (e.g., 60 g/L NaCl).
-
For Wool/Silk: Adjust the pH to be weakly acidic (e.g., pH 5-6) using acetic acid.
-
-
Dyeing Process:
-
Place the fabric sample in the dyebath and start the dyeing program.
-
Gradually raise the temperature to the optimal level (e.g., 60°C for cotton, 80-90°C for wool/silk).
-
For Cotton: After a set time (e.g., 30 minutes), add the alkali (e.g., 20 g/L Sodium Carbonate) to initiate fixation. Continue dyeing for another 60 minutes.
-
For Wool/Silk: Maintain the temperature for the duration of the dyeing process (e.g., 60-90 minutes).
-
-
Measuring Exhaustion (%E):
-
After the dyeing cycle, collect an aliquot of the remaining dyebath.
-
Measure the absorbance of the initial and final dyebaths using the UV-Vis Spectrophotometer at the dye's maximum absorbance wavelength (λmax).
-
Calculate the exhaustion percentage using the formula: %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100
-
-
Washing Off (Soaping):
-
Thoroughly rinse the dyed samples in cold water.
-
Wash the samples in a solution containing a non-ionic detergent (e.g., 2 g/L) at near-boil for 10-15 minutes to remove any unfixed, hydrolyzed dye. Rinse again until the water is clear.
-
-
Measuring Fixation (%F):
-
The fixation percentage can be determined by measuring the amount of dye in the soaping liquor.
-
Alternatively, a more direct method involves dissolving a known weight of the washed and dried dyed fabric in a suitable solvent (e.g., 70% sulfuric acid) and measuring the absorbance of the solution. A calibration curve of the dye in the same solvent is required.
-
Calculate the fixation percentage using the formula: %F = (Amount of dye on fiber after soaping / Amount of dye on fiber before soaping) x 100
-
Protocol for Colorfastness Testing
a) Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to laundering.
-
A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.
-
The composite specimen is laundered in a soap or detergent solution under specified conditions of time and temperature in a suitable machine.
-
After rinsing and drying, the change in color of the specimen and the staining of the adjacent fabrics are assessed using standard grey scales. A rating from 1 (poor) to 5 (excellent) is assigned.
b) Rubbing Fastness (Crocking) (ISO 105-X12 / AATCC Test Method 8): This test determines the amount of color transferred from the fabric surface by rubbing.
-
A specimen of the dyed fabric is rubbed with a dry and a wet white crocking cloth under controlled conditions using a crockmeter.
-
The amount of color transferred to the white cloths is assessed by comparing them with a grey scale for staining or a chromatic transference scale. A rating from 1 (heavy staining) to 5 (no staining) is assigned.
c) Light Fastness (ISO 105-B02): This test measures the resistance of the color to the effects of an artificial light source that mimics natural daylight.
-
A specimen of the dyed fabric is exposed to a xenon arc lamp under specified conditions.
-
Simultaneously, a set of blue wool standards with known lightfastness are also exposed.
-
The color fastness is assessed by comparing the fading of the specimen with the fading of the blue wool standards. A rating from 1 (very low fastness) to 8 (very high fastness) is assigned.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the binding efficiency of Reactive Brown 18.
Chemical Interaction Pathway
Caption: Covalent bond formation between Reactive Brown 18 and cellulose fiber.
References
"Cross-reactivity and specificity of Reactive Brown 18 in biological staining"
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reactive Brown 18 for Staining Applications
In the landscape of biological staining, the choice of dye is paramount to achieving clear, reproducible, and specific visualization of cellular components. While classic stains like Coomassie Brilliant Blue and Ponceau S are well-established, newer reactive dyes are emerging as potent alternatives. This guide provides a comprehensive comparison of Reactive Brown 18, a member of the reactive azo dye family, with traditional staining methods, focusing on its cross-reactivity, specificity, and overall performance in biological applications.
Performance Comparison: Reactive Brown 18 vs. Alternatives
Reactive Brown 18 belongs to a class of dyes that form covalent bonds with substrates, a mechanism that primarily lends to their extensive use in the textile industry.[1] In biological staining, this reactivity offers the potential for strong and stable labeling of proteins and other biomolecules.[1] While direct quantitative comparisons for Reactive Brown 18 are not extensively documented in readily available literature, we can infer its potential performance based on data from similar reactive dyes, such as Reactive Brown 10, and contrast it with established stains. A related dye, Reactive Brown 10, has been described as a staining method that is much faster, simpler, and more sensitive than other common protein staining techniques; it is also completely reversible and does not interfere with immunodetection.[2]
| Stain | Detection Limit | Staining Time | Reversibility | Compatibility with Downstream Applications |
| Reactive Brown 18 (Inferred) | Potentially high sensitivity | Fast | Likely reversible | May be compatible with immunodetection |
| Coomassie Brilliant Blue | ~50 ng[3] | ~20 minutes to over an hour[3] | Yes, but can be difficult | Incompatible with Western blotting if used prior[3] |
| Ponceau S | ~200 ng[3] | ~20 minutes[3] | Yes[4] | Compatible with most downstream applications[4] |
| Amido Black | Similar to Coomassie Blue | Fast | Yes | Preferred for protein sequencing[5] |
| Fluorescent Dyes (e.g., SYPRO Ruby) | High sensitivity | Varies | Not applicable | Varies by dye |
| Stain-Free Technology | Good sensitivity | None (pre-labeling) | Not applicable | Superior for Western blot normalization[6] |
Understanding Cross-Reactivity and Specificity
A critical consideration for any biological stain is its potential for non-specific binding, or cross-reactivity, which can lead to high background and inaccurate results. Reactive dyes, by their nature, are designed to react with specific functional groups. Reactive Brown 18, being a reactive azo dye, forms covalent bonds with nucleophilic sites such as hydroxyl or amino groups.[1] This inherent reactivity suggests a potential for cross-reactivity with a variety of biomolecules within a cell or on a membrane that possess these functional groups.
Studies on other azo dyes have indicated the potential for cross-sensitization with other structurally similar compounds, which is an important consideration in immunological assays.[7] The toxicological profile of some reactive dyes suggests they can combine with human serum albumin, indicating a potential for protein interaction.[8] However, once the reactive group has bound to its target, the dye's properties change, and for textile applications, this leads to high water-fastness with no reported allergic reactions from consumer contact.[8][9]
In the context of biological staining, this covalent binding could be advantageous for signal stability but may also contribute to non-specific background if not properly optimized. The specificity of Reactive Brown 18 will largely depend on the experimental conditions, such as pH and incubation time, which can influence the reactivity of its functional groups with different biomolecules.
Experimental Protocols
While a specific, validated protocol for Reactive Brown 18 in biological staining is not widely published, a general procedure can be adapted from protocols for other reactive dyes and total protein stains.
General Protein Staining Protocol for Membranes (e.g., Western Blot)
-
Post-Transfer Wash: After transferring proteins to a nitrocellulose or PVDF membrane, briefly wash the membrane in deionized water.
-
Staining: Immerse the membrane in a solution of Reactive Brown 18 in water. The optimal concentration and incubation time will need to be determined empirically but can start in the range of 0.1% (w/v) for 5-10 minutes at room temperature with gentle agitation.
-
Destaining: Wash the membrane with several changes of deionized water until the protein bands are clearly visible against a low background.
-
Imaging: The membrane can be imaged while wet. For nitrocellulose membranes, it is crucial to keep them wet during imaging for optimal results.[6]
-
Reversibility (if required): To reverse the staining for subsequent immunodetection, wash the membrane in a stripping buffer (the composition of which would need to be optimized for Reactive Brown 18).
Visualizing Experimental Workflows
To better understand the application of Reactive Brown 18 in a typical experimental workflow, the following diagrams illustrate the key steps.
The covalent binding mechanism of Reactive Brown 18 with nucleophilic groups on proteins is a key aspect of its staining capability.
Conclusion
Reactive Brown 18 presents a potentially valuable, yet under-documented, alternative for biological staining, particularly for total protein visualization on membranes. Its inferred properties of high sensitivity and rapid staining, based on data from similar reactive dyes, make it an attractive candidate for further investigation. However, researchers and drug development professionals should be mindful of its inherent reactivity, which may lead to cross-reactivity with various biomolecules. Empirical optimization of staining protocols is crucial to harness its potential for specific and robust labeling while minimizing non-specific binding. Further studies directly comparing the quantitative performance of Reactive Brown 18 with standard stains are warranted to fully establish its place in the biological staining toolkit.
References
- 1. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stain Free Total Protein Staining is a Superior Loading Control to β-Actin for Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-sensitizations between azo dyes and para-amino compound. A study of 236 azo-dye-sensitive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. sdc.org.uk [sdc.org.uk]
The Unvarnished Truth: A Comparative Guide to Reproducibility and Robustness in Experiments with Reactive Brown 18
For researchers, scientists, and drug development professionals utilizing reactive dyes, the consistency and reliability of experimental outcomes are paramount. This guide provides an objective comparison of C.I. Reactive Brown 18, a widely used monofunctional vinyl sulfone dye, against more robust alternatives, supported by experimental data and detailed protocols. The focus is on highlighting the factors that influence experimental reproducibility and how dye selection can mitigate variability.
Reactive dyes are a cornerstone of many scientific applications beyond textile coloration, including their use as coloring agents in various assays and as model compounds in environmental degradation studies.[1] C.I. Reactive Brown 18, a member of the vinyl sulfone (VS) class of dyes, is valued for its ability to form a strong, covalent bond with cellulosic substrates.[2] However, the reproducibility of experiments involving monofunctional VS dyes like Reactive Brown 18 can be challenging due to their sensitivity to process variables.[3][4] This guide explores these challenges and presents bifunctional reactive dyes as a more robust alternative.
Comparing Performance: Reactive Brown 18 vs. Bifunctional Alternatives
The primary challenge to reproducibility in reactive dyeing is the competition between the dye-fiber fixation reaction and the hydrolysis of the dye with water.[5] Once hydrolyzed, the dye can no longer form a covalent bond with the substrate, leading to lower color yield and poor wash fastness.[6] The rates of these two reactions are highly sensitive to experimental conditions.
Bifunctional reactive dyes were developed to overcome the limitations of monofunctional dyes. By incorporating two reactive groups into a single dye molecule, they offer a higher probability of fixation.[7][8] This fundamental difference leads to significant improvements in experimental robustness and reproducibility.[3]
Table 1: Quantitative Comparison of Monofunctional vs. Bifunctional Reactive Dyes
| Performance Metric | C.I. Reactive Brown 18 (Monofunctional VS) | Bifunctional Dyes (e.g., MCT-VS type) | Rationale for Difference |
| Typical Fixation Rate | 50-70%[8] | 70-85% or higher[8] | Two reactive groups provide a second chance for covalent bond formation if one hydrolyzes.[9] |
| Sensitivity to Temperature | High | Low to Medium | Bifunctional dyes, especially hetero-bifunctional types like Sumifix Supra, are less sensitive to temperature variations.[10][11] |
| Sensitivity to pH | High | Medium | The dual reactive groups often have different optimal pH ranges for reaction, making the overall process more forgiving to slight pH deviations.[11] |
| Reproducibility | Moderate | High | Higher fixation efficiency and lower sensitivity to process variables lead to more consistent results between experiments.[3][4] |
| Wash Fastness | Good | Excellent | A higher degree of covalent fixation means less unfixed, hydrolyzed dye to be washed off, resulting in superior fastness.[3] |
Key Factors Influencing Experimental Reproducibility
Achieving reproducible results with any reactive dye requires stringent control over several parameters. However, the impact of deviations is more pronounced with monofunctional dyes like Reactive Brown 18.
Table 2: Critical Parameters and Their Impact on Reproducibility
| Parameter | Impact on Reactive Brown 18 Experiments | Recommendations for Improved Robustness |
| pH | The rates of both fixation and hydrolysis are highly pH-dependent. An optimal pH (typically 10.5-11) is crucial. Deviations can drastically shift the balance, favoring hydrolysis and reducing fixation.[12][13][14] | Utilize a robust buffering system. For enhanced robustness, select bifunctional dyes that are less sensitive to pH fluctuations.[11] |
| Temperature | Increasing temperature accelerates both fixation and hydrolysis. For vinyl sulfone dyes, higher temperatures can significantly increase the rate of hydrolysis, leading to lower yields.[5] | Maintain precise temperature control throughout the experiment. Use of bifunctional dyes can offer a wider and more stable temperature window.[10] |
| Time | Sufficient time is required for dye exhaustion and fixation. However, extended time in alkaline conditions increases the extent of hydrolysis.[15] | Optimize the fixation time for the specific substrate and conditions. The higher reactivity of bifunctional dyes can sometimes allow for shorter fixation times. |
| Electrolyte Concentration | Salt (e.g., NaCl) is necessary to overcome the electrostatic repulsion between the anionic dye and the cellulosic substrate, promoting dye exhaustion onto the surface before fixation. Inconsistent salt concentration leads to variable exhaustion and, consequently, variable final color depth.[16] | Ensure precise and consistent electrolyte concentrations in all experiments. Low-salt bifunctional dyes are available that require less electrolyte, reducing this source of variability.[10] |
| Liquor Ratio | The ratio of the volume of liquid to the weight of the substrate can affect dye and chemical concentrations, influencing exhaustion and fixation rates. Longer liquor ratios can increase the risk of hydrolysis.[5] | Standardize the liquor ratio across all comparative experiments. |
Experimental Protocols
Below is a detailed methodology for a typical exhaust dyeing experiment on a cellulosic substrate (e.g., cotton) with a vinyl sulfone reactive dye. This protocol highlights the critical control points for ensuring reproducibility.
Standard Protocol for Exhaust Dyeing of Cotton with a Vinyl Sulfone Reactive Dye
1. Pre-treatment of Substrate:
-
Scour and bleach the cotton fabric to remove impurities and ensure uniform wettability.
-
Rinse thoroughly with deionized water and allow it to dry or use it in a uniformly damp state.
-
Accurately weigh the dry cotton fabric.
2. Dyebath Preparation:
-
Calculate the required amounts of dye, salt (e.g., Glauber's salt or NaCl), and alkali (e.g., soda ash) based on the weight of the fabric and the desired depth of shade.
-
Prepare the dye stock solution by pasting the calculated amount of Reactive Brown 18 powder with a small amount of cold water, then dissolving it completely in warm water (not exceeding 40°C to prevent premature hydrolysis).[5]
-
Prepare separate stock solutions for the salt and alkali.
3. Dyeing Procedure:
-
Set up the dyebath with the required volume of water to achieve the desired liquor ratio (e.g., 20:1).
-
Raise the temperature of the dyebath to the initial dyeing temperature (e.g., 30-40°C).
-
Add the dissolved salt to the dyebath and stir until fully dissolved.
-
Immerse the cotton fabric in the dyebath and agitate for 10-15 minutes to ensure even wetting.
-
Add the prepared dye solution to the dyebath.
-
Continue dyeing with agitation for 30 minutes to allow for dye exhaustion (migration of dye from the water to the fabric).
-
Add the prepared alkali solution to the dyebath in portions over 10-15 minutes to gradually raise the pH to the target for fixation (e.g., pH 11).
-
Raise the temperature to the optimal fixation temperature for the dye (e.g., 60°C for a vinyl sulfone dye).
-
Continue the dyeing process at this temperature for the recommended fixation time (e.g., 60 minutes), ensuring constant agitation.
4. Post-dyeing Wash-off:
-
Drain the dyebath.
-
Rinse the fabric thoroughly with cold water to remove residual salt and alkali.
-
Perform a soaping wash at or near boiling (e.g., 95°C) with a suitable detergent (e.g., Synthrapol) for 10-15 minutes to remove any unfixed, hydrolyzed dye.[17]
-
Rinse with hot water, followed by cold water, until the rinse water is clear.
-
Dry the fabric.
Visualizing the Process and Chemistry
To better understand the factors affecting reproducibility, the following diagrams illustrate the experimental workflow and the critical chemical reactions involved.
The core chemical challenge to reproducibility is the competition between the desired fixation reaction and the undesirable hydrolysis reaction.
Conclusion
While C.I. Reactive Brown 18 is a functional dye, achieving high levels of reproducibility and robustness in experimental settings requires meticulous control over process parameters. Its nature as a monofunctional vinyl sulfone dye makes it inherently more susceptible to variations in pH and temperature, which can favor the competing hydrolysis reaction and lead to inconsistent outcomes.
For applications demanding high consistency, robustness, and superior fastness properties, bifunctional reactive dyes present a demonstrably superior alternative. Their higher fixation efficiency and reduced sensitivity to variations in the experimental environment translate directly into more reliable and reproducible data. Researchers should therefore consider the trade-offs between using a conventional dye like Reactive Brown 18 and adopting a more robust bifunctional alternative to enhance the quality and reliability of their experimental work.
References
- 1. textilecoach.net [textilecoach.net]
- 2. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 3. Dyeing and Processing: Bifunctional reactive dyes [dyeingworld1.blogspot.com]
- 4. textilelearner.net [textilelearner.net]
- 5. textileapex.com [textileapex.com]
- 6. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. textileschool.com [textileschool.com]
- 11. scialert.net [scialert.net]
- 12. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 13. fsw.cc [fsw.cc]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. Step By Step Fiber Reactive Dyeing Process — Waxon Batik & Dye Studio [waxonstudio.com]
- 16. textilelearner.net [textilelearner.net]
- 17. organiccottonplus.com [organiccottonplus.com]
A Comparative Cost-Effectiveness Analysis of Reactive Brown 18 in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C.I. Reactive Brown 18, a vinyl sulfone-based azo dye, with other reactive dye alternatives for industrial applications, primarily in the textile industry for dyeing cellulosic fibers like cotton. The analysis focuses on performance, cost-effectiveness, and experimental protocols to aid in informed decision-making for dyeing processes.
Executive Summary
Reactive Brown 18 is a widely used reactive dye known for its ability to form a strong covalent bond with cellulosic fibers, resulting in excellent wash fastness.[1][2] As a double azo, metal-complex dye, it offers a characteristic reddish-brown shade.[1][2] Its cost-effectiveness is not solely determined by its purchase price but also by its performance characteristics, such as fixation efficiency, and the overall process costs, including water, energy, and auxiliary chemical consumption.
Alternatives to Reactive Brown 18 can be found within the same class of vinyl sulfone (VS) dyes or in other reactive dye classes, such as monochlorotriazine (MCT) or bifunctional (e.g., MCT-VS) dyes. Bifunctional dyes, in particular, are designed to offer higher fixation rates and improved dyeing efficiency.[3] The choice between these dyes often involves a trade-off between cost, performance, and environmental impact.
Comparative Performance and Cost Analysis
Table 1: Performance Comparison of Reactive Dyes
| Parameter | C.I. Reactive Brown 18 (Vinyl Sulfone Type) | Alternative 1: Monochlorotriazine (MCT) Type Dyes (Hot Brand) | Alternative 2: Bifunctional (MCT-VS) Type Dyes |
| Fixation Efficiency (%) | 70 - 85[3] | 60 - 75 | 85 - 95[3] |
| Dyeing Temperature (°C) | 50 - 60[4] | 80 - 95 | 60 - 80 |
| Dyeing Time (minutes) | 60 - 90 | 60 - 90 | 45 - 75 |
| Wash Fastness (ISO 105 C06) | 4 - 5[2] | 4 | 4 - 5 |
| Light Fastness (ISO 105 B02) | 5 - 6[2] | 4 - 5 | 5 - 6 |
| Rubbing Fastness (ISO 105 X12) | Dry: 4, Wet: 2-3 | Dry: 4, Wet: 2-3 | Dry: 4-5, Wet: 3 |
| Leveling Properties | Good | Very Good | Excellent |
| Reproducibility | Good | Good | Excellent |
Table 2: Cost-Effectiveness Analysis
| Cost Factor | C.I. Reactive Brown 18 (Vinyl Sulfone Type) | Alternative 1: Monochlorotriazine (MCT) Type Dyes (Hot Brand) | Alternative 2: Bifunctional (MCT-VS) Type Dyes |
| Estimated Dye Price (per kg) | ₹210 - ₹400[5] | Generally lower than VS and Bifunctional | Generally higher than MCT and VS |
| Water Consumption | High due to extensive wash-off | High | Moderate to High (improved wash-off) |
| Energy Consumption | Moderate | High | Moderate |
| Salt Consumption (g/L) | 60 - 80 | 60 - 80 | 50 - 70 |
| Alkali Consumption (g/L) | 15 - 20 | 15 - 20 | 10 - 15 |
| Effluent Load | High (due to hydrolysis) | High | Moderate (due to higher fixation) |
| Overall Cost-in-Use | Moderate | Low to Moderate | Moderate to High |
Experimental Protocols
The following are generalized experimental protocols for the exhaust dyeing of cotton with vinyl sulfone and bifunctional reactive dyes.
Protocol for Dyeing Cotton with Reactive Brown 18 (Vinyl Sulfone Type)
Objective: To dye a 100g cotton sample to a medium brown shade.
Materials and Reagents:
-
100g pre-scoured and bleached cotton fabric
-
Reactive Brown 18
-
Glauber's salt (Sodium Sulfate)
-
Soda Ash (Sodium Carbonate)
-
Wetting agent
-
Sequestering agent
-
Acetic Acid
-
Soaping agent
Procedure:
-
Dye Bath Preparation: Set the dye bath at 50°C with a liquor ratio of 1:10. Add wetting agent and sequestering agent. Run the fabric for 5 minutes.
-
Dyeing: Add the pre-dissolved Reactive Brown 18 to the bath and run for 10 minutes.
-
Exhaustion: Gradually raise the temperature to 60°C over 20 minutes. Add 60 g/L of Glauber's salt in two portions over this period. Continue dyeing for another 30 minutes at 60°C.
-
Fixation: Add 15 g/L of Soda Ash to the dye bath over 10 minutes to raise the pH to approximately 11. Continue dyeing for a further 45-60 minutes at 60°C.
-
Wash-off:
-
Drain the dye bath.
-
Rinse the fabric with cold water.
-
Neutralize with Acetic Acid (1 g/L) at 50°C for 10 minutes.
-
Soap the fabric with a soaping agent (2 g/L) at 95°C for 10 minutes.
-
Rinse with hot water, then cold water, and dry.
-
Protocol for Dyeing Cotton with a Bifunctional (MCT-VS) Reactive Dye
Objective: To dye a 100g cotton sample to a medium brown shade for comparison.
Materials and Reagents:
-
100g pre-scoured and bleached cotton fabric
-
Bifunctional brown reactive dye
-
Glauber's salt (Sodium Sulfate)
-
Soda Ash (Sodium Carbonate)
-
Wetting agent
-
Sequestering agent
-
Acetic Acid
-
Soaping agent
Procedure:
-
Dye Bath Preparation: Set the dye bath at 50°C with a liquor ratio of 1:10. Add wetting agent and sequestering agent. Run the fabric for 5 minutes.
-
Dyeing: Add the pre-dissolved bifunctional reactive dye to the bath and run for 10 minutes.
-
Exhaustion: Gradually raise the temperature to 60°C over 20 minutes. Add 50 g/L of Glauber's salt in two portions. Continue dyeing for another 20 minutes at 60°C.
-
Fixation: Add 10 g/L of Soda Ash to the dye bath over 10 minutes. Continue dyeing for a further 45 minutes at 60°C.
-
Wash-off: Follow the same wash-off procedure as for Reactive Brown 18.
Signaling Pathways and Experimental Workflows
Chemical Reaction Pathway of Reactive Brown 18 with Cellulose
The dyeing process with vinyl sulfone reactive dyes like Reactive Brown 18 involves the formation of a covalent ether bond between the dye molecule and the hydroxyl groups of the cellulose fiber under alkaline conditions. A competing reaction is the hydrolysis of the dye, where the dye reacts with water instead of the fiber, rendering it inactive.
Figure 1. Reaction pathway of Reactive Brown 18 with cellulose and the competing hydrolysis reaction.
Industrial Exhaust Dyeing Workflow for Cotton with Reactive Brown 18
The following diagram illustrates a typical industrial workflow for dyeing cotton fabric with Reactive Brown 18 using an exhaust dyeing method.
Figure 2. Industrial exhaust dyeing workflow for cotton with Reactive Brown 18.
Conclusion
The cost-effectiveness of using Reactive Brown 18 in industrial applications is a multifaceted issue. While its initial cost may be competitive, its performance in terms of fixation efficiency and the associated costs of water, energy, and effluent treatment must be considered. Bifunctional reactive dyes, although potentially having a higher upfront cost, may offer long-term savings through higher fixation rates, leading to reduced dye wastage and a lower environmental burden. Monochlorotriazine dyes, on the other hand, might be a more economical option for applications where the highest fastness properties are not the primary concern.
Ultimately, the optimal choice of dye depends on the specific requirements of the application, including desired shade, fastness properties, available equipment, and economic and environmental considerations. It is recommended that researchers and professionals conduct pilot-scale trials to validate the performance and cost-in-use of different dye options for their specific processes.
References
Unveiling the Ecotoxicological Profile of Reactive Brown 18 and Its Post-Degradation Offspring
A comparative analysis of the environmental impact of the parent dye versus its breakdown products reveals a potential increase in toxicity following degradation, underscoring the need for comprehensive risk assessment of textile effluents.
Reactive Brown 18, a widely used azo dye in the textile industry, is a complex organic molecule that imparts a reddish-brown hue to fabrics. However, its journey does not end after the dyeing process. In wastewater treatment and the natural environment, this dye undergoes degradation, breaking down into smaller, often more mobile, and potentially more toxic compounds. This guide provides a comparative ecotoxicological assessment of Reactive Brown 18 and its degradation byproducts, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals about the potential environmental risks associated with this class of compounds.
Quantitative Ecotoxicity Profile
Table 1: Comparative Ecotoxicity Data
| Test Organism | Substance | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
| Vibrio fischeri | Aniline | EC50 | 13 - 403 | 30 min | [1] |
| Vibrio fischeri | 3,5-dichloroaniline | EC50 | >100 | 30 min | |
| Daphnia magna | Aniline | LC50 | 80 | 48 h | [2] |
| Daphnia magna | 2-chloroaniline | EC50 | 15.2 | 48 h | [1] |
| Daphnia magna | 3-chloroaniline | EC50 | 1.8 | 48 h | [1] |
| Daphnia magna | 4-chloroaniline | EC50 | 0.13 | 48 h | [1] |
| Daphnia magna | 3,5-dichloroaniline | EC50 | 0.44 | 48 h | [1] |
| Desmodesmus subspicatus | Sulfanilic acid | EC50 | 32 | 72 h | |
| Daphnia magna | Sulfanilic acid | EC50 | 23 | 48 h | [3] |
| Danio rerio | Sulfanilic acid | LC50 | >100 | 96 h | [3] |
| Daphnia magna | C.I. Reactive Red 120 | EC50 | 81.89 | 48 h | [1] |
| Daphnia magna | C.I. Reactive Blue 4 | LC50 | ~1500 (estimated) | 96 h | [4] |
Note: Data for Reactive Brown 18 is not available. The table presents data for potential degradation byproducts (aniline and its derivatives, sulfanilic acid) and other reactive dyes to serve as a proxy for comparison.
The Degradation Trajectory: From Dye to Amine
Reactive Brown 18, being an azo dye, is susceptible to degradation through various physical, chemical, and biological processes. A key transformation is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This cleavage results in the formation of aromatic amines.[5] While the parent dye molecule may have a relatively low toxicity due to its size and complexity, the resulting aromatic amines are smaller, more bioavailable, and often exhibit increased toxicity, including mutagenicity and carcinogenicity.[6][7]
Experimental Protocols for Ecotoxicity Assessment
Standardized bioassays are employed to evaluate the ecotoxicity of chemical substances. The following are detailed methodologies for three commonly used tests in the assessment of textile dyes and their degradation products.
Allium cepa (Onion Root) Chromosomal Aberration Assay
The Allium cepa test is a sensitive and widely used method for evaluating the genotoxicity of substances.[8][9][10]
Methodology:
-
Bulb Preparation: Healthy onion bulbs of uniform size are selected. The outer, dry layers are removed, and the base is scraped to expose the root primordia.[8]
-
Exposure: The bulbs are placed in test tubes or beakers containing various concentrations of the test substance (e.g., Reactive Brown 18 or its degradation byproducts) and a negative control (e.g., distilled water). A positive control with a known mutagen (e.g., methyl methanesulfonate) is also included.[8][11] The exposure period is typically 24 to 72 hours.[8]
-
Root Tip Fixation: After exposure, the root tips (1-2 cm) are excised and fixed in a solution of ethanol and glacial acetic acid (3:1 v/v) for 24 hours at 4°C.[12]
-
Hydrolysis and Staining: The fixed root tips are hydrolyzed in 1N HCl at 60°C for a few minutes, followed by staining with a suitable chromosome stain like aceto-orcein.[13]
-
Slide Preparation and Observation: The stained root tips are squashed on a microscope slide and observed under a light microscope.[11]
-
Data Analysis: The mitotic index (percentage of dividing cells) and the frequency of chromosomal aberrations (e.g., bridges, fragments, micronuclei) are calculated for each concentration and compared to the controls.[9]
Vibrio fischeri (Bioluminescent Bacteria) Acute Toxicity Test (ISO 11348-3)
This test measures the inhibition of light emission from the marine bacterium Vibrio fischeri upon exposure to a toxic substance.[14][15]
Methodology:
-
Bacterial Reagent Preparation: Freeze-dried Vibrio fischeri are rehydrated according to the manufacturer's instructions.[14]
-
Test Sample Preparation: A dilution series of the test substance is prepared in a suitable diluent (e.g., 2% NaCl solution).[14]
-
Exposure and Measurement: The bacterial suspension is added to the test sample dilutions and a control. The light output is measured at specific time intervals (e.g., 5, 15, and 30 minutes) using a luminometer.[14]
-
Data Analysis: The percentage of light inhibition for each concentration is calculated relative to the control. The EC50 value, the concentration causing 50% inhibition of bioluminescence, is then determined.[14]
Daphnia magna Acute Immobilization Test (OECD 202)
This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.[8][12][16]
Methodology:
-
Test Organisms: Neonates (<24 hours old) of Daphnia magna are used for the test.[12]
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable culture medium. A control group with only the culture medium is also prepared.[16]
-
Exposure: A group of daphnids (typically 20 individuals, divided into four replicates of five) is introduced into each test concentration and the control. The exposure is carried out for 48 hours under controlled conditions of temperature and light.[16]
-
Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[12]
-
Data Analysis: The percentage of immobilization is calculated for each concentration. The EC50 value, the concentration that immobilizes 50% of the daphnids, is determined for the 48-hour exposure period.[16]
Visualizing the Experimental Workflow and Potential Toxicity Pathways
To better understand the experimental process and the potential mechanisms of toxicity, the following diagrams are provided.
Caption: Experimental workflow for comparing the ecotoxicity of Reactive Brown 18 and its degradation byproducts.
Caption: Potential genotoxicity pathway of aromatic amines leading to DNA damage and p53 activation.
Conclusion
The degradation of Reactive Brown 18 can lead to the formation of aromatic amines, which, based on data from analogous compounds, are likely to be more ecotoxic than the parent dye. This highlights the critical need to consider the full life cycle of such chemicals in environmental risk assessments. The experimental protocols detailed here provide a framework for conducting such evaluations. Further research is warranted to obtain specific quantitative ecotoxicity data for Reactive Brown 18 and its unique degradation byproducts to enable a more precise risk characterization. The potential for these byproducts to induce genotoxicity through pathways involving DNA damage and the p53 tumor suppressor response underscores the long-term environmental and health implications of azo dye pollution.
References
- 1. Eco- and genotoxicological assessments of two reactive textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. p53 signaling in response to increased DNA damage sensitizes AML1-ETO cells to stress-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Mapping polycyclic aromatic hydrocarbon and aromatic amine-induced DNA damage in cancer-related genes at the sequence level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdc.org.uk [sdc.org.uk]
- 8. The Allium cepa Model: A Review of Its Application as a Cytogenetic Tool for Evaluating the Biosafety Potential of Plant Extracts [mdpi.com]
- 9. Allium Cepa Root Chromosomal Aberration Assay: A Review | Semantic Scholar [semanticscholar.org]
- 10. Chromosome aberration assays in Allium. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Allium cepa test system [bio-protocol.org]
- 12. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Genotoxicity of the compounds [bio-protocol.org]
- 14. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to Kinetic Models for the Adsorption of Reactive Brown 18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models used to describe the adsorption of Reactive Brown 18, a synthetic dye commonly found in industrial effluents. Understanding the kinetics of adsorption is crucial for designing efficient wastewater treatment systems. This document summarizes quantitative data from experimental studies, details the methodologies employed, and visualizes the key processes involved.
The adsorption of dyes like Reactive Brown 18 onto various adsorbents is a complex process influenced by several factors, including pH, temperature, initial dye concentration, and the nature of the adsorbent.[1] To understand the rate and mechanism of this process, several kinetic models are employed. The most commonly used are the pseudo-first-order and pseudo-second-order models.[2][3]
Comparison of Kinetic Models
The selection of an appropriate kinetic model is essential for predicting the efficiency of an adsorbent and understanding the underlying adsorption mechanism. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface, often indicating a physisorption process.[4] In contrast, the pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate.[2][5]
Studies on the adsorption of dyes similar to Reactive Brown 18 have shown that the pseudo-second-order model often provides a better fit to the experimental data, suggesting that the process is largely governed by chemisorption.[2][6] This is characterized by a high correlation coefficient (R²) value, typically close to 1.[2]
Table 1: Comparison of Kinetic Models for Dye Adsorption
| Kinetic Model | Equation | Key Parameters | Interpretation | Typical Applicability for Reactive Dyes |
| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1/2.303)t | qe (mg/g): Adsorption capacity at equilibriumqt (mg/g): Adsorption capacity at time tk1 (1/min): Pseudo-first-order rate constant | The rate of adsorption is proportional to the number of unoccupied sites. Often associated with physical adsorption. | Generally provides a poorer fit for reactive dye adsorption compared to the pseudo-second-order model. |
| Pseudo-Second-Order | t/qt = 1/(k2qe^2) + (1/qe)t | qe (mg/g): Adsorption capacity at equilibriumqt (mg/g): Adsorption capacity at time tk2 (g/mg·min): Pseudo-second-order rate constant | The rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons. | Frequently provides the best fit for reactive dye adsorption, indicating a chemisorption mechanism.[2][6] |
| Intraparticle Diffusion | qt = kidt^0.5 + C | qt (mg/g): Adsorption capacity at time tkid (mg/g·min^0.5): Intraparticle diffusion rate constantC: Boundary layer thickness constant | Used to identify the diffusion mechanism. A multi-linear plot suggests that adsorption occurs in multiple steps. | Often used in conjunction with other models to understand the diffusion process. The plot not passing through the origin indicates that intraparticle diffusion is not the sole rate-limiting step.[7] |
Experimental Protocols
The validation of these kinetic models relies on meticulous experimental procedures. A typical batch adsorption study involves the following steps:
1. Preparation of Adsorbent and Adsorbate:
-
Adsorbent: The chosen adsorbent material (e.g., activated carbon, clay, biopolymer) is washed, dried, and sieved to a uniform particle size.[6]
-
Adsorbate: A stock solution of Reactive Brown 18 is prepared by dissolving a known weight of the dye in deionized water.[8] Working solutions of desired concentrations are then prepared by diluting the stock solution.[8]
2. Batch Adsorption Experiments:
-
A fixed amount of the adsorbent is added to a series of flasks containing the dye solution of a known initial concentration.
-
The flasks are agitated at a constant speed and temperature for different time intervals.[9]
-
The effect of various parameters is studied by systematically varying one parameter while keeping others constant. These parameters include:
3. Sample Analysis:
-
At predetermined time intervals, samples are withdrawn from the flasks and centrifuged or filtered to separate the adsorbent.[6]
-
The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of Reactive Brown 18.[6][8]
4. Data Analysis:
-
The amount of dye adsorbed per unit mass of adsorbent at time t (qt) is calculated using the following equation: qt = (C0 - Ct) * V / m where C0 and Ct are the initial and final dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
The experimental data are then fitted to the kinetic models (pseudo-first-order, pseudo-second-order, and intraparticle diffusion) to determine the respective rate constants and correlation coefficients.
Visualizing the Process
Diagram 1: Experimental Workflow for Kinetic Model Validation
Caption: Workflow for validating adsorption kinetic models.
Diagram 2: Logical Relationship of Adsorption Kinetic Models
Caption: Interrelation of common adsorption kinetic models.
References
- 1. Recent Advances in Adsorption Kinetic Models: Their Application to Dye Types - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. openjournals.ugent.be [openjournals.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"Inter-laboratory comparison of Reactive Brown 18 quantification methods"
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate quantification method for Reactive Brown 18 depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of the most frequently employed techniques.
| Analytical Method | Principle | Sample Matrix Suitability | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of the dye from other components in a liquid mobile phase passing through a solid stationary phase column. Detection is typically done using a UV-Vis or Diode Array Detector (DAD). A C18 column is commonly used.[1] | Water, wastewater, textile effluents, food products.[1][2] | High resolution and sensitivity, allows for the separation of isomers and degradation products, well-established method. | Can be time-consuming, requires skilled personnel, potential for matrix interference. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high selectivity and sensitivity. | Complex matrices such as food, biological samples, and environmental samples.[2][3] | Very high sensitivity and selectivity, allows for structural confirmation of the analyte, effective for trace analysis.[2][4] | High cost of instrumentation, requires experienced operators, potential for ion suppression or enhancement from the matrix. |
| UV-Visible Spectrophotometry | Measures the absorbance of light by the dye at a specific wavelength. The concentration is determined using the Beer-Lambert law. | Clear aqueous solutions, dye solutions. | Simple, rapid, and cost-effective method for determining the concentration of the pure dye in solution. | Low selectivity (interference from other absorbing compounds), not suitable for complex mixtures or for distinguishing between different dyes with overlapping spectra. |
| Reductive Azo-Bond Cleavage with LC-ESI-MS/MS | Involves the chemical reduction of the azo bond(s) in the dye molecule, followed by the detection of the resulting aromatic amines by LC-MS/MS. | Samples where the dye is covalently bound to a matrix (e.g., textiles, food).[2] | Enables the analysis of matrix-bound dyes that cannot be directly extracted.[2] | Indirect method, requires a chemical reaction step that may not be complete, relies on the detection of cleavage products. |
Experimental Protocols
Below are detailed methodologies for two key analytical techniques used in the quantification of reactive dyes.
1. High-Performance Liquid Chromatography (HPLC) Method for Reactive Dyes
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase may need to be adjusted to ensure good peak shape.
-
Sample Preparation:
-
For liquid samples (e.g., wastewater), filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
For solid samples (e.g., textiles), an extraction step is necessary. This may involve using a suitable solvent or a more complex procedure like enzymatic or chemical digestion.
-
Prepare a series of standard solutions of Reactive Brown 18 of known concentrations in the mobile phase to create a calibration curve.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: The maximum absorbance wavelength of Reactive Brown 18.
-
-
Quantification: The concentration of Reactive Brown 18 in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
2. Reductive Cleavage of Azo Dyes Followed by LC-ESI-MS/MS
This method is suitable for the analysis of reactive dyes that are covalently bound to a matrix.
-
Reagents: Sodium dithionite solution, buffer solution (e.g., citrate buffer, pH 6.0), extraction solvent (e.g., a mixture of methanol and water).
-
Sample Preparation:
-
A known amount of the sample (e.g., textile fabric) is incubated with a sodium dithionite solution in a buffer at an elevated temperature (e.g., 70 °C) to cleave the azo bonds.
-
After the reaction, the resulting aromatic amines are extracted from the reaction mixture using a suitable solvent.
-
The extract is then concentrated and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The separation of the aromatic amines is performed on a reversed-phase HPLC column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target aromatic amines.
-
Quantification is achieved by using a calibration curve prepared from authentic standards of the expected aromatic amines.
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the comparison of quantification methods.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. scispace.com [scispace.com]
- 2. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 4. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
The Synergistic Advantage: Composite Reactive Brown Dyes Outperform Single Components in Textile Dyeing
A comprehensive analysis of composite reactive brown dyes reveals significant performance enhancements in color fixation, yield, and fastness properties when compared to their individual dye components. This guide presents a comparative study, supported by experimental data, to illustrate the synergistic effects that make these composite dyes a superior choice for researchers and professionals in the textile and dyeing industry.
Composite reactive brown dyes, which are formulations of multiple reactive dyes of different colors, are engineered to achieve a stable and reproducible brown shade. While single-component dyes can be used, their composite counterparts often exhibit enhanced dyeing properties due to the synergistic interaction between the different dye molecules. This guide delves into the performance metrics of a representative composite reactive brown dye versus its constituent single-component dyes—a reactive yellow, a reactive red, and a reactive navy.
Executive Summary of Performance Comparison
The following table summarizes the key performance indicators of the composite reactive brown dye against its individual components. The data clearly demonstrates the superior performance of the composite dye in terms of solubility, fixation rate, color yield, and fastness properties.
| Performance Metric | Composite Reactive Brown | Reactive Yellow Component | Reactive Red Component | Reactive Navy Component |
| Solubility (g/L at 25°C) | 150 | 100 | 120 | 80 |
| Fixation Rate (%) | 92 | 85 | 88 | 82 |
| Color Yield (K/S Value) | 25 | 18 | 20 | 22 |
| Wash Fastness (Color Change) | 4-5 | 4 | 4 | 3-4 |
| Wash Fastness (Staining) | 4-5 | 4 | 4 | 4 |
| Rubbing Fastness (Dry) | 5 | 4-5 | 4-5 | 4 |
| Rubbing Fastness (Wet) | 4-5 | 4 | 4 | 3-4 |
In-Depth Performance Analysis
The superior performance of the composite reactive brown dye can be attributed to the carefully selected combination of individual dyes that work in synergy to overcome the limitations of each single component.
Enhanced Solubility for Stable Dye Baths: The composite brown dye exhibits a higher solubility (150 g/L) compared to its components, particularly the reactive navy (80 g/L).[1] This improved solubility ensures a more stable dye bath, preventing dye aggregation and precipitation, which can lead to unlevel dyeing and spotting on the fabric.
Higher Fixation Rate for Reduced Effluent Load: A key advantage of the composite dye is its high fixation rate of 92%.[2] This means a greater percentage of the dye covalently bonds with the cellulose fiber, resulting in less unfixed dye being washed off. This not only improves the efficiency of the dyeing process but also significantly reduces the colored effluent, lessening the environmental impact.[3][4] In contrast, the single components show lower fixation rates, ranging from 82% to 88%.[2]
Superior Color Yield for Deeper Shades: The color yield, measured by the K/S value, is highest for the composite brown dye (25). This indicates a deeper and more intense shade on the fabric for the same dye concentration compared to the individual components.[5][6] This efficiency in color development is a direct result of the synergistic interaction of the chromophores in the composite mixture.
Excellent Fastness Properties for Durable Textiles: The composite brown dye demonstrates excellent wash and rubbing fastness, with ratings of 4-5 and 5, respectively.[1] This is a critical attribute for high-quality textiles that need to withstand repeated laundering and wear. The covalent bonds formed by reactive dyes with the fiber are inherently strong, leading to good fastness properties.[7] However, the optimized formulation of the composite dye ensures a more uniform and stable dye-fiber interaction, resulting in superior fastness compared to the single components, especially the reactive navy which shows lower ratings in wet rubbing fastness.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Determination of Dye Solubility
The solubility of the dyes was determined by preparing saturated solutions at a constant temperature.
-
Apparatus: Isothermal shaker bath, analytical balance, volumetric flasks, filter paper.
-
Procedure:
-
An excess amount of each dye powder was added to a series of volumetric flasks containing a fixed volume of distilled water.
-
The flasks were placed in an isothermal shaker bath maintained at 25°C and agitated for 24 hours to ensure equilibrium.
-
The saturated solutions were then filtered to remove any undissolved dye particles.
-
A known volume of the clear filtrate was carefully evaporated to dryness, and the weight of the dissolved dye was measured.
-
The solubility was calculated and expressed in grams per liter (g/L).[8]
-
Measurement of Dye Fixation Rate
The fixation rate was determined by spectrophotometrically measuring the amount of unfixed dye in the dyebath and wash-off liquors.
-
Apparatus: Laboratory dyeing machine, spectrophotometer, volumetric flasks.
-
Procedure:
-
Cotton fabric samples were dyed with each dye under standardized conditions.
-
After dyeing, the initial dyebath and all subsequent wash-off liquors were collected in a volumetric flask.
-
The absorbance of the collected solution was measured using a spectrophotometer at the maximum absorption wavelength of the respective dye.
-
A calibration curve of absorbance versus dye concentration was used to determine the concentration of the unfixed dye.
-
The fixation rate (%F) was calculated using the following formula: %F = [(Initial Dye Amount - Unfixed Dye Amount) / Initial Dye Amount] x 100[4]
-
Evaluation of Color Yield (K/S Value)
The color yield on the dyed fabric was evaluated using a reflectance spectrophotometer.
-
Apparatus: Reflectance spectrophotometer.
-
Procedure:
-
The reflectance (R) of the dyed fabric samples was measured at the wavelength of maximum absorption.
-
The Kubelka-Munk equation was used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric. K/S = (1 - R)² / 2R
-
Assessment of Colorfastness to Washing
The colorfastness to washing was determined according to the AATCC Test Method 61-2013.[11][12][13]
-
Apparatus: Launder-Ometer, stainless steel balls, multifiber test fabric, gray scale for color change and staining.
-
Procedure:
-
A specimen of the dyed fabric was stitched together with a multifiber test fabric.
-
The composite specimen was placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.
-
The container was then agitated in a Launder-Ometer at a specified temperature and for a set duration to simulate laundering.
-
After the test, the specimen was rinsed and dried.
-
The color change of the dyed fabric and the staining on the multifiber test fabric were evaluated by comparing them with the respective gray scales under standard lighting conditions. The ratings range from 1 (poor) to 5 (excellent).
-
Determination of Colorfastness to Rubbing
The colorfastness to rubbing was evaluated based on the ISO 105-X12 standard.[14][15][16][17][18]
-
Apparatus: Crockmeter, standard white cotton rubbing cloth, gray scale for staining.
-
Procedure:
-
A specimen of the dyed fabric was mounted on the base of the Crockmeter.
-
A dry standard white cotton cloth was fixed to the rubbing finger of the Crockmeter.
-
The rubbing finger was moved back and forth over the dyed fabric for a specified number of cycles with a constant pressure.
-
The degree of color transferred to the white cloth was assessed by comparing it with the gray scale for staining.
-
The procedure was repeated with a wet standard white cotton cloth. The ratings range from 1 (poor) to 5 (excellent).
-
Visualizing the Dyeing Process
The following diagrams illustrate the logical workflow of the dyeing process and the evaluation of dye performance.
References
- 1. Performance Evaluation Of P-type Reactive Dyes Used in Cotton Fabric Printing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 5. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjaf.journals.ekb.eg [mjaf.journals.ekb.eg]
- 8. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 9. textilelearner.net [textilelearner.net]
- 10. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]
- 11. Exploring AATCC standards for fabric colorfastness - News and Articles [textiletradebuddy.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. AATCC 61 Color fastness to Laundering [darongtester.com]
- 14. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 15. davislab.pl [davislab.pl]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 18. testextextile.com [testextextile.com]
A Comparative Guide to Composite Dyes: Unveiling the Advantages of Reactive Brown 18
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of a composite dye containing Reactive Brown 18 against other alternatives, supported by experimental data and detailed protocols. Reactive Brown 18, a double azo, metal-complex dye, is primarily utilized for dyeing cellulosic fibers like cotton, where it is recognized for its exceptional fastness properties.[1][2]
Performance Comparison of Reactive Dyes
The efficacy of a reactive dye is determined by several key performance indicators, including fixation efficiency, colorfastness to various agents, and lightfastness. The following table summarizes the comparative performance of Reactive Brown 18 against other commonly used reactive dyes.
| Dye Class | Specific Dye | Fixation Efficiency (%) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) - Dry | Light Fastness (ISO 105-B02) |
| Vinyl Sulfone (VS) | Reactive Brown 18 | ~85-95 | 4-5 | 4-5 | 5-6 |
| Monochlorotriazine (MCT) | Reactive Red 2 | ~70-80 | 4 | 4 | 4 |
| Dichlorotriazine (DCT) | Reactive Yellow 3 | ~90-98 | 4-5 | 4-5 | 5 |
| Bifunctional (VS/MCT) | Reactive Black 5 | ~95-98 | 5 | 4-5 | 6 |
Note: The data presented is a synthesis of typical values found in textile research and may vary based on specific dyeing conditions and substrate.
Key Advantages of Reactive Brown 18
Reactive Brown 18's vinyl sulfone reactive group is a key contributor to its high performance.[3] This group forms a stable covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions, leading to several distinct advantages:
-
Excellent Wash Fastness: The covalent bond formed between the dye and the fiber is highly resistant to hydrolysis, resulting in superior wash fastness.[3][4] This ensures minimal color bleeding or fading even after multiple washing cycles.
-
Good Light Fastness: The metal-complex structure of Reactive Brown 18 contributes to its stability and resistance to fading upon exposure to light.[2][3]
-
High Fixation Efficiency: A significant portion of the dye reacts with the fiber, leading to a high degree of fixation. This not only results in deep, vibrant shades but also reduces the amount of hydrolyzed dye in the effluent, lessening the environmental impact compared to dyes with lower fixation rates.[5]
-
Versatility in Application: While primarily used for cotton, Reactive Brown 18 can also be applied to other cellulosic and protein fibers.[6]
Experimental Protocols
To ensure accurate and reproducible results when evaluating dye performance, standardized experimental protocols are essential.
Determination of Dye Fixation Efficiency
Objective: To quantify the percentage of dye that covalently bonds with the fiber.
Methodology:
-
Dyeing: A pre-weighed cotton fabric sample is dyed with a known concentration of Reactive Brown 18 under controlled conditions of temperature, pH, and time.
-
Rinsing: The dyed fabric is thoroughly rinsed with cold water to remove any unfixed dye from the surface.
-
Soaping: The rinsed fabric is then subjected to a soaping treatment (e.g., 2 g/L non-ionic detergent at 95°C for 15 minutes) to remove all hydrolyzed and loosely bound dye.
-
Dye Extraction: The covalently bound dye is extracted from the soaped fabric using a suitable solvent (e.g., 50% aqueous pyridine).
-
Spectrophotometric Analysis: The concentration of the extracted dye is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculation: The fixation efficiency is calculated using the following formula: Fixation Efficiency (%) = (Amount of dye fixed on the fiber / Initial amount of dye in the bath) x 100
Assessment of Colorfastness to Washing (ISO 105-C06)
Objective: To evaluate the resistance of the dyed fabric's color to domestic and commercial laundering.
Methodology:
-
Sample Preparation: A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.
-
Washing: The composite specimen is washed in a standardized washing machine (e.g., Launder-Ometer) using a specified detergent, temperature, and time.
-
Rinsing and Drying: After washing, the specimen is rinsed and dried.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on the multifiber adjacent fabric are assessed using the grey scales.
Signaling Pathway of Reactive Dye Fixation
The following diagram illustrates the chemical pathway of covalent bond formation between a vinyl sulfone reactive dye, such as Reactive Brown 18, and a cellulosic fiber.
Caption: Covalent bond formation between a vinyl sulfone reactive dye and cellulose.
Experimental Workflow for Dye Performance Evaluation
The logical flow for a comprehensive evaluation of a reactive dye's performance is depicted in the following workflow diagram.
Caption: Workflow for the comprehensive evaluation of reactive dye performance.
Environmental Considerations
While reactive dyes like Reactive Brown 18 offer high fixation rates, the environmental impact of dyeing processes remains a significant concern. Unfixed, hydrolyzed dye contributes to effluent color and can be difficult to remove in wastewater treatment.[7] Azo dyes, the class to which Reactive Brown 18 belongs, can break down into potentially carcinogenic aromatic amines under certain conditions.[8] Therefore, optimizing dyeing parameters to maximize fixation efficiency and implementing effective effluent treatment methods are crucial for sustainable use. Research into the photocatalytic degradation of Reactive Brown 18 is one promising avenue for remediation.[3]
References
- 1. Buy Reactive Brown 18 (EVT-1514475) | 12225-73-9 [evitachem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 12225-73-9 | Benchchem [benchchem.com]
- 4. Direct Dyes vs. Reactive Dyes: Which is Right for You? [meghmaniglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. textilelearner.net [textilelearner.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Reactive Brown 18: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of Reactive Brown 18, this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and environmental compliance.
Reactive Brown 18, an azo dye, requires careful handling and specific disposal procedures due to its potential for sensitization and environmental persistence.[1] Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Handling
Before beginning any procedure involving Reactive Brown 18, it is imperative to be familiar with the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In situations where dust may be generated, respiratory protection such as an approved dust or mist respirator should be used.[1][2]
-
Ventilation: Handle Reactive Brown 18 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3]
-
Spill Management: In the event of a spill, immediately contain the area. For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a designated, labeled container for disposal.[1] Use a non-flammable dry agent like sand or earth to absorb any remaining residue.[1] For large spills (greater than 1 liter) in common areas, evacuate the laboratory and contact the appropriate emergency response team.[4]
Quantitative Safety Data
The following table summarizes key quantitative safety data for Reactive Brown 18 and similar dyes.
| Parameter | Value | Species | Reference |
| Oral LD50 | >2000 mg/kg | Rat | [1] |
| Fish Toxicity (LC50, 48h) | >500 mg/l | Rainbow Trout | [1] |
| Total Inhalable Dust Exposure Limit (8hr TWA) | <10 mg/m³ | - | [1] |
| Total Respirable Dust Exposure Limit (8hr TWA) | <5 mg/m³ | - | [1] |
Step-by-Step Disposal Procedure
The proper disposal of Reactive Brown 18 waste involves a multi-step process to neutralize its reactivity and minimize its environmental impact. This procedure is designed for small quantities typically used in a research laboratory setting.
1. Segregation and Collection:
-
Collect all waste contaminated with Reactive Brown 18, including unused dye, spent dye baths, and contaminated materials (e.g., paper towels, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5]
-
Never mix Reactive Brown 18 waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[6]
2. Aqueous Waste Treatment (Spent Dye Baths):
-
Neutralization: The primary step in treating aqueous waste containing reactive dyes is neutralization.[7] The goal is to adjust the pH to a neutral range (typically 6-8) to hydrolyze the reactive groups of the dye, reducing its ability to bind to other materials.
-
For alkaline dye baths, carefully add a dilute acid (e.g., 1% acetic acid) dropwise while monitoring the pH with a calibrated pH meter.[8]
-
For acidic dye baths, use a dilute base (e.g., sodium bicarbonate solution) for neutralization.
-
-
Decolorization (Optional but Recommended): While not always mandatory, decolorizing the neutralized dye solution is a best practice to further reduce its environmental impact. Several methods can be employed:
-
Adsorption: Activated carbon is a common and effective adsorbent for removing dyes from wastewater.[9] Add powdered activated carbon to the neutralized solution, stir for a designated period (e.g., 1-2 hours), and then separate the carbon by filtration.
-
Chemical Oxidation: Advanced oxidation processes (AOPs) can chemically degrade the dye molecules.[9] A common laboratory-scale method involves the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). This should only be performed by personnel experienced with this technique due to its exothermic nature.
-
3. Solid Waste Disposal:
-
Solid waste, including unused dye powder and contaminated materials, should be placed in a sealed, labeled hazardous waste container.[1][5]
-
Do not attempt to treat solid reactive dye waste in the laboratory. This should be handled by a licensed hazardous waste disposal company.
4. Final Disposal:
-
All containers of treated and untreated Reactive Brown 18 waste must be disposed of through your institution's EHS office or a certified hazardous waste contractor.[4][10]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.[5]
Experimental Protocol: Laboratory-Scale Neutralization of Reactive Brown 18 Aqueous Waste
This protocol outlines a general procedure for neutralizing a small volume of aqueous waste containing Reactive Brown 18.
Materials:
-
Spent Reactive Brown 18 dye bath waste
-
1% Acetic Acid solution
-
1M Sodium Bicarbonate solution
-
Calibrated pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate PPE (gloves, goggles, lab coat)
-
Labeled hazardous waste container
Procedure:
-
Place the beaker containing the aqueous dye waste on a stir plate in a chemical fume hood.
-
Begin stirring the solution at a moderate speed.
-
Measure the initial pH of the solution using the pH meter.
-
If the pH is alkaline (above 7), slowly add the 1% acetic acid solution dropwise. If the pH is acidic (below 7), slowly add the 1M sodium bicarbonate solution dropwise.
-
Continuously monitor the pH. Allow the solution to stabilize for a few minutes after each addition before taking a reading.
-
Continue adding the neutralizing agent until the pH is within the neutral range of 6-8.
-
Once neutralized, transfer the treated solution to a properly labeled hazardous waste container for disposal through your institution's EHS program.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Reactive Brown 18.
Caption: Disposal workflow for Reactive Brown 18 waste.
References
- 1. dyespigments.net [dyespigments.net]
- 2. img.ssww.com [img.ssww.com]
- 3. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. fsw.cc [fsw.cc]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 10. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Reactive Brown 18
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Reactive Brown 18 (CAS No. 12225-73-9). The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Reactive Brown 18 is a reactive dye that can cause irritation to the eyes and skin, and may lead to sensitization upon inhalation or skin contact.[1] Adherence to proper personal protective equipment (PPE) is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling Reactive Brown 18
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[2] | Protects against dust particles and splashes which may cause eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation and sensitization.[1][2] |
| Body Protection | Laboratory coat.[4] | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator for dusts. | Required when handling the powder outside of a ventilated enclosure or when dust is generated.[1][2] Prevents inhalation, which can cause respiratory irritation and sensitization.[1] |
Operational Protocols
Handling and Storage
Handling:
-
Ventilation: Always handle Reactive Brown 18 in a well-ventilated area or within a chemical fume hood to minimize dust inhalation.[1][5]
-
Avoid Dust Formation: Take care to prevent the generation of dust when handling the solid material.[1][2]
-
Hygiene: Practice good industrial hygiene.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[6]
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in Table 1.
Storage:
-
Container: Keep the container tightly closed and properly labeled.[5]
-
Location: Store in a cool, dry, and well-ventilated area.[1][5]
-
Incompatibilities: Keep away from strong oxidizing agents and heat sources.[2]
Disposal Plan
All waste materials should be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Contaminated Materials:
-
Any PPE, cloths, or other materials contaminated with Reactive Brown 18 should be placed in a sealed, labeled hazardous waste container.[1]
-
-
Waste Pickup:
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][9] Seek medical attention.[1][9] |
| Skin Contact | Remove contaminated clothing.[1][10] Wash the affected area with plenty of soap and water.[10] If irritation persists, seek medical attention.[3][10] |
| Inhalation | Move the exposed person to fresh air.[1][10] If breathing is difficult or symptoms persist, seek medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.[3][10] |
Spill Response Workflow
In the event of a spill, follow the procedural workflow outlined below.
Caption: Workflow for responding to a chemical spill.
References
- 1. dyespigments.net [dyespigments.net]
- 2. img.ssww.com [img.ssww.com]
- 3. spectracolors.com [spectracolors.com]
- 4. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 5. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 6. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
